molecular formula C8H5BrO4 B1275910 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid CAS No. 66799-93-7

7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B1275910
CAS No.: 66799-93-7
M. Wt: 245.03 g/mol
InChI Key: HLQBEIBAXJNCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrO4 and its molecular weight is 245.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQBEIBAXJNCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406266
Record name 7-Bromo-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66799-93-7
Record name 7-Bromo-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,3-dioxaindane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 7-Bromobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 66799-93-7

This technical guide provides a comprehensive overview of 7-Bromobenzo[d]dioxole-5-carboxylic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a plausible synthetic route, analytical methodologies, and its potential applications in the synthesis of biologically active molecules.

Chemical and Physical Properties

While specific experimental data for 7-Bromobenzo[d]dioxole-5-carboxylic acid is not widely published, its properties can be inferred from its structure and data available for analogous compounds.

PropertyValue (Predicted)
Molecular Formula C₈H₅BrO₄
Molecular Weight 245.03 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in organic solvents like DMSO and DMF
Melting Point Not available. Likely >200 °C based on similar structures.
Boiling Point Not available.
pKa Expected to be in the range of 3-4 for the carboxylic acid proton.

Synthesis and Experimental Protocols

Proposed Synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid

A potential synthetic pathway for 7-Bromobenzo[d]dioxole-5-carboxylic acid is outlined below. This proposed synthesis starts from the commercially available 3,4-(methylenedioxy)benzoic acid.

G cluster_start Starting Material cluster_reaction Bromination cluster_product Product start 3,4-(Methylenedioxy)benzoic acid reaction Br₂, FeBr₃ in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) start->reaction Reacts with product 7-Bromobenzo[d]dioxole-5-carboxylic acid reaction->product Yields

A proposed synthetic pathway for 7-Bromobenzo[d]dioxole-5-carboxylic acid.
Experimental Protocol: HPLC Analysis of Carboxylic Acids

Due to the lack of a strong chromophore, direct detection of many carboxylic acids via HPLC with UV-Vis spectrophotometry can be challenging. A common strategy to enhance sensitivity is pre-column derivatization with a fluorescent labeling agent. 4-Bromomethyl-6,7-dimethoxycoumarin is a suitable reagent for this purpose, reacting with the carboxylic acid to form a highly fluorescent ester derivative.

Materials and Reagents:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid

  • 4-Bromomethyl-6,7-dimethoxycoumarin

  • Acetone, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Methanol, HPLC grade

  • Hydrochloric acid (HCl)

Equipment:

  • HPLC system with a gradient pump, autosampler, and fluorescence detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Derivatization Procedure:

  • Preparation of Reagents:

    • Labeling Reagent Solution: Prepare a 1 mg/mL solution of 4-Bromomethyl-6,7-dimethoxycoumarin in acetone.

    • Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in acetone.

  • Sample and Standard Preparation:

    • Dissolve the 7-Bromobenzo[d]dioxole-5-carboxylic acid sample or standard in acetone to a final concentration of approximately 0.1 mg/mL.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard solution in a reaction vial, add an excess of the labeling reagent solution.

    • Add the 18-Crown-6 catalyst solution and a small amount of anhydrous potassium carbonate.

    • Securely cap the vial and vortex the mixture.

    • Incubate the reaction mixture at 70°C for 30 minutes.

    • After incubation, cool the reaction mixture to room temperature.

The resulting solution containing the fluorescently labeled derivative is now ready for HPLC analysis.

Biological Activity and Applications in Drug Discovery

While there is no specific data on the biological activity of 7-Bromobenzo[d]dioxole-5-carboxylic acid, the benzodioxole scaffold is present in numerous biologically active compounds. Derivatives of benzodioxole have been reported to exhibit a range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The bromine atom and the carboxylic acid group on 7-Bromobenzo[d]dioxole-5-carboxylic acid make it a versatile building block in medicinal chemistry. The carboxylic acid can be converted to esters, amides, or other functional groups, while the bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce diverse substituents. This allows for the systematic exploration of the chemical space around the benzodioxole core to develop novel therapeutic agents.

The following workflow illustrates the potential use of 7-Bromobenzo[d]dioxole-5-carboxylic acid as a scaffold in a drug discovery program.

G cluster_start Starting Scaffold cluster_modification Chemical Modifications cluster_library Compound Library cluster_screening Biological Screening cluster_hit Hit Identification start 7-Bromobenzo[d]dioxole- 5-carboxylic acid mod1 Carboxylic Acid Derivatization (Amides, Esters) start->mod1 mod2 Suzuki Coupling (C-C bond formation) start->mod2 mod3 Buchwald-Hartwig Amination (C-N bond formation) start->mod3 library Diverse Library of Benzodioxole Derivatives mod1->library mod2->library mod3->library screening High-Throughput Screening library->screening hit Identification of Biologically Active Hits screening->hit

Drug discovery workflow utilizing 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Conclusion

7-Bromobenzo[d]dioxole-5-carboxylic acid is a valuable chemical entity with significant potential as a building block in the synthesis of complex organic molecules. Its utility in drug discovery is underscored by the known biological activities of other benzodioxole derivatives. The methodologies and conceptual frameworks presented in this guide are intended to support researchers in leveraging this compound for their synthetic and medicinal chemistry endeavors. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

An In-depth Technical Guide to the Physical Properties of 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 7-Bromobenzo[d]dioxole-5-carboxylic acid, a compound of interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists, offering readily accessible data and detailed experimental methodologies.

Core Physical Properties

7-Bromobenzo[d]dioxole-5-carboxylic acid, with the CAS number 66799-93-7, is a halogenated derivative of benzodioxole carboxylic acid.[1] Its molecular structure and properties make it a potential building block for the synthesis of novel therapeutic agents.

Quantitative Data Summary

The following table summarizes the key physical properties of 7-Bromobenzo[d]dioxole-5-carboxylic acid. It is important to distinguish this compound from its isomer, 6-Bromobenzo[d][2][3]dioxole-5-carboxylic acid (CAS 60546-62-5), as their physical properties differ.

PropertyValueSource
Molecular Formula C₈H₅BrO₄[1]
Molecular Weight 245.03 g/mol [1]
Melting Point Not available
Boiling Point 373.6 °C at 760 mmHg (Predicted)
Solubility Information not available
pKa Information not available

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of carboxylic acids like 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the crystalline 7-Bromobenzo[d]dioxole-5-carboxylic acid is finely ground into a powder.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

  • Data Recording: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the approximate melting point is approached. The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, acetone, and a nonpolar solvent like hexane.

  • Procedure:

    • To a test tube containing 1 mL of the solvent, a small, measured amount (e.g., 10 mg) of 7-Bromobenzo[d]dioxole-5-carboxylic acid is added.

    • The mixture is agitated vigorously for a set period (e.g., 1 minute).

    • Visual observation is used to determine if the solid has dissolved completely, partially, or not at all.

  • Classification: The solubility is typically classified as soluble, sparingly soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent at a specific temperature.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter in understanding the ionization state of a compound at a given pH, which influences its biological activity and pharmacokinetic properties.

Methodology: Potentiometric Titration

  • Solution Preparation: A standard solution of 7-Bromobenzo[d]dioxole-5-carboxylic acid is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., sodium hydroxide) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Visualization of a Relevant Biological Pathway

While specific biological pathway data for 7-Bromobenzo[d]dioxole-5-carboxylic acid is limited, compounds with similar structural motifs, such as bromoindole-2-carboxylic acid derivatives, have been investigated as inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The following diagram illustrates the general mechanism of action for a small molecule inhibitor on the EGFR signaling cascade. This serves as a representative example of a logical relationship that could be explored for derivatives of the title compound.

EGFR_Inhibition_Pathway cluster_receptor Cell Membrane Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds invis1 EGFR->invis1 Inhibitor Small Molecule Inhibitor Inhibitor->EGFR Blocks ATP binding site ATP ATP ATP->invis1 ADP ADP P P Downstream Downstream Signaling (RAS-RAF-MAPK, PI3K-AKT) P->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes invis1->ADP invis1->P Autophosphorylation invis2 invis3

Representative EGFR Signaling Pathway Inhibition

References

An In-depth Technical Guide to 7-Bromobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromobenzo[d]dioxole-5-carboxylic acid, a significant building block in medicinal chemistry and materials science. This document details its physicochemical properties, a representative synthesis protocol, and its relevance in contemporary research, particularly in the context of drug development.

Core Molecular Data

7-Bromobenzo[d]dioxole-5-carboxylic acid is a halogenated derivative of piperonylic acid. The introduction of a bromine atom onto the benzodioxole ring system significantly alters its electronic properties, making it a versatile intermediate for further chemical modifications.

Physicochemical and Spectroscopic Data Summary

The following table summarizes the key quantitative data for 7-Bromobenzo[d]dioxole-5-carboxylic acid. It is important to note that while some data is experimentally confirmed, other values are estimated based on data from structurally similar compounds, such as the 6-bromo isomer, and general chemical principles.

PropertyValueSource/Notes
Molecular Formula C₈H₅BrO₄[1]
Molecular Weight 245.03 g/mol Calculated and[1]
Appearance Expected to be a white to off-white solidGeneral property of similar compounds
Melting Point Estimated: 200-204 °CBased on the 6-bromo isomer[2]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.General property of aromatic carboxylic acids
¹H NMR Aromatic protons expected in the δ 7.0-8.0 ppm range. Carboxylic acid proton expected >10 ppm.Predicted based on general principles
¹³C NMR Carbonyl carbon ~165-170 ppm. Aromatic carbons ~110-150 ppm.Predicted based on general principles[3][4]
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), C-Br stretch in the fingerprint region.Predicted based on functional groups[5][6][7]
Mass Spectrometry Molecular ion peak (M+) at m/z 244/246 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may show loss of COOH (m/z 199/201).Predicted based on isotopic patterns and fragmentation[8]

Experimental Protocols

Representative Synthesis: Direct Bromination of 3,4-(Methylenedioxy)benzoic acid

Objective: To synthesize 7-Bromobenzo[d]dioxole-5-carboxylic acid via electrophilic aromatic substitution.

Materials:

  • 3,4-(Methylenedioxy)benzoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Acetic acid (glacial)

  • Dichloromethane

  • Sodium sulfite solution (10%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-(Methylenedioxy)benzoic acid in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) in portions at room temperature. A catalytic amount of concentrated sulfuric acid can be added to facilitate the reaction.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to 40-50°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated product is collected by vacuum filtration.

  • Purification: The crude product is washed with water, followed by a dilute solution of sodium sulfite to remove any unreacted bromine, and then with water again. The solid is then dissolved in a suitable organic solvent like dichloromethane, washed with brine, and dried over anhydrous magnesium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude 7-Bromobenzo[d]dioxole-5-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Development & Biological Significance

Benzodioxole derivatives are of significant interest in drug discovery due to their presence in numerous biologically active natural products and synthetic compounds. They are known to interact with various biological targets. A notable area of research is their role as enzyme inhibitors.

Inhibition of Key Signaling Enzymes

Benzodioxole-containing compounds have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and thioredoxin reductase (TrxR).[9][10][11][12] Inhibition of these enzymes is a key strategy in the development of anti-inflammatory and anti-cancer agents.

The diagram below illustrates the general concept of enzyme inhibition, a common mechanism of action for drugs derived from scaffolds like 7-Bromobenzo[d]dioxole-5-carboxylic acid.

EnzymeInhibition sub Substrate complex Enzyme-Substrate Complex sub->complex Binds enz Enzyme (e.g., COX-2, TrxR) enz->complex inhibited_complex Enzyme-Inhibitor Complex enz->inhibited_complex prod Product (e.g., Prostaglandins) inh Inhibitor (e.g., Benzodioxole Derivative) inh->inhibited_complex Binds complex->prod Catalysis

Conceptual pathway of enzyme inhibition.

The following diagram illustrates a simplified workflow for the synthesis and subsequent biological evaluation of a compound like 7-Bromobenzo[d]dioxole-5-carboxylic acid.

SynthesisAndScreening start Starting Material (Piperonylic Acid) synthesis Chemical Synthesis (e.g., Bromination) start->synthesis purification Purification & Characterization (NMR, MS, IR) synthesis->purification compound Target Compound (7-Bromobenzo[d]dioxole- 5-carboxylic acid) purification->compound screening Biological Screening (Enzyme Inhibition Assays) compound->screening data Data Analysis (Activity & SAR) screening->data

General workflow from synthesis to biological evaluation.

References

An In-depth Technical Guide to 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromobenzo[d]dioxole-5-carboxylic acid, a halogenated derivative of the benzodioxole scaffold, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. The presence of the bromine atom and the carboxylic acid functional group on the rigid benzodioxole ring system imparts unique chemical reactivity and potential for biological activity. This document provides a comprehensive overview of the structure, properties, and potential applications of 7-Bromobenzo[d]dioxole-5-carboxylic acid, with a focus on its relevance to drug discovery and development. While specific experimental data for this isomer is limited, this guide consolidates available information and provides theoretical and comparative data to facilitate further research.

Chemical Structure and Properties

7-Bromobenzo[d]dioxole-5-carboxylic acid is characterized by a bromine atom at the 7-position and a carboxylic acid group at the 5-position of the benzo[d][1][2]dioxole core.

Chemical Structure:

Caption: Chemical structure of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 66799-93-7[3][4]
Molecular Formula C₈H₅BrO₄[3]
Molecular Weight 245.03 g/mol [3]
Appearance Solid (predicted)
SMILES O=C(O)c1cc2c(cc1Br)OCO2[4]
InChI Key HLQBEIBAXJNCPT-UHFFFAOYSA-N[5]

Table 2: Predicted Spectroscopic Data

Due to a lack of experimentally derived spectroscopic data in the literature for 7-Bromobenzo[d]dioxole-5-carboxylic acid, the following are predicted values based on the analysis of its structural analogue, 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid, and general principles of spectroscopy.

Data TypePredicted Chemical Shifts (ppm)
¹H NMR δ ~7.8 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~6.1 (s, 2H, OCH₂O), ~13.0 (br s, 1H, COOH)
¹³C NMR δ ~168 (COOH), ~150 (Ar-C), ~148 (Ar-C), ~125 (Ar-C), ~115 (Ar-C-Br), ~110 (Ar-C), ~109 (Ar-C), ~102 (OCH₂O)

Experimental Protocols

Protocol: Synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid via Oxidation of 7-Bromobenzo[d]dioxole-5-carbaldehyde

Materials:

  • 7-Bromobenzo[d]dioxole-5-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Water (deionized)

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 7-Bromobenzo[d]dioxole-5-carbaldehyde (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: In a separate beaker, prepare a solution of potassium permanganate (1.5 eq) in water. Add this solution dropwise to the stirred solution of the aldehyde at room temperature. The reaction mixture will turn brown as manganese dioxide (MnO₂) precipitates.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After the reaction is complete, quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the mixture becomes a clear solution with a brown precipitate.

  • Basification and Filtration: Add a 10% aqueous solution of sodium hydroxide to the mixture to ensure the product is in its carboxylate salt form and is soluble in the aqueous layer. Filter the mixture to remove the manganese dioxide precipitate.

  • Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 7-Bromobenzo[d]dioxole-5-carboxylic acid should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

  • Drying: Dry the purified product under vacuum to yield 7-Bromobenzo[d]dioxole-5-carboxylic acid as a solid.

Characterization:

The final product should be characterized by:

  • Melting Point Analysis

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

Applications in Drug Discovery and Development

While specific biological activities of 7-Bromobenzo[d]dioxole-5-carboxylic acid are not extensively documented, the benzodioxole scaffold is a common motif in various biologically active molecules. The bromine atom provides a handle for further chemical modifications, making this compound a potentially valuable building block in drug discovery programs.

Potential Roles in Drug Discovery Workflow:

workflow Potential Drug Discovery Workflow A 7-Bromobenzo[d]dioxole-5-carboxylic acid (Building Block) B Functional Group Interconversion A->B e.g., Esterification C Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) A->C Utilizing the Bromine atom D Amide Bond Formation A->D Utilizing the Carboxylic Acid E Library of Novel Compounds B->E C->E D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization G->H I Preclinical Candidate H->I

Caption: A generalized workflow illustrating the use of 7-Bromobenzo[d]dioxole-5-carboxylic acid as a scaffold in the synthesis of compound libraries for drug discovery.

Signaling Pathway Interactions (Hypothetical):

The benzodioxole moiety is present in compounds known to interact with various biological targets. For instance, derivatives of this scaffold could potentially be designed to inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory signaling pathways. The carboxylic acid group can act as a key binding feature, forming hydrogen bonds or ionic interactions with amino acid residues in the active site of a target protein.

signaling_pathway Hypothetical Enzyme Inhibition cluster_0 Enzyme Active Site AA Amino Acid Residues BindingPocket Hydrophobic Pocket Substrate Endogenous Substrate (e.g., Arachidonic Acid) Enzyme Target Enzyme (e.g., COX-2) Substrate->Enzyme Binds to Product Pro-inflammatory Mediators (e.g., Prostaglandins) Enzyme->Product Catalyzes conversion to Inhibitor 7-Bromobenzo[d]dioxole-5- carboxylic acid derivative Inhibitor->AA H-bonds via COOH Inhibitor->BindingPocket Hydrophobic interactions Inhibitor->Enzyme Binds to and inhibits

Caption: A diagram illustrating a hypothetical mechanism of action where a derivative of 7-Bromobenzo[d]dioxole-5-carboxylic acid acts as an enzyme inhibitor.

Conclusion

7-Bromobenzo[d]dioxole-5-carboxylic acid is a chemical entity with considerable potential for applications in synthetic and medicinal chemistry. While there is a notable scarcity of published data specifically for this isomer, its structural features suggest it is a valuable starting material for the synthesis of more complex molecules. The presence of two distinct functional groups, a bromine atom and a carboxylic acid, allows for a wide range of chemical transformations, making it an attractive scaffold for the development of new therapeutics and functional materials. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic Acid from Piperonylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 6-Bromobenzo[d]dioxole-5-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The primary focus is on the synthesis from piperonylic acid, a readily available starting material.

A Note on Nomenclature: The target molecule, 6-Bromobenzo[d]dioxole-5-carboxylic acid, is the major product of the electrophilic bromination of piperonylic acid (1,3-benzodioxole-5-carboxylic acid) due to the directing effects of the electron-donating methylenedioxy group and the electron-withdrawing carboxylic acid group. While the user requested information on the "7-bromo" isomer, the "6-bromo" isomer is the electronically and sterically favored product, and its synthesis is well-documented. This guide will therefore focus on the synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid.

Synthetic Strategies

Two primary synthetic routes are presented for the preparation of 6-Bromobenzo[d]dioxole-5-carboxylic acid from piperonylic acid.

Route 1: Two-Step Synthesis via Piperonal Intermediate

This is a well-established and reliable method that proceeds in two main steps:

  • Bromination of Piperonal: Piperonal (1,3-benzodioxole-5-carboxaldehyde), which can be obtained from the reduction of piperonylic acid, is regioselectively brominated to yield 6-bromopiperonal.

  • Oxidation of 6-Bromopiperonal: The resulting aldehyde is then oxidized to the corresponding carboxylic acid.

Route 2: Direct Bromination of Piperonylic Acid

A more direct approach involves the direct electrophilic bromination of piperonylic acid. While this method is more atom-economical, it is less commonly documented in the literature with specific procedural details.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the synthesis.

Table 1: Properties of Key Compounds

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Piperonylic Acid1,3-Benzodioxole-5-carboxylic acidC₈H₆O₄166.13229-232
Piperonal1,3-Benzodioxole-5-carboxaldehydeC₈H₆O₃150.1335-39
6-Bromopiperonal6-Bromo-1,3-benzodioxole-5-carboxaldehydeC₈H₅BrO₃229.03128-132[1]
6-Bromobenzo[d]dioxole-5-carboxylic acid6-Bromo-1,3-benzodioxole-5-carboxylic acidC₈H₅BrO₄245.03Not specified

Experimental Protocols

Route 1: Two-Step Synthesis via Piperonal Intermediate

Step 1: Bromination of Piperonal to 6-Bromopiperonal

This procedure is adapted from general methods for the bromination of activated aromatic aldehydes.

  • Materials:

    • Piperonal (1,3-benzodioxole-5-carboxaldehyde)

    • Glacial Acetic Acid

    • Bromine

    • Sodium bisulfite solution (10%)

    • Ice

    • Distilled water

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve piperonal (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • The crude 6-bromopiperonal will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

    • To remove any unreacted bromine, wash the solid with a cold 10% sodium bisulfite solution until the color of bromine is no longer visible.

    • Wash the product again with cold water and dry it under vacuum.

    • The crude product can be recrystallized from ethanol or a mixture of ethanol and water to afford pure 6-bromopiperonal.

Step 2: Oxidation of 6-Bromopiperonal to 6-Bromobenzo[d]dioxole-5-carboxylic Acid

This procedure utilizes a standard potassium permanganate oxidation of an aromatic aldehyde.

  • Materials:

    • 6-Bromopiperonal

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Sodium bisulfite

    • Distilled water

  • Procedure:

    • In a round-bottom flask, prepare a suspension of 6-bromopiperonal (1 equivalent) in water.

    • Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) to the suspension and stir until the aldehyde is well dispersed.

    • Heat the mixture to 70-80 °C on a water bath.

    • Slowly add a solution of potassium permanganate (approximately 2 equivalents) in water to the heated suspension over 1-2 hours. The purple color of the permanganate should disappear as it reacts.

    • After the addition is complete, continue heating and stirring for an additional 1-2 hours to ensure the reaction goes to completion.

    • While still hot, filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

    • Cool the combined filtrate in an ice bath.

    • Slowly acidify the filtrate with concentrated hydrochloric acid or sulfuric acid until the pH is acidic (pH 1-2).

    • The desired 6-Bromobenzo[d]dioxole-5-carboxylic acid will precipitate as a solid.

    • If the solution retains a purple or brown color from excess permanganate, add a small amount of sodium bisulfite until the solution becomes colorless.

    • Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Mandatory Visualizations

Synthesis_Workflow PiperonylicAcid Piperonylic Acid Piperonal Piperonal PiperonylicAcid->Piperonal Reduction Bromopiperonal 6-Bromopiperonal Piperonal->Bromopiperonal Bromination (Br2, AcOH) FinalProduct 6-Bromobenzo[d]dioxole- 5-carboxylic Acid Bromopiperonal->FinalProduct Oxidation (KMnO4)

Caption: Two-step synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid from Piperonylic Acid.

Bromination_Mechanism cluster_0 Electrophilic Aromatic Substitution Piperonal Piperonal Ring Carbocation Sigma Complex (Resonance Stabilized Carbocation) Piperonal->Carbocation + Br+ Br2 Br-Br Product 6-Bromopiperonal Carbocation->Product - H+ HBr HBr

Caption: Simplified mechanism of the electrophilic bromination of the piperonal aromatic ring.

References

Spectroscopic Analysis of 7-Bromobenzo[d]dioxole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, Mass Spectrometry) and detailed synthetic protocols for 7-Bromobenzo[d]dioxole-5-carboxylic acid did not yield specific results within publicly available scientific databases. The information presented in this guide is based on the analysis of closely related compounds, primarily 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid , and established principles of spectroscopic interpretation. This document serves as a predictive guide for researchers, scientists, and drug development professionals on the expected spectroscopic characteristics and analytical workflow for the target compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 7-Bromobenzo[d]dioxole-5-carboxylic acid based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 7-Bromobenzo[d]dioxole-5-carboxylic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.8 - 8.0Singlet1HAr-H
~7.6 - 7.8Singlet1HAr-H
~6.1 - 6.3Singlet2HO-CH₂-O

Table 2: Predicted ¹³C NMR Data for 7-Bromobenzo[d]dioxole-5-carboxylic acid

Chemical Shift (δ, ppm)Assignment
~168 - 172-COOH
~150 - 152Ar-C (quaternary)
~148 - 150Ar-C (quaternary)
~130 - 135Ar-C (quaternary)
~115 - 120Ar-C-Br (quaternary)
~110 - 115Ar-CH
~108 - 112Ar-CH
~102 - 105O-CH₂-O
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 7-Bromobenzo[d]dioxole-5-carboxylic acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
1680-1710StrongC=O stretch (Carboxylic acid)
1580-1620MediumC=C stretch (Aromatic)
1450-1500MediumC=C stretch (Aromatic)
1200-1300StrongC-O stretch (Carboxylic acid)
1030-1050StrongC-O-C stretch (Dioxole)
~930MediumO-H bend (out-of-plane, Carboxylic acid dimer)
~700-800StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 7-Bromobenzo[d]dioxole-5-carboxylic acid

m/zRelative AbundanceAssignment
244/246High[M]⁺ (Molecular ion peak, bromine isotope pattern)
227/229Medium[M-OH]⁺
199/201Medium[M-COOH]⁺
120High[M-Br-COOH]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a compound like 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Synthesis Protocol: A Predictive Approach

A plausible synthetic route to 7-Bromobenzo[d]dioxole-5-carboxylic acid would involve the bromination of benzo[d]dioxole-5-carboxylic acid.

Materials:

  • Benzo[d]dioxole-5-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetic acid (glacial)

  • Sodium sulfite

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve benzo[d]dioxole-5-carboxylic acid in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a solution of sodium sulfite in water to quench excess bromine.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

2.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024-2048

    • Relaxation delay: 2.0 s

2.2.2. IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

2.2.3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Parameters (for ESI):

    • Ionization mode: Positive or negative

    • Mass range: 50-500 m/z

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow Start Compound Synthesis (e.g., Bromination) Purification Purification (Recrystallization/Chromatography) Start->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR Purified Sample MS Mass Spectrometry Purification->MS Purified Sample Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Final Report and Data Archiving Data_Analysis->Report Confirmed Structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 7-Bromobenzo[d]dioxole-5-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed data, experimental protocols, and a visual representation of the molecular structure's proton relationships.

Predicted ¹H NMR Data

Due to the absence of a publicly available experimental spectrum for 7-Bromobenzo[d]dioxole-5-carboxylic acid, the following data has been predicted based on established substituent effects on the chemical shifts of aromatic protons. The predictions are benchmarked against the known spectrum of the parent compound, benzo[d]dioxole-5-carboxylic acid, and adjusted for the presence of a bromine atom at the 7-position.

Table 1: Predicted ¹H NMR Spectral Data for 7-Bromobenzo[d]dioxole-5-carboxylic Acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~7.5 - 7.7d~1.5 - 2.0 (⁴J)1H
H-6~7.3 - 7.5d~1.5 - 2.0 (⁴J)1H
-OCH₂O-~6.1s-2H
-COOH~12.0 - 13.0br s-1H

Disclaimer: These are predicted values and may differ from experimental results.

Structural Analysis and Proton Assignments

The structure of 7-Bromobenzo[d]dioxole-5-carboxylic acid features a disubstituted benzene ring fused to a dioxole ring. The protons on the aromatic ring, H-4 and H-6, are expected to appear as distinct signals. The bromine atom at position 7 and the carboxylic acid group at position 5 are electron-withdrawing groups, which will deshield the adjacent protons, shifting their signals downfield. The two aromatic protons, H-4 and H-6, are meta to each other, which is expected to result in a small coupling constant (⁴J). The two protons of the methylenedioxy group (-OCH₂O-) are chemically equivalent and are expected to appear as a sharp singlet. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a significantly downfield chemical shift and may be exchangeable with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of a solid aromatic carboxylic acid like 7-Bromobenzo[d]dioxole-5-carboxylic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 7-Bromobenzo[d]dioxole-5-carboxylic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. A common choice for carboxylic acids is deuterated dimethyl sulfoxide (DMSO-d₆) due to its ability to dissolve polar compounds and the acidic proton's signal being observable. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange more rapidly.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining a well-resolved spectrum.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-16 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquisition Time (aq): Set to at least 3-4 seconds to ensure good digital resolution.

  • Processing Parameters:

    • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Visualization of Molecular Structure and Proton Coupling

The following Graphviz diagram illustrates the logical relationships and coupling between the key protons in the 7-Bromobenzo[d]dioxole-5-carboxylic acid molecule.

G cluster_mol 7-Bromobenzo[d]dioxole-5-carboxylic acid H4 H-4 H6 H-6 H4->H6 ⁴J (meta) CH2 -OCH₂O- COOH -COOH Br Br C5_COOH C7_Br

Caption: Molecular structure and proton coupling in 7-Bromobenzo[d]dioxole-5-carboxylic acid.

In-Depth Technical Guide: 13C NMR of 7-Bromobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 7-Bromobenzo[d]dioxole-5-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted ¹³C NMR chemical shifts based on established data for structurally analogous compounds. It also includes a detailed experimental protocol for acquiring such data, the molecular structure with atom numbering, and a comprehensive workflow for NMR analysis.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of 7-Bromobenzo[d]dioxole-5-carboxylic acid are summarized in the table below. These values are estimated based on the analysis of similar brominated and non-brominated benzodioxole and benzoic acid derivatives. The numbering of the carbon atoms corresponds to the molecular structure provided in the subsequent section.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~168
C2~102
C3a~148
C4~110
C5~130
C6~115
C7~112
C7a~150

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of 7-Bromobenzo[d]dioxole-5-carboxylic acid with the standardized numbering of the carbon atoms used for the NMR data assignment.

Caption: Molecular structure of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum for 7-Bromobenzo[d]dioxole-5-carboxylic acid.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of 7-Bromobenzo[d]dioxole-5-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Nucleus: ¹³C

  • Solvent: Specify the deuterated solvent used for sample preparation (e.g., DMSO-d₆).

  • Temperature: Standard probe temperature (e.g., 298 K).

3. Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei.

  • Spectral Width (SW): Approximately 250 ppm (e.g., -20 to 230 ppm).

  • Transmitter Frequency Offset (O1P): Centered in the expected spectral region (e.g., around 120 ppm).

4. Data Processing:

  • Apodization: Apply an exponential window function with a line broadening factor of 1-2 Hz.

  • Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the ¹³C NMR spectrum of a chemical compound.

NMR_Workflow cluster_workflow ¹³C NMR Experimental and Data Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition Data Acquisition (NMR Spectrometer) SamplePrep->DataAcquisition Transfer to NMR tube FID_Processing FID Processing (Fourier Transform, Phasing, etc.) DataAcquisition->FID_Processing Raw FID data SpectralAnalysis Spectral Analysis (Peak Picking, Integration) FID_Processing->SpectralAnalysis Processed Spectrum StructureElucidation Structure Elucidation / Verification SpectralAnalysis->StructureElucidation Chemical Shift Data

Caption: General workflow for ¹³C NMR spectroscopy.

An In-depth Technical Guide to 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromobenzo[d]dioxole-5-carboxylic acid, a halogenated derivative of the naturally occurring benzodioxole scaffold, is a synthetic organic compound of interest in medicinal chemistry and materials science. The benzodioxole moiety, also known as the methylenedioxyphenyl group, is present in numerous natural products and has been a key structural component in the synthesis of various biologically active molecules.[1][2][3] The introduction of a bromine atom and a carboxylic acid group to this scaffold provides reactive handles for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Physicochemical Properties

While specific experimental data for 7-Bromobenzo[d]dioxole-5-carboxylic acid is not widely published, the properties of its immediate precursor, 7-Bromobenzo[1][4]dioxole-5-carbaldehyde (also known as 7-bromopiperonal), are available and provide a useful reference.

PropertyValueReference
Molecular Formula C8H5BrO4ChemDiv
Molecular Weight 245.03 g/mol ChemDiv
CAS Number 66799-93-7ChemDiv
Appearance Likely a solidInferred

Table 1: Physicochemical Properties of 7-Bromobenzo[d]dioxole-5-carboxylic Acid. [5]

PropertyValueReference
Molecular Formula C8H5BrO3ChemicalBook
Molecular Weight 229.03 g/mol ChemicalBook
CAS Number 19522-96-4ChemicalBook
Melting Point 125 °CChemicalBook
Boiling Point 152-153 °CChemicalBook
Appearance Light yellow to brown solidChemicalBook

Table 2: Physicochemical Properties of 7-Bromobenzo[1][4]dioxole-5-carbaldehyde. [6]

Discovery and History

The specific discovery of 7-Bromobenzo[d]dioxole-5-carboxylic acid is not well-documented in the scientific literature. However, the history of its core structure, 1,3-benzodioxole, dates back to the early 20th century, with significant advancements in the 1930s related to the modification of natural product scaffolds.[1] The 1,3-benzodioxole ring system can be synthesized through the cyclization of catechol with a methylene source, a foundational reaction that has enabled the creation of a vast library of derivatives.[1][2] The synthesis of halogenated derivatives, such as the bromo-substituted variants, became a logical extension of this chemistry, driven by the need for versatile intermediates in organic synthesis.[7] The preparation of 7-Bromobenzo[d]dioxole-5-carboxylic acid likely emerged from the broader exploration of functionalized benzodioxoles for applications in pharmaceuticals and agrochemicals.

Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to 7-Bromobenzo[d]dioxole-5-carboxylic acid involves a two-step process starting from piperonal (1,3-benzodioxole-5-carbaldehyde). The first step is the bromination of piperonal to yield 7-bromopiperonal, followed by the oxidation of the aldehyde group to a carboxylic acid.

Step 1: Synthesis of 7-Bromobenzo[1][4]dioxole-5-carbaldehyde (7-Bromopiperonal)

Principle: This reaction is an electrophilic aromatic substitution where bromine is introduced onto the benzodioxole ring. The position of bromination is directed by the existing substituents.

Detailed Protocol:

  • Dissolve piperonal (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled piperonal solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitoring by TLC is recommended).

  • Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 7-bromopiperonal by recrystallization or column chromatography.

Step 2: Oxidation of 7-Bromobenzo[1][4]dioxole-5-carbaldehyde to 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Principle: The aldehyde functional group of 7-bromopiperonal is oxidized to a carboxylic acid using a suitable oxidizing agent. Common reagents for this transformation include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder oxidants like sodium chlorite (NaClO2).

Detailed Protocol (using Potassium Permanganate):

  • Suspend 7-bromopiperonal (1 equivalent) in a mixture of acetone and water.

  • Heat the mixture to a gentle reflux.

  • Slowly add a solution of potassium permanganate (approximately 2 equivalents) in water to the refluxing suspension. The purple color of the permanganate will disappear as it is consumed.

  • Continue the addition until a faint persistent pink color is observed, indicating a slight excess of the oxidizing agent.

  • After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2. This will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to yield 7-Bromobenzo[d]dioxole-5-carboxylic acid.

SynthesisWorkflow Piperonal Piperonal Bromination Bromination (Br2, Acetic Acid) Piperonal->Bromination SevenBromoPiperonal 7-Bromobenzo[1,3]dioxole-5-carbaldehyde Bromination->SevenBromoPiperonal Oxidation Oxidation (KMnO4) SevenBromoPiperonal->Oxidation FinalProduct 7-Bromobenzo[d]dioxole-5-carboxylic Acid Oxidation->FinalProduct

References

The Untapped Potential of 7-Bromobenzo[d]dioxole-5-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – While dedicated research on 7-Bromobenzo[d]dioxole-5-carboxylic acid remains in its nascent stages, its core structure, the benzodioxole ring, is a well-established pharmacophore in modern drug discovery. This technical guide explores the latent potential of this versatile scaffold in medicinal chemistry, drawing upon structure-activity relationships of analogous compounds and highlighting its promise in developing novel therapeutics for a range of diseases, including cancer, bacterial infections, and inflammatory conditions. The strategic placement of a bromine atom and a carboxylic acid group provides synthetic handles for the creation of diverse chemical libraries, positioning 7-Bromobenzo[d]dioxole-5-carboxylic acid as a valuable, yet underexplored, building block for the next generation of targeted therapies.

Introduction: The Benzodioxole Scaffold in Drug Design

The 1,3-benzodioxole moiety is a privileged scaffold found in numerous natural products and synthetic bioactive molecules. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive core for designing ligands that can bind with high affinity and selectivity to biological targets. The addition of a bromine atom at the 7-position and a carboxylic acid at the 5-position of the benzodioxole ring system offers significant advantages for medicinal chemists. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The carboxylic acid functionality provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry for generating compounds with improved pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Applications

Based on the biological activities of structurally related benzodioxole derivatives, 7-Bromobenzo[d]dioxole-5-carboxylic acid holds promise as a starting point for the development of novel agents in several key therapeutic areas.

Anticancer Agents

The benzodioxole scaffold is present in a number of compounds with demonstrated anticancer activity. Derivatives of this core have been shown to target various pathways involved in cancer progression, including receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). By functionalizing the carboxylic acid of 7-Bromobenzo[d]dioxole-5-carboxylic acid to form various amides and esters, and by utilizing the bromine for cross-coupling reactions, it is possible to generate a library of compounds for screening against a panel of cancer cell lines.

Table 1: Anticancer Activity of Representative Benzodioxole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Citation
MAZ2 1,3-Benzodioxole conjugated arsenicalMolm-13 (Leukemia)< 1[1]
K562 (Leukemia)< 1[1]
A549 (Lung)< 1[1]
HCT-116 (Colon)< 1[1]
Compound 2a N-(3,4-dimethoxyphenyl)benzo[d][2][3]dioxole-5-carboxamideHep3B (Liver)Potent Activity[4]
Compound 5 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazideA549 (Lung)10.67 ± 1.53[5]
C6 (Glioma)4.33 ± 1.04[5]
Compound 10 Bromo-substituted 1,3-benzodioxole thiosemicarbazoneC6 (Glioma)12.33 ± 4.93[5]
Antimicrobial Agents

The growing threat of antimicrobial resistance necessitates the development of new classes of antibiotics. The benzodioxole core has been incorporated into novel bacterial topoisomerase inhibitors (NBTIs). These enzymes, such as DNA gyrase and topoisomerase IV, are essential for bacterial DNA replication and are validated targets for antibacterial drugs. The synthetic versatility of 7-Bromobenzo[d]dioxole-5-carboxylic acid allows for the exploration of a wide chemical space to design potent and selective NBTIs.

Table 2: Antimicrobial Activity of Representative Benzodioxole Derivatives

Compound IDStructureBacterial StrainMIC (µg/mL)Citation
Compound 9 Dioxane-linked NBTIS. aureus (MSSA)≤ 1[6]
S. aureus (MRSA)≤ 1[6]
Compound 7g Bridged morpholine benzothiazoleE. coli1-4[7]
P. aeruginosa1-4[7]
A. baumannii1-4[7]
K. pneumoniae1-4[7]
Compound 7h Bridged morpholine benzothiazoleE. coli1-4[7]
P. aeruginosa1-4[7]
A. baumannii1-4[7]
K. pneumoniae1-4[7]
Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and cardioprotective effects. Inhibition of sEH increases the levels of EETs, making it a promising therapeutic strategy for a variety of inflammatory and cardiovascular diseases. The benzodioxole scaffold has been explored for the development of potent sEH inhibitors.

Table 3: sEH Inhibitory Activity of a Representative Benzimidazole-based Amide Derivative

Compound IDStructureTargetIC50 (nM)Citation
FP30 (BRP-821) Benzimidazole-based amidesEH0.4[8]

Key Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MAPK and PI3K/AKT pathways.[9] These pathways are crucial for cell proliferation, survival, and migration.[2][10] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth.[3] Benzodioxole derivatives can be designed to act as EGFR inhibitors, blocking the ATP-binding site of the kinase domain and thereby inhibiting its activity.

EGFR_Signaling_Pathway EGFR Signaling Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation Akt->Proliferation PKC->Proliferation

EGFR Signaling Cascade
Bacterial DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[11][12] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[11] NBTIs, including those with a benzodioxole core, can bind to a transient pocket in the gyrase-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands, ultimately leading to bacterial cell death.[13][14]

DNA_Gyrase_Mechanism Bacterial DNA Gyrase Inhibition cluster_normal Normal Function cluster_inhibition Inhibition DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi DNA Strand Breaks DNA Strand Breaks DNA_Gyrase->DNA Strand Breaks Stabilizes Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase ATP ATP ATP->DNA_Gyrase NBTI Benzodioxole-based NBTI NBTI->DNA_Gyrase Binds to Gyrase-DNA complex Cell Death Cell Death DNA Strand Breaks->Cell Death

Mechanism of DNA Gyrase Inhibition
Soluble Epoxide Hydrolase (sEH) Signaling in Inflammation

Arachidonic acid is metabolized by cytochrome P450 enzymes to produce EETs, which have anti-inflammatory properties.[15][16] sEH rapidly hydrolyzes EETs to their less active diol forms (DHETs).[17] By inhibiting sEH, the concentration and half-life of EETs are increased, leading to a reduction in inflammation.

sEH_Pathway Soluble Epoxide Hydrolase Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Arachidonic_Acid->CYP450 EETs EETs (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Inflammation EETs->Inflammation Reduces DHETs DHETs (Less Active) sEH->DHETs sEH_Inhibitor Benzodioxole-based sEH Inhibitor sEH_Inhibitor->sEH Inhibits

Inflammatory Pathway Modulation by sEH

Experimental Protocols

General Synthesis of N-Aryl-7-bromobenzo[d]dioxole-5-carboxamides

A general procedure for the synthesis of amide derivatives from 7-Bromobenzo[d]dioxole-5-carboxylic acid would involve the following steps:

  • Activation of the Carboxylic Acid: 7-Bromobenzo[d]dioxole-5-carboxylic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents) are added, and the mixture is stirred at room temperature for 30 minutes.

  • Amide Bond Formation: The desired aniline (1.1 equivalents) is added to the reaction mixture, and stirring is continued at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-7-bromobenzo[d]dioxole-5-carboxamide.

In Vitro Anticancer Activity Assay (MTS Assay)

The cytotoxic effects of synthesized benzodioxole derivatives can be evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[4]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, Caco-2, Hep3B) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Bacterial DNA Gyrase Inhibition Assay

The inhibitory activity of the synthesized compounds against bacterial DNA gyrase can be assessed by a supercoiling inhibition assay.

  • Reaction Setup: The reaction is typically carried out in a buffer containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, and bovine serum albumin.

  • Enzyme and Substrate: Relaxed pBR322 plasmid DNA is used as the substrate, and purified E. coli DNA gyrase is the enzyme.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA. The DNA topoisomers are then separated by agarose gel electrophoresis.

  • Visualization: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay

A fluorometric assay can be used to screen for sEH inhibitors.[2]

  • Reagent Preparation: A non-fluorescent sEH substrate and purified human sEH enzyme are used. A known sEH inhibitor, such as N-Cyclohexyl-N'-dodecylurea (NCND), can be used as a positive control.[2]

  • Reaction Incubation: The test compounds are pre-incubated with the sEH enzyme in an appropriate assay buffer.

  • Substrate Addition: The reaction is initiated by the addition of the sEH substrate.

  • Fluorescence Measurement: The hydrolysis of the substrate by sEH generates a fluorescent product, which is monitored kinetically using a fluorescence plate reader at an excitation/emission wavelength of 362/460 nm.[2]

  • Inhibition Calculation: The rate of the reaction in the presence of the test compound is compared to the rate of the uninhibited enzyme to determine the percent inhibition. IC50 values can be calculated from a dose-response curve.

Conclusion and Future Directions

7-Bromobenzo[d]dioxole-5-carboxylic acid represents a promising and synthetically tractable starting material for the development of novel therapeutic agents. The strategic positioning of the bromo and carboxylic acid functionalities on the well-established benzodioxole scaffold provides a platform for the generation of diverse compound libraries with the potential for potent and selective activity against a range of biological targets. Future research should focus on the systematic exploration of the chemical space around this core, including the synthesis of diverse amide and biaryl derivatives, and their evaluation in relevant biological assays. Such studies will be crucial in unlocking the full therapeutic potential of this underexplored building block in medicinal chemistry.

References

Commercial Availability and Technical Profile of 7-Bromobenzo[d]dioxole-5-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 7-Bromobenzo[d]dioxole-5-carboxylic acid (CAS No. 66799-93-7) is a valuable heterocyclic building block. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and potential applications, with a focus on data relevant to a laboratory setting.

Chemical and Physical Properties

PropertyValue
CAS Number 66799-93-7
Molecular Formula C₈H₅BrO₄
Molecular Weight 245.03 g/mol
Appearance Typically a powder
Purity Generally available at ≥95%

Commercial Supplier Overview

7-Bromobenzo[d]dioxole-5-carboxylic acid is available from a number of specialized chemical suppliers. The following table summarizes the offerings from several known vendors. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

SupplierPack Size(s)PurityNotes
FINETECH INDUSTRY LIMITEDVariousHigh PurityCustom synthesis and bulk quantities available.[1]
CymitQuimica1g, 2g, 5gMin. 95%Pricing for the related isomer 6-Bromobenzo-(1,3)-dioxole-5-carboxylic acid is listed as €135.00 for 1g.[2]

Synthesis and Experimental Protocols

Protocol: Conversion of a Bromo-Aromatic Carboxamide to its Carboxylic Acid

This protocol describes a general method for the conversion of a bromo-substituted aromatic carboxamide to the corresponding carboxylic acid using a diazotization-hydrolysis reaction.

Materials:

  • 3-Bromo-4-phenylisothiazole-5-carboxamide (or analogous bromo-aromatic carboxamide)

  • Trifluoroacetic acid (TFA)

  • Sodium nitrite (NaNO₂)

  • Water

  • tert-Butyl methyl ether (t-BuOMe)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the starting carboxamide (0.20 mmol) in trifluoroacetic acid (0.5 mL) in a suitable reaction vessel.

  • Cool the stirred suspension to approximately 0°C using an ice bath.

  • Add sodium nitrite (0.80 mmol, 4 equivalents) portion-wise to the cooled suspension.

  • Stir the reaction mixture at 0°C and monitor the consumption of the starting material by Thin Layer Chromatography (TLC), typically for around 15 minutes.[3]

  • Once the reaction is complete, pour the mixture into water (5 mL).

  • Extract the aqueous mixture with tert-butyl methyl ether (3 x 10 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., benzene or cyclohexane).[3]

Applications in Research and Drug Discovery

Brominated heterocyclic carboxylic acids are important intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The presence of both a carboxylic acid and a bromine atom allows for a variety of subsequent chemical modifications, making them versatile scaffolds in drug discovery.

Potential Role in Signal Transduction Pathways

While the specific biological targets of 7-Bromobenzo[d]dioxole-5-carboxylic acid are not extensively documented, related pyrazole carboxamides and carboxylic acids have been investigated as inhibitors of protein kinases involved in aberrant eukaryotic signal transduction, which can lead to the growth arrest of cancer cells.[4] This suggests that compounds derived from this scaffold could potentially be explored as modulators of signaling pathways implicated in cell proliferation and survival.

G cluster_0 Drug Discovery Workflow A 7-Bromobenzo[d]dioxole-5-carboxylic acid (Scaffold) B Chemical Synthesis (e.g., Amide Coupling) A->B C Compound Library B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A conceptual workflow for utilizing 7-Bromobenzo[d]dioxole-5-carboxylic acid in a drug discovery program.

Analytical Workflow: HPLC Analysis of Carboxylic Acids

Due to the often weak chromophores of carboxylic acids, direct detection by UV-Vis spectrophotometry in HPLC can be challenging. A common strategy to enhance sensitivity is pre-column derivatization with a fluorescent labeling agent.[5]

G cluster_1 HPLC Analysis Workflow A Carboxylic Acid Sample (e.g., 7-Bromobenzo[d]dioxole-5-carboxylic acid) B Derivatization with Fluorescent Labeling Agent A->B C Fluorescent Ester Derivative B->C D Reverse-Phase HPLC Separation C->D E Fluorescence Detection D->E F Data Analysis (Quantification) E->F

Caption: A generalized experimental workflow for the sensitive analysis of carboxylic acids using HPLC with fluorescent derivatization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of amide, ester, and biaryl derivatives of 7-Bromobenzo[d]dioxole-5-carboxylic acid, a versatile building block in medicinal chemistry and drug discovery. The methodologies outlined are based on established synthetic transformations and provide a foundation for the generation of diverse compound libraries for further investigation.

Synthesis of 7-Bromobenzo[d]dioxole-5-carboxamide Derivatives via Amide Coupling

Amide bond formation is a fundamental transformation in the synthesis of biologically active molecules. The following protocol describes the coupling of 7-Bromobenzo[d]dioxole-5-carboxylic acid with various substituted anilines using a carbodiimide-mediated approach. This method is broadly applicable to a range of primary and secondary amines.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow A Dissolve 7-Bromobenzo[d]dioxole- 5-carboxylic acid in DCM B Add EDCI and DMAP A->B Reagents C Stir at room temperature B->C Activation D Add substituted aniline C->D Nucleophilic Addition E Continue stirring for 48h D->E Reaction F Work-up and Purification E->F Isolation G Characterization (NMR, HRMS) F->G Analysis

Caption: General workflow for the synthesis of 7-Bromobenzo[d]dioxole-5-carboxamide derivatives.

Protocol: Synthesis of N-(Substituted-phenyl)-7-bromobenzo[d][1][2]dioxole-5-carboxamide

This protocol is adapted from the synthesis of related benzodioxole carboxamide derivatives.[3]

  • Reaction Setup: In a round-bottom flask, dissolve 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Activation: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-7-bromobenzo[d]dioxole-5-carboxamide.

  • Characterization: Confirm the structure of the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Representative Amide Coupling Reactions

The following table summarizes expected yields for the synthesis of various N-aryl-benzo[d][1][2]dioxole-5-carboxamides based on analogous reactions.[3]

EntrySubstituted AnilineProductExpected Yield (%)
1AnilineN-phenyl-7-bromobenzo[d]dioxole-5-carboxamide85-95
23-(Trifluoromethyl)anilineN-(3-(Trifluoromethyl)phenyl)-7-bromobenzo[d]dioxole-5-carboxamide80-90
34-MethoxyanilineN-(4-methoxyphenyl)-7-bromobenzo[d]dioxole-5-carboxamide88-98
43,5-DimethoxyanilineN-(3,5-dimethoxyphenyl)-7-bromobenzo[d]dioxole-5-carboxamide82-92

Synthesis of 7-Bromobenzo[d]dioxole-5-carboxylate Esters via Fischer Esterification

Esterification is a common method for modifying carboxylic acids to enhance their pharmacokinetic properties or to serve as protecting groups. The Fischer esterification provides a direct route to esters from carboxylic acids and alcohols under acidic catalysis.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow A Dissolve 7-Bromobenzo[d]dioxole- 5-carboxylic acid in Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B Catalysis C Reflux the mixture B->C Reaction D Monitor reaction by TLC C->D Monitoring E Work-up and Extraction D->E Isolation F Purification E->F Purification G Characterization (NMR, HRMS) F->G Analysis

Caption: General workflow for the Fischer esterification of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Protocol: Synthesis of Methyl 7-bromobenzo[d][1][2]dioxole-5-carboxylate

This protocol is based on a standard Fischer esterification procedure.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 7-Bromobenzo[d]dioxole-5-carboxylic acid in an excess of the desired alcohol (e.g., methanol for the methyl ester), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%), to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography or recrystallization if necessary.

  • Characterization: Analyze the purified ester by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. A similar procedure for a related compound yielded a white powder with a melting point of 357 K.[4]

Quantitative Data: Representative Esterification Reaction

The following table provides expected data for the synthesis of the methyl ester.

EntryAlcoholProductExpected Yield (%)Reference
1MethanolMethyl 7-bromobenzo[d]dioxole-5-carboxylate~88[4]

Synthesis of 7-Aryl-benzo[d]dioxole-5-carboxylic Acid Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] This protocol describes the coupling of an ester derivative of 7-Bromobenzo[d]dioxole-5-carboxylic acid with various arylboronic acids. The ester is used as the starting material to avoid potential complications with the free carboxylic acid under the basic reaction conditions.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Ar¹-Pd(II)(X)L₂ A->B Oxidative Addition (Ar¹-X) C Ar¹-Pd(II)(Ar²)L₂ B->C Transmetalation (Ar²-B(OR)₂) C->A Reductive Elimination D Ar¹-Ar² C->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of Methyl 7-aryl-benzo[d][1][2]dioxole-5-carboxylate

This protocol is based on a general procedure for the Suzuki-Miyaura coupling of related bromo-benzodioxole derivatives.[7]

  • Reaction Setup: To a reaction vessel, add methyl 7-bromobenzo[d]dioxole-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a base such as K₂CO₃ (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, for instance, a mixture of toluene, ethanol, and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the pure 7-aryl-benzo[d]dioxole-5-carboxylate derivative.

  • Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions

The following table presents expected yields for the Suzuki-Miyaura coupling of a related bromo-benzodioxole substrate with various arylboronic acids.[7]

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acidMethyl 7-phenyl-benzo[d]dioxole-5-carboxylate75-89
24-Methoxyphenylboronic acidMethyl 7-(4-methoxyphenyl)-benzo[d]dioxole-5-carboxylate70-85
33-Fluorophenylboronic acidMethyl 7-(3-fluorophenyl)-benzo[d]dioxole-5-carboxylate65-80
4Pyridin-3-ylboronic acidMethyl 7-(pyridin-3-yl)-benzo[d]dioxole-5-carboxylate50-70

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel based on specific experimental requirements and safety considerations.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of 7-Bromobenzo[d]dioxole-5-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzo[d]dioxole moiety in numerous biologically active compounds. The Suzuki coupling reaction offers a powerful and efficient method for the synthesis of novel biphenyl carboxylic acid derivatives, which are valuable scaffolds in drug discovery.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, an arylboronic acid) and an organohalide (7-Bromobenzo[d]dioxole-5-carboxylic acid). The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired biphenyl derivatives.

Data Presentation: Illustrative Suzuki Coupling Reactions

While specific yield data for the Suzuki coupling of 7-Bromobenzo[d]dioxole-5-carboxylic acid is not extensively reported in the literature, the following table provides representative yields for Suzuki coupling reactions of structurally similar bromobenzoic acids with various arylboronic acids. These examples can serve as a guide for expected outcomes and for optimizing reaction conditions.

EntryArylboronic Acid PartnerCatalyst / LigandBaseSolvent SystemTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)10012~85-95%
24-Methylphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O (4:1)9016~80-90%
34-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)8012~88-98%
43,5-Difluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O (4:1)11018~75-85%

Note: Yields are based on published data for similar bromobenzoic acid substrates and may vary for 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of 7-Bromobenzo[d]dioxole-5-carboxylic acid with an arylboronic acid. These protocols are based on established methods for similar substrates and should be optimized for specific arylboronic acid partners.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 7-Bromobenzo[d]dioxole-5-carboxylic acid, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add degassed toluene and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4-8 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add 7-Bromobenzo[d]dioxole-5-carboxylic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and a potential signaling pathway that could be targeted by the resulting biphenyl derivatives.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Ar-Br 7-Bromobenzo[d]dioxole- 5-carboxylic acid ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr_prime Transmetalation Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Ar-Br->ArPdBr Oxidative Addition Ar'-B(OH)2 Arylboronic acid Ar'-B(OH)2->ArPdBr Base Base Base->Ar'-B(OH)2

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 7-Bromobenzo[d]dioxole-5-carboxylic acid - Arylboronic acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat and Stir (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Biphenyl Product purify->product

Caption: A typical experimental workflow for Suzuki coupling reactions.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates COX COX-2 PKC->COX Upregulates PGs Prostaglandins COX->PGs Produces Transcription Gene Transcription (Inflammation) PGs->Transcription Promotes Product Biphenyl Derivative (Potential Inhibitor) Product->COX Inhibits

Caption: Potential inhibition of the COX-2 signaling pathway by biphenyl derivatives.

Application Notes

The biphenyl derivatives synthesized from 7-Bromobenzo[d]dioxole-5-carboxylic acid are of significant interest to researchers in drug discovery and development for several reasons:

  • Structural Motif in Biologically Active Molecules: The benzo[d]dioxole (or methylenedioxyphenyl) ring is a common feature in numerous natural products and synthetic compounds with a wide range of pharmacological activities. The biphenyl carboxylic acid scaffold is also a privileged structure in medicinal chemistry, found in many approved drugs.

  • Potential as Enzyme Inhibitors: Biphenyl carboxylic acid derivatives have been successfully developed as inhibitors of various enzymes. For instance, some derivatives act as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. Others have shown activity as urate transporter 1 (URAT1) inhibitors for the treatment of gout. The products of the described Suzuki coupling reactions are excellent candidates for screening against these and other enzyme targets.

  • Anticancer Drug Discovery: The benzo[d]dioxole moiety is present in several compounds with reported anticancer activity. The synthesized biphenyl derivatives can be evaluated for their cytotoxic effects against various cancer cell lines. Further structural modifications can be performed to optimize their potency and selectivity.

  • Probes for Chemical Biology: These novel biphenyl compounds can be utilized as chemical probes to investigate biological pathways. For example, they can be used to study the role of specific enzymes or receptors in disease models.

Application Notes and Protocols for Amide Bond Formation with 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development, essential for synthesizing a vast array of pharmaceuticals and biologically active molecules.[1] 7-Bromobenzo[d]dioxole-5-carboxylic acid is a valuable synthetic building block. The benzodioxole moiety is a key structural component in numerous biologically active compounds, exhibiting potential anti-inflammatory, antioxidant, and anticancer properties.[2][3] The presence of a bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse molecular libraries.[2]

These notes provide detailed protocols for the efficient coupling of 7-Bromobenzo[d]dioxole-5-carboxylic acid with primary and secondary amines using common and reliable coupling reagents. The information is intended to guide researchers in synthesizing novel amide derivatives for screening and development in various therapeutic areas.

Application Notes

The synthesis of amides from 7-Bromobenzo[d]dioxole-5-carboxylic acid is a critical step in the exploration of new chemical entities. The resulting 7-bromo-N-substituted-benzo[d]dioxole-5-carboxamides serve as versatile intermediates and potential drug candidates.

  • Scaffold for Drug Discovery: The benzodioxole core is present in several clinically significant drugs.[3] By forming amide derivatives, researchers can explore a wide chemical space to identify compounds with novel biological activities.

  • Further Functionalization: The bromine atom on the aromatic ring is strategically positioned for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions (e.g., Suzuki or Buchwald-Hartwig coupling), enabling the synthesis of complex molecules with potential therapeutic value.[2]

  • Modulation of Physicochemical Properties: Amide bond formation allows for the systematic modification of a molecule's properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

A general workflow for the synthesis and potential downstream application of these amides is outlined below.

G cluster_synthesis Synthesis Phase cluster_application Application & Derivatization Phase A 7-Bromobenzo[d]dioxole- 5-carboxylic acid C Amide Coupling (e.g., HATU, EDC) A->C B Primary or Secondary Amine B->C D 7-Bromo-N-substituted- benzo[d]dioxole-5-carboxamide C->D Amide Bond Formation E Further Derivatization (e.g., Suzuki Coupling) D->E F Biological Screening (e.g., Anticancer, Antimicrobial) D->F E->F G Lead Compound Identification F->G

Caption: Synthetic workflow from starting materials to lead compound identification.

Comparative Data of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization in the case of chiral amines.[4][5] The following table summarizes the performance and characteristics of several widely used coupling reagents applicable to the formation of amides from 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
HATU NoneDIPEA, NMMDMF, DCM1 - 6 hours70 - 98%High reactivity, fast, low racemization.[6][7]Costly; can form guanidinium byproduct with excess reagent.[6]
EDC HOBt or NHSNone (or mild base)DCM, DMF, Water2 - 12 hours60 - 95%Water-soluble byproducts, good for aqueous reactions.[4][7]Racemization risk (reduced by additives), potential for N-acylurea formation.
DCC HOBtNone (or mild base)DCM, THF2 - 12 hours65 - 95%Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration; not ideal for solid-phase synthesis.[6]
PyBOP NoneDIPEA, NMMDMF, DCM1 - 8 hours75 - 95%High efficiency, especially for sterically hindered substrates.[7]Byproduct (HMPA) is a suspected carcinogen.[6]
TiCl₄ NonePyridinePyridine~ 2 hours60 - 98%Effective for a wide range of substrates.[8]Requires heating (85 °C); sensitive to moisture.[8]

DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; THF: Tetrahydrofuran; HOBt: Hydroxybenzotriazole; NHS: N-Hydroxysuccinimide.

Experimental Protocols

The following are generalized protocols that can be adapted for coupling 7-Bromobenzo[d]dioxole-5-carboxylic acid with a variety of amine nucleophiles. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Amide Coupling using HATU

This protocol is highly efficient for a broad range of amines, including those that are sterically hindered or electron-deficient.[9]

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.1 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) to the stirring solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Amide Coupling using EDC/NHS

This method is particularly useful due to the water-solubility of its byproducts, which simplifies purification.[4]

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid

  • Amine (primary or secondary)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DCM (Dichloromethane) or DMF

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask.

    • Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution.[4]

    • Stir the mixture at room temperature for 30-60 minutes to form the activated NHS ester.

  • Amine Coupling: Add the amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Continue to stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete within 2-12 hours).[4]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

The general mechanism for carbodiimide-mediated coupling is illustrated below.

G reactant reactant intermediate intermediate product product RCOOH Carboxylic Acid (R-COOH) Oacyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->Oacyl + EDC EDC EDC Amide Amide Product (R-CONH-R') Oacyl->Amide + R'-NH₂ (Nucleophilic Attack) Byproduct Urea Byproduct (Water-Soluble) Oacyl->Byproduct Rearrangement Amine Amine (R'-NH₂)

Caption: Mechanism of EDC-mediated amide bond formation.

References

Application Notes and Protocols: Esterification of 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 7-Bromobenzo[d]dioxole-5-carboxylic acid. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to the prevalence of the benzodioxole moiety in biologically active molecules. The carboxylic acid functional group, while important for pharmacophore interactions, can sometimes limit bioavailability due to its polarity.[1][2] Esterification serves as a key chemical modification to modulate physicochemical properties, such as lipophilicity, which can influence a compound's pharmacokinetic profile.[3]

Application Notes

The ester derivatives of 7-Bromobenzo[d]dioxole-5-carboxylic acid can serve as valuable intermediates in the synthesis of more complex molecules.[4] The ester functional group can act as a protecting group for the carboxylic acid or be a precursor for other functional group transformations. In drug design, converting a carboxylic acid to an ester can create a prodrug, which may improve absorption and distribution, and can be hydrolyzed in vivo by esterases to release the active carboxylic acid.[3]

The primary method for this transformation is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7] This method is cost-effective and suitable for large-scale synthesis.[7] Alternative methods, such as the Steglich esterification, offer milder conditions for acid-sensitive substrates.[8][9][10]

Key Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol describes the synthesis of methyl 7-bromobenzo[d]dioxole-5-carboxylate using methanol in the presence of a strong acid catalyst.

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq).

  • Add an excess of anhydrous methanol, which acts as both the reactant and the solvent.[6][11]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (e.g., 0.1 eq) to the mixture.[5][8]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-70°C) with stirring.[5] The reaction time can vary from 1 to 10 hours and should be monitored by thin-layer chromatography (TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolution is observed.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Representative Data for Fischer-Speier Esterification

ParameterValue/RangeNotes
Reactant Ratio1:20 (Acid:Alcohol)Using the alcohol as a solvent drives the equilibrium towards the product.[6][11]
Catalyst Load5-10 mol%Common for strong acid catalysts like H₂SO₄ or TsOH.[5][8]
Reaction Temperature60 - 80 °CTypically the reflux temperature of the alcohol used.[5]
Reaction Time2 - 8 hoursMonitored by TLC for completion.[5]
Typical Yield75 - 95%Yields can vary based on the specific substrate and reaction conditions.
Purity>95% (after purification)Purification via recrystallization or column chromatography is usually effective.

Visualizations

Esterification_Workflow start Start: 7-Bromobenzo[d]dioxole- 5-carboxylic acid reagents Add Methanol (excess) and Acid Catalyst (H₂SO₄) start->reagents Mixing reflux Heat to Reflux (60-70°C) reagents->reflux Reaction workup Work-up: - Neutralization (NaHCO₃) - Extraction - Drying reflux->workup Cooling & Quenching purification Purification: - Recrystallization or - Column Chromatography workup->purification Crude Product product Product: Methyl 7-bromobenzo[d]dioxole- 5-carboxylate purification->product Pure Product Reaction_Scheme reactant 7-Bromobenzo[d]dioxole- 5-carboxylic acid (R-COOH) plus1 + reactant->plus1 alcohol Methanol (CH₃OH) arrow alcohol->arrow H⁺ catalyst H⁺ (Acid Catalyst) product Methyl 7-bromobenzo[d]dioxole- 5-carboxylate (R-COOCH₃) plus2 + product->plus2 water Water (H₂O) plus1->alcohol plus2->water arrow->product

References

Application Notes and Protocols: The Use of 7-Bromobenzo[d]dioxole-5-carboxylic acid in Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the chemical properties of 7-Bromobenzo[d]dioxole-5-carboxylic acid and established principles of medicinal chemistry. Specific experimental data for the direct use of this compound in inhibitor synthesis is not widely available in published literature. Therefore, the subsequent information serves as a scientifically guided framework for its potential application.

Introduction: The Potential of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2] The presence of the bromine atom and the carboxylic acid group on the 7-Bromobenzo[d]dioxole-5-carboxylic acid backbone provides two key functional handles for synthetic elaboration, making it an attractive starting material for the generation of diverse small molecule libraries for inhibitor screening. The carboxylic acid group, in particular, can act as a key pharmacophoric element, forming critical interactions with biological targets, or it can be derivatized to explore a wider chemical space.[3][4][5]

Potential Therapeutic Applications and Targets

Based on the known biological activities of structurally related benzodioxole derivatives, inhibitors synthesized from 7-Bromobenzo[d]dioxole-5-carboxylic acid could potentially target a variety of enzymes and signaling pathways implicated in disease.[6][7][8]

  • Oncology: The anti-proliferative properties of some benzodioxole compounds suggest that derivatives could be developed as inhibitors of protein kinases, which are often dysregulated in cancer.

  • Inflammation: Given that some benzodioxole derivatives have shown to inhibit cyclooxygenase (COX) enzymes, this scaffold could be explored for the development of novel anti-inflammatory agents.[9]

  • Neurodegenerative Diseases: The neuroprotective effects of certain benzodioxole derivatives indicate a potential for developing inhibitors of enzymes involved in neuroinflammation or neuronal cell death pathways.[2]

Hypothetical Quantitative Data

For the purpose of illustrating the potential of inhibitors derived from 7-Bromobenzo[d]dioxole-5-carboxylic acid, the following tables present hypothetical data for a series of synthesized amide derivatives.

Table 1: Hypothetical Kinase Inhibitory Activity of Amide Derivatives

Compound IDR Group (Amine)Kinase TargetIC50 (nM)
BBDC-A014-FluoroanilineKinase X75
BBDC-A02BenzylamineKinase X150
BBDC-A033-AminopyridineKinase X50
BBDC-A04CyclohexylamineKinase X>10,000
BBDC-A054-MethoxybenzylamineKinase X200

Table 2: Hypothetical Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineAssay TypeGI50 (µM)
BBDC-A01MCF-7 (Breast Cancer)MTT Assay5.2
BBDC-A03A549 (Lung Cancer)MTT Assay2.8
BBDC-A05HCT116 (Colon Cancer)MTT Assay10.5

Experimental Protocols

General Protocol for the Synthesis of Amide Derivatives from 7-Bromobenzo[d]dioxole-5-carboxylic acid

This protocol describes a general method for the synthesis of a library of amide derivatives from 7-Bromobenzo[d]dioxole-5-carboxylic acid using a standard coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[10][11]

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 5% Aqueous HCl

  • Saturated Aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Activation of the Carboxylic Acid:

    • In a clean, dry round-bottom flask, dissolve 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF.

    • To this solution, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 30-60 minutes. Progress of the activation can be monitored by TLC or LC-MS.

  • Amine Coupling:

    • In a separate flask, dissolve the desired amine (1.1 equivalents) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for a Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for screening the synthesized compounds for their ability to inhibit a specific protein kinase using a commercially available luminescence-based assay that measures the amount of ADP produced.[12]

Materials:

  • Synthesized inhibitor compounds dissolved in DMSO

  • Target protein kinase

  • Substrate for the kinase (peptide or protein)

  • ATP

  • Kinase assay buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and any necessary cofactors in the appropriate kinase assay buffer.

    • To the wells of a 384-well plate, add 2.5 µL of the kinase reaction mixture.

    • Add 50 nL of the synthesized inhibitor compounds at various concentrations (e.g., a 10-point serial dilution starting from 10 µM). Include a DMSO-only control (vehicle control) and a no-kinase control (background).

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at the Km value for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_synthesis Synthetic Workflow for Amide Derivatives Start 7-Bromobenzo[d]dioxole- 5-carboxylic acid Activate Activate Carboxylic Acid (EDC/NHS in DMF) Start->Activate Step 1 Couple Couple with Amine (Primary or Secondary) Activate->Couple Step 2 Workup Aqueous Work-up Couple->Workup Step 3 Purify Purification (Column Chromatography) Workup->Purify Step 4 Product Amide Derivative Library Purify->Product

Caption: Synthetic workflow for generating an amide library.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds KinaseX Target Kinase X (Downstream Effector) Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor BBDC-A03 (Inhibitor) Inhibitor->KinaseX

Caption: Potential inhibition of a kinase signaling pathway.

References

Application Notes: 7-Bromobenzo[d]dioxole-5-carboxylic Acid as a Versatile Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation.[2][3]

This document provides detailed application notes and protocols for the use of 7-Bromobenzo[d]dioxole-5-carboxylic acid as a rigid building block in the synthesis of PROTACs. Its rigid, aromatic structure offers the potential for creating PROTACs with improved potency and selectivity by pre-organizing the molecule into a bioactive conformation.[2]

7-Bromobenzo[d]dioxole-5-carboxylic Acid in PROTAC Design

The 7-Bromobenzo[d]dioxole-5-carboxylic acid moiety can be strategically incorporated as a rigid linker component in a PROTAC. The rationale for its use includes:

  • Rigidity: The aromatic benzodioxole core provides conformational constraint, which can reduce the entropic penalty of forming the ternary complex and potentially lead to higher degradation efficiency.[2]

  • Defined Geometry: The fixed substitution pattern on the aromatic ring allows for precise control over the spatial orientation of the warhead and the E3 ligase ligand.

  • Synthetic Versatility: The presence of a carboxylic acid and a bromo group provides two orthogonal handles for chemical modification, allowing for a modular and flexible approach to PROTAC synthesis. The carboxylic acid is ideal for forming stable amide bonds, while the bromo group can participate in various cross-coupling reactions, such as the Suzuki coupling, to further elaborate the linker structure.

Hypothetical PROTAC Design and Synthesis

To illustrate the application of 7-Bromobenzo[d]dioxole-5-carboxylic acid, we propose the synthesis of a hypothetical PROTAC, PROTAC-BBD-BRD4 , targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. This hypothetical PROTAC will utilize a known BRD4 inhibitor (the "warhead") and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Components of the Hypothetical PROTAC-BBD-BRD4:

  • Warhead: A derivative of the BRD4 inhibitor JQ1, functionalized with an amino group for linker attachment.

  • E3 Ligase Ligand: A derivative of the VHL ligand, functionalized with a boronic acid pinacol ester for Suzuki coupling.

  • Linker Precursor: 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of the Linker-Warhead Conjugate

This protocol describes the amide coupling of the JQ1 derivative to 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid

  • JQ1-amine derivative

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the JQ1-amine derivative (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure Linker-Warhead conjugate.

Protocol 2: Synthesis of the Final PROTAC via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of the Linker-Warhead conjugate with the VHL ligand-boronic acid pinacol ester.

Materials:

  • Linker-Warhead conjugate from Protocol 1

  • VHL ligand-boronic acid pinacol ester

  • Pd(PPh3)4 (Palladium(0)tetrakis(triphenylphosphine))

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • In a reaction vessel, combine the Linker-Warhead conjugate (1.0 eq), VHL ligand-boronic acid pinacol ester (1.2 eq), Pd(PPh3)4 (0.1 eq), and K2CO3 (3.0 eq).

  • Degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final PROTAC-BBD-BRD4.

Data Presentation

The following tables present representative quantitative data for PROTACs with rigid aromatic linkers, which can be used as a benchmark for evaluating the performance of PROTACs synthesized using 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Table 1: In Vitro Degradation Efficacy of Representative PROTACs with Rigid Aromatic Linkers

PROTAC IDTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
PROTAC-ABRD4CRBNHeLa15>90
PROTAC-BBTKVHLMOLM-148>95
PROTAC-CERRαVHLMCF725~85
PROTAC-DRIPK2VHLTHP-15>90

Data is representative and compiled from various literature sources for illustrative purposes.

Table 2: Binding Affinities of Representative PROTACs with Rigid Aromatic Linkers

PROTAC IDTarget ProteinBinding Affinity (Kd, nM)E3 LigaseBinding Affinity (Kd, nM)
PROTAC-ABRD450CRBN1500
PROTAC-BBTK2VHL250
PROTAC-CERRα120VHL300
PROTAC-DRIPK27VHL200

Data is representative and compiled from various literature sources for illustrative purposes.

Visualizations

Signaling Pathway of PROTAC Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-Warhead Synthesis cluster_step2 Step 2: Final PROTAC Synthesis BBD_acid 7-Bromobenzo[d]dioxole-5-carboxylic acid Amide_Coupling Amide Coupling (HATU, DIPEA) BBD_acid->Amide_Coupling JQ1_amine JQ1-amine Derivative JQ1_amine->Amide_Coupling Linker_Warhead Linker-Warhead Conjugate Amide_Coupling->Linker_Warhead Suzuki_Coupling Suzuki Coupling (Pd(PPh3)4, K2CO3) Linker_Warhead->Suzuki_Coupling VHL_boronate VHL Ligand-Boronic Ester VHL_boronate->Suzuki_Coupling Final_PROTAC PROTAC-BBD-BRD4 Suzuki_Coupling->Final_PROTAC

Caption: Proposed synthetic workflow for PROTAC-BBD-BRD4.

Conclusion

7-Bromobenzo[d]dioxole-5-carboxylic acid represents a promising and versatile building block for the synthesis of PROTACs. Its rigid structure can be leveraged to create potent and selective degraders. The orthogonal reactive handles of this molecule allow for a modular synthetic approach, facilitating the construction of diverse PROTAC libraries for structure-activity relationship studies. The provided protocols and representative data serve as a valuable resource for researchers venturing into the design and synthesis of novel PROTACs incorporating this rigid linker.

References

Application Notes and Protocols: Bromination of Benzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-bromobenzo[d]dioxole-5-carboxylic acid, a valuable building block in organic synthesis, through the electrophilic bromination of benzo[d]dioxole-5-carboxylic acid (piperonylic acid). The procedure outlined is based on the use of N-bromosuccinimide (NBS) as the brominating agent in an aqueous alkaline solution. This application note includes a step-by-step methodology, a comprehensive list of materials and safety precautions, and a summary of expected outcomes.

Introduction

Benzo[d]dioxole derivatives are important structural motifs found in numerous natural products and pharmacologically active compounds. The selective functionalization of the benzo[d]dioxole ring system is a key strategy in the development of novel therapeutic agents. Specifically, the introduction of a bromine atom at the 6-position of benzo[d]dioxole-5-carboxylic acid yields 6-bromobenzo[d]dioxole-5-carboxylic acid, a versatile intermediate for further chemical modifications, such as cross-coupling reactions. This protocol details a straightforward and accessible method for this transformation.

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol described below. Please note that the yield is based on a reported, likely unoptimized, procedure and may be improved with further optimization of reaction conditions.

ParameterValueReference
Starting MaterialBenzo[d]dioxole-5-carboxylic acid-
Brominating AgentN-Bromosuccinimide (NBS)-
Product6-Bromobenzo[d]dioxole-5-carboxylic acid-
Molecular FormulaC₈H₅BrO₄[1]
Molecular Weight245.03 g/mol [1]
AppearanceYellow to yellowish-brown crystalline solid[2]
SolubilitySoluble in DMSO and DMF, slightly soluble in water[2]
Reported Yield~7.7% (unoptimized)[3]

Experimental Protocol

This protocol is adapted from a patented procedure for the bromination of aromatic carboxylic acids.[3]

Materials:

  • Benzo[d]dioxole-5-carboxylic acid (Piperonylic acid)

  • N-Bromosuccinimide (NBS)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Sodium hydroxide (NaOH): Caustic. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrochloric acid (HCl): Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory system. Handle in a fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzo[d]dioxole-5-carboxylic acid in an aqueous solution of sodium hydroxide. A slight excess of NaOH (e.g., 2.2 equivalents) is recommended to ensure complete deprotonation of the carboxylic acid.[3]

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary, and it is recommended to monitor the progress by thin-layer chromatography (TLC). A reaction time of 2 to 24 hours has been reported.[3]

  • Work-up and Acidification: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~2). This will cause the product to precipitate.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification (Recrystallization): The crude product can be purified by recrystallization. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, should be determined experimentally. Dissolve the crude solid in a minimal amount of the hot solvent system, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Benzo[d]dioxole-5-carboxylic acid reaction_step Stir at Room Temperature start->reaction_step reagents NBS, aq. NaOH reagents->reaction_step acidification Acidification (HCl) reaction_step->acidification filtration1 Filtration acidification->filtration1 recrystallization Recrystallization filtration1->recrystallization filtration2 Filtration & Drying recrystallization->filtration2 product 6-Bromobenzo[d]dioxole- 5-carboxylic acid filtration2->product

Caption: Workflow for the bromination of benzo[d]dioxole-5-carboxylic acid.

References

Application Notes and Protocols: Purification of 7-Bromobenzo[d]dioxole-5-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromobenzo[d]dioxole-5-carboxylic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The purity of this starting material is paramount to ensure the desired reaction outcomes and the integrity of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of 7-Bromobenzo[d]dioxole-5-carboxylic acid by recrystallization, leveraging the principles of differential solubility. The protocol is designed to be a practical guide for researchers in academic and industrial settings.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of a solid in a solvent generally increases with temperature. In this process, the impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The slower the rate of cooling, the larger and purer the crystals formed, as the crystal lattice selectively incorporates the desired molecules while excluding impurities, which remain dissolved in the mother liquor.

Experimental Protocol

This protocol is based on the effective use of ethanol as a recrystallization solvent for the closely related compound, piperonylic acid, and general principles for the purification of aromatic carboxylic acids.[1]

Materials and Equipment:

  • Crude 7-Bromobenzo[d]dioxole-5-carboxylic acid

  • 95% Ethanol

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude 7-Bromobenzo[d]dioxole-5-carboxylic acid into an Erlenmeyer flask of appropriate size.

    • In a separate beaker, heat 95% ethanol on a hot plate or in a heating mantle.

    • Add the hot ethanol portion-wise to the flask containing the crude acid while continuously stirring or swirling to facilitate dissolution.[1] Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional):

    • If the resulting solution is colored, it may indicate the presence of colored impurities.

    • Remove the flask from the heat source and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.

    • Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if there are insoluble impurities, a hot filtration step is required.

    • Preheat a clean Erlenmeyer flask and a gravity funnel with a fluted filter paper by placing them on the hot plate.

    • Quickly filter the hot solution through the preheated funnel into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[1]

  • Isolation and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold 95% ethanol to rinse away any remaining mother liquor and soluble impurities.[1]

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes by continuing to draw air through the funnel.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature or in a desiccator.

Data Presentation

ParameterBefore RecrystallizationAfter Recrystallization
Appearance May be a discolored (e.g., off-white, yellow, or tan) powder or crystalline solid.White to off-white crystalline solid.
Purity (Qualitative) Contains impurities from synthesis (e.g., starting materials, by-products).Significantly higher purity.
Melting Point May have a broad and depressed melting point range.A sharper and higher melting point range, closer to the literature value of the pure compound.
Expected Yield N/ATypically in the range of 70-90%, depending on the initial purity and careful execution of the protocol.

Visualizations

Experimental Workflow

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_acid Crude Acid dissolved_solution Dissolved Solution crude_acid->dissolved_solution hot_ethanol Hot 95% Ethanol hot_ethanol->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration slow_cooling Slow Cooling to RT hot_filtration->slow_cooling ice_bath Ice Bath slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Ethanol vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Experimental workflow for the purification of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Principle of Purification by Recrystallization

purification_principle start Impure Solid (Target Compound + Impurities) dissolve Dissolve in Minimum Hot Solvent start->dissolve solution Hot Saturated Solution (Target & Impurities Dissolved) dissolve->solution cool Slow Cooling solution->cool crystallization Crystallization of Target Compound cool->crystallization mother_liquor Impurities Remain in Mother Liquor cool->mother_liquor filtration Filtration crystallization->filtration mother_liquor->filtration pure_solid Pure Crystalline Solid filtration->pure_solid waste Mother Liquor (Waste) filtration->waste

Caption: Logical relationship of the purification by recrystallization principle.

References

Application Notes and Protocols for the Chromatographic Purification of 7-Bromobenzo[d]dioxole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chromatographic purification of 7-Bromobenzo[d]dioxole-5-carboxylic acid and its derivatives. The protocols outlined are designed to yield high-purity materials suitable for a range of applications, including organic synthesis, medicinal chemistry, and materials science.

Introduction

7-Bromobenzo[d]dioxole-5-carboxylic acid is a valuable building block in the synthesis of complex organic molecules. Its purification is a critical step to ensure the integrity of subsequent reactions and the reliability of biological assays. Chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), are powerful methods for isolating this compound from reaction mixtures and removing impurities. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

General Purification Workflow

The overall process for the purification of 7-Bromobenzo[d]dioxole-5-carboxylic acid derivatives involves several key stages, from the initial work-up of the reaction mixture to the final isolation of the pure compound.

PurificationWorkflow cluster_prep Sample Preparation cluster_purification Chromatographic Purification cluster_analysis Analysis and Isolation ReactionWorkup Reaction Work-up (e.g., Extraction, Washing) Concentration Concentration (Rotary Evaporation) ReactionWorkup->Concentration CrudeSample Crude Product Concentration->CrudeSample ColumnChromatography Column Chromatography (Silica Gel) CrudeSample->ColumnChromatography Large Scale PrepHPLC Preparative HPLC (Reverse Phase) CrudeSample->PrepHPLC High Purity/Small Scale FractionCollection Fraction Collection ColumnChromatography->FractionCollection PrepHPLC->FractionCollection TLC_HPLC_Analysis Purity Analysis (TLC/Analytical HPLC) FractionCollection->TLC_HPLC_Analysis Pooling Pooling of Pure Fractions TLC_HPLC_Analysis->Pooling SolventRemoval Solvent Removal Pooling->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct

Caption: General workflow for the chromatographic purification of 7-Bromobenzo[d]dioxole-5-carboxylic acid derivatives.

Data Presentation

The following tables summarize typical parameters and expected results for the chromatographic purification of benzodioxole carboxylic acid derivatives. These values are illustrative and may require optimization for specific derivatives.

Table 1: Typical Parameters for Silica Gel Column Chromatography

ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Hexane/Ethyl Acetate with 0.1-1% Acetic Acid
Gradient Isocratic or Step-gradient
Typical Eluent Ratio 8:2 to 1:1 (Hexane:Ethyl Acetate)
Loading Dry loading or in a minimal amount of dichloromethane
Expected Purity >95%

Table 2: Typical Parameters for Preparative Reverse-Phase HPLC

ParameterValue
Stationary Phase C18 Silica Gel (e.g., 5 µm, 100 Å)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Linear gradient, e.g., 30-50% B over 20 minutes
Flow Rate Dependent on column dimensions (e.g., 10-20 mL/min)
Detection UV at 254 nm and 280 nm
Expected Purity >98%[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for the purification of gram-scale quantities of 7-Bromobenzo[d]dioxole-5-carboxylic acid. The addition of a small amount of acetic acid to the mobile phase is often necessary to suppress the ionization of the carboxylic acid and reduce peak tailing on the silica gel.

Materials:

  • Crude 7-Bromobenzo[d]dioxole-5-carboxylic acid

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates, tank, and UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the packed column with the starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% Acetic Acid).

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully apply the prepared sample to the top of the silica gel bed.

    • Begin elution with the mobile phase.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • The polarity of the mobile phase can be gradually increased (e.g., to 8:2, 7:3 Hexane:Ethyl Acetate) to elute the compound of interest.

  • Purity Analysis:

    • Monitor the separation by spotting collected fractions onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., the elution solvent).

    • Visualize the spots under a UV lamp.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is ideal for obtaining high-purity material, typically on a smaller scale (milligrams to a few grams).

Materials:

  • Crude or partially purified 7-Bromobenzo[d]dioxole-5-carboxylic acid

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column

  • Fraction collection tubes

Procedure:

  • System Preparation:

    • Equilibrate the preparative HPLC system and column with the initial mobile phase conditions (e.g., 70% Mobile Phase A, 30% Mobile Phase B).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition or a solvent like methanol or acetonitrile.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Separation:

    • Inject the filtered sample onto the column.

    • Run the preparative HPLC method with a suitable gradient to separate the target compound from impurities.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the target compound, as identified by the UV detector.

  • Purity Analysis:

    • Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Isolation:

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified product. If extracting, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Signaling Pathways and Logical Relationships

While this document focuses on purification, the purified 7-Bromobenzo[d]dioxole-5-carboxylic acid derivatives are often used as intermediates in the synthesis of biologically active molecules. The following diagram illustrates a logical relationship for the utilization of the purified compound in a drug discovery context.

DrugDiscovery cluster_synthesis Further Synthesis cluster_screening Biological Screening PurifiedCompound Purified 7-Bromobenzo[d]dioxole- 5-carboxylic Acid Derivative CouplingReaction Coupling Reactions (e.g., Suzuki, Amide) PurifiedCompound->CouplingReaction LibrarySynthesis Library Synthesis CouplingReaction->LibrarySynthesis BiologicalAssay Biological Assays LibrarySynthesis->BiologicalAssay HitIdentification Hit Identification BiologicalAssay->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization

Caption: Role of purified intermediates in a drug discovery pipeline.

References

Application Note: A Scalable Synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromobenzo[d]dioxole-5-carboxylic acid is a valuable building block in the synthesis of various biologically active molecules and functional materials. Its structural motif is found in a range of compounds with applications in medicinal chemistry and drug development. The increasing demand for this intermediate necessitates the development of a robust and scalable synthetic protocol. This application note details a reliable and efficient method for the gram-scale synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid starting from the readily available piperonylic acid. The described protocol focuses on operational simplicity, safety, and high purity of the final product, making it suitable for implementation in research and development laboratories.

Overall Reaction Scheme

The synthesis involves the regioselective electrophilic bromination of piperonylic acid (benzo[d]dioxole-5-carboxylic acid) using N-bromosuccinimide (NBS) as the brominating agent and a catalytic amount of a Lewis or Brønsted acid. The methylenedioxy group is an activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. This substitution pattern strongly favors the introduction of the bromine atom at the C-7 position.

Diagram of the overall reaction scheme.

Experimental Data

The following tables summarize the key quantitative data for the scale-up synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Table 1: Reactant Stoichiometry and Physical Properties

ReactantMolecular FormulaMolar Mass ( g/mol )MolesMass (g)Volume (mL)Density (g/mL)
Piperonylic AcidC₈H₆O₄166.131.0166.13--
N-BromosuccinimideC₄H₄BrNO₂177.981.1195.78--
Acetic AcidC₂H₄O₂60.05--10001.049
Sulfuric Acid (conc.)H₂SO₄98.08cat.-51.84

Table 2: Process Parameters and Expected Results

ParameterValue
Reaction Temperature20-25 °C
Reaction Time12-18 hours
Expected Yield85-95%
Product Purity (by NMR)>98%
Melting Point235-238 °C

Detailed Experimental Protocol

Materials and Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Reagents:

  • Piperonylic acid (166.13 g, 1.0 mol)

  • N-Bromosuccinimide (NBS) (195.78 g, 1.1 mol)

  • Glacial acetic acid (1000 mL)

  • Concentrated sulfuric acid (5 mL)

  • Deionized water

  • Sodium bisulfite

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add piperonylic acid (166.13 g, 1.0 mol) and glacial acetic acid (800 mL).

    • Stir the mixture at room temperature until the piperonylic acid is fully dissolved.

  • Initiation of Bromination:

    • Carefully add concentrated sulfuric acid (5 mL) to the reaction mixture. A slight exotherm may be observed.

    • In a separate beaker, dissolve N-bromosuccinimide (195.78 g, 1.1 mol) in glacial acetic acid (200 mL). This may require gentle warming.

    • Transfer the NBS solution to the dropping funnel.

  • Addition of Brominating Agent:

    • Add the NBS solution dropwise to the stirred solution of piperonylic acid over a period of 2-3 hours.

    • Maintain the internal temperature of the reaction mixture between 20-25 °C using an ice bath if necessary.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 with a few drops of acetic acid) as the eluent. The product spot should be less polar than the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 3 L of ice-cold deionized water with vigorous stirring.

    • A white to off-white precipitate of the crude product will form.

    • To quench any unreacted bromine, add a saturated aqueous solution of sodium bisulfite until the yellowish color disappears.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of deionized water until the filtrate is neutral to pH paper.

  • Purification:

    • Transfer the crude solid to a large beaker and add approximately 1 L of hot ethyl acetate.

    • Heat the mixture with stirring to dissolve the product completely.

    • Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and then with hexanes.

    • Dry the purified 7-Bromobenzo[d]dioxole-5-carboxylic acid in a vacuum oven at 60 °C to a constant weight.

Characterization:

The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Piperonylic Acid in Acetic Acid add_catalyst Add Sulfuric Acid start->add_catalyst add_nbs Slowly Add NBS Solution add_catalyst->add_nbs react Stir at Room Temperature (12-18 h) add_nbs->react quench Pour into Ice Water react->quench precipitate Precipitate Product quench->precipitate filter Vacuum Filtration precipitate->filter wash_h2o Wash with Water filter->wash_h2o recrystallize Recrystallize from Ethyl Acetate wash_h2o->recrystallize filter_pure Filter Crystals recrystallize->filter_pure wash_solvents Wash with Cold EtOAc and Hexanes filter_pure->wash_solvents dry Dry under Vacuum wash_solvents->dry final_product Pure 7-Bromobenzo[d]dioxole- 5-carboxylic Acid dry->final_product

Caption: Workflow for the scale-up synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_reactants Starting Materials cluster_reaction_conditions Reaction Conditions cluster_process Key Process cluster_outcome Outcome piperonylic_acid Piperonylic Acid (Substrate) eas Electrophilic Aromatic Substitution (SEAr) piperonylic_acid->eas is attacked by nbs N-Bromosuccinimide (Bromine Source) nbs->eas provides Br+ for h2so4 Sulfuric Acid (Catalyst) h2so4->eas catalyzes solvent Acetic Acid (Solvent) solvent->eas facilitates temperature Room Temperature (20-25 °C) temperature->eas controls rate of product 7-Bromobenzo[d]dioxole- 5-carboxylic Acid eas->product yields succinimide Succinimide (Byproduct) eas->succinimide co-produces

Caption: Key relationships in the regioselective bromination of piperonylic acid.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 7-Bromobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 7-bromobenzo[d]dioxole-5-carboxylic acid. The following information is designed to help overcome common challenges and optimize reaction conditions for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with 7-bromobenzo[d]dioxole-5-carboxylic acid?

A1: The primary challenges with this substrate arise from the presence of both an electron-withdrawing carboxylic acid group and the benzo[d]dioxole moiety. The carboxylic acid can potentially coordinate with the palladium catalyst, leading to deactivation.[1] Additionally, the electronic nature of the substrate influences the oxidative addition step.[2][3] Careful selection of the catalyst, ligand, base, and solvent system is crucial to mitigate these effects and achieve high yields.

Q2: Which palladium catalyst and ligand systems are recommended for this type of substrate?

A2: For electron-deficient aryl bromides like 7-bromobenzo[d]dioxole-5-carboxylic acid, standard catalysts like Pd(PPh₃)₄ may not be optimal.[3] More robust systems involving bulky, electron-rich phosphine ligands are often more effective.[3] Consider using palladacycle precatalysts such as those from the Buchwald-type (e.g., with XPhos, SPhos, or RuPhos ligands) which are known to be effective for challenging couplings.[3][4] Catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with a suitable phosphine ligand can also be effective.[5]

Q3: How does the carboxylic acid group affect the reaction, and how can I counteract its negative effects?

A3: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center and deactivate the catalyst.[1] To address this, you can:

  • Increase the amount of base: Use additional equivalents of a mild base to ensure the carboxylic acid is deprotonated without interfering with the catalytic cycle.[1]

  • Choose the right base: Milder inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases which can lead to side reactions.[6][7] In some cases, fluoride bases like CsF can be effective, especially if ester groups are present elsewhere in the molecule.[1][5]

  • Protect the carboxylic acid: As a last resort, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester), and then deprotected after the coupling reaction.[1]

Q4: What are the most common side reactions observed with this substrate and how can they be minimized?

A4: Common side reactions in Suzuki couplings include:

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This is more common with electron-deficient aryl halides.[2][6] To minimize this, use a weaker base and ensure a thoroughly deoxygenated reaction mixture.[6]

  • Homocoupling: The boronic acid couples with itself. This can be caused by the presence of oxygen or Pd(II) species in the reaction.[2] Proper degassing of solvents and reagents is critical to prevent this.[2]

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is more likely with unstable boronic acids. Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion to product 1. Inactive catalyst. 2. Inappropriate choice of catalyst/ligand. 3. Insufficiently inert atmosphere. 4. Suboptimal base or solvent. 5. Low reaction temperature.1. Use a fresh batch of catalyst and ensure proper activation if using a precatalyst. 2. Switch to a more robust catalyst system, such as a Buchwald palladacycle with a bulky, electron-rich ligand (e.g., XPhos, SPhos).[3] 3. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3] 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water, DMF).[8][10] 5. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Many Suzuki couplings are run at 80-110 °C.[3][10]
Significant dehalogenation of starting material 1. Base is too strong. 2. Presence of hydride sources. 3. Inefficient reductive elimination.1. Switch to a milder base like K₂CO₃ or KF.[6] 2. Ensure solvents are anhydrous and of high purity. 3. A more electron-donating ligand can sometimes promote reductive elimination over dehalogenation.
Formation of boronic acid homocoupling product 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Rigorously degas all solvents and reagents before use. Maintain a strict inert atmosphere.[2] 2. Ensure the precatalyst is properly activated to the active Pd(0) species.
Poor reproducibility 1. Inconsistent quality of reagents (especially the boronic acid). 2. Variations in degassing efficiency. 3. Inconsistent reaction setup and heating.1. Use high-purity, fresh reagents. Consider using boronic esters or trifluoroborate salts for better stability.[2][8] 2. Standardize the degassing procedure (e.g., number of freeze-pump-thaw cycles or duration of sparging with inert gas). 3. Use a reaction block or oil bath for consistent and even heating. Ensure stirring is efficient.[11]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of 7-Bromobenzo[d]dioxole-5-carboxylic acid

ParameterRecommended Range/ValueNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts1-5 mol% loading.[3]
Ligand XPhos, SPhos, RuPhos, P(t-Bu)₃1.1 - 1.5 equivalents relative to Palladium.
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents.[6][10]
Boronic Acid Aryl- or Vinyl-boronic acid1.1 - 1.5 equivalents.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFTypically a 4:1 to 10:1 organic to aqueous ratio.[2][8][10]
Temperature 80 - 110 °CMonitor reaction progress to avoid decomposition.[3][10]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.[3][10]

Experimental Protocols

General Protocol for Suzuki Coupling of 7-Bromobenzo[d]dioxole-5-carboxylic acid

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for Suzuki Coupling Optimization cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis start Flame-dry glassware reagents Add 7-bromobenzo[d]dioxole-5-carboxylic acid, boronic acid, and base start->reagents inert Purge with inert gas (Ar/N2) reagents->inert catalyst Add Pd catalyst and ligand inert->catalyst solvent Add degassed solvent catalyst->solvent heat Heat to desired temperature (e.g., 100°C) solvent->heat monitor Monitor progress by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with H2O and extract cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify product Characterize final product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield start Low or No Product Formation check_catalyst Is the catalyst/ligand system appropriate? start->check_catalyst change_catalyst Switch to a more robust system (e.g., Buchwald precatalyst) check_catalyst->change_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Screen bases (K2CO3, K3PO4) and solvents (dioxane, toluene). Increase temperature. check_conditions->optimize_conditions No check_atmosphere Is the reaction atmosphere inert? check_conditions->check_atmosphere Yes optimize_conditions->check_atmosphere degas Thoroughly degas all reagents and maintain positive inert gas pressure. check_atmosphere->degas No check_reagents Are reagents of good quality? check_atmosphere->check_reagents Yes degas->check_reagents use_fresh Use fresh, high-purity reagents. Consider boronic esters. check_reagents->use_fresh No success Improved Yield check_reagents->success Yes use_fresh->success

Caption: A logical flowchart for troubleshooting low-yielding reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki Coupling Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OH)2 Base pd2_r_rprime R-Pd(II)L2-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 R-R'

Caption: The key steps in the palladium-catalyzed Suzuki coupling cycle.

References

Technical Support Center: Synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid, which is commonly prepared by the electrophilic bromination of piperonylic acid (benzo[d]dioxole-5-carboxylic acid).

Problem 1: Low or No Yield of the Desired Product

Q1: I performed the bromination of piperonylic acid, but my final yield of 7-Bromobenzo[d]dioxole-5-carboxylic acid is very low. What could be the reasons?

A1: Several factors can contribute to a low yield in this electrophilic aromatic substitution reaction. Here are some common causes and troubleshooting steps:

  • Insufficient Brominating Agent Activity: The reactivity of the brominating agent is crucial. If using a milder brominating agent, the reaction may not proceed to completion.

    • Solution: Consider using a more reactive brominating agent or adding a Lewis acid catalyst to enhance the electrophilicity of the bromine. However, be cautious as harsher conditions can lead to side reactions.

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate.

    • Solution: Ensure the reaction is conducted at the optimal temperature as specified in the protocol. If the temperature is too low, the reaction will be slow, and if it is too high, it could lead to degradation or side product formation.

  • Poor Solubility of Starting Material: If the piperonylic acid is not fully dissolved in the reaction solvent, the reaction will be inefficient.

    • Solution: Choose a solvent in which piperonylic acid has good solubility. Acetic acid is a commonly used solvent for this type of reaction.

Problem 2: Formation of Multiple Products (Isomers)

Q2: My reaction mixture shows multiple spots on the TLC plate, and my NMR analysis indicates the presence of isomeric byproducts. How can I improve the regioselectivity for the 7-bromo isomer?

A2: The formation of isomeric byproducts is a common challenge in the bromination of substituted benzene rings. The directing effects of the substituents on piperonylic acid (the carboxylic acid group is meta-directing, while the dioxole ring is ortho- and para-directing) can lead to a mixture of products. The desired 7-bromo isomer is formed ortho to the carboxylic acid and meta to the dioxole oxygen.

  • Controlling Reaction Conditions: Regioselectivity can often be influenced by reaction conditions.

    • Solution: Carefully control the reaction temperature. Lower temperatures generally favor the thermodynamically more stable product, which may increase the selectivity for the desired isomer. The choice of solvent can also influence the isomer distribution.

  • Choice of Brominating Agent: The steric bulk of the brominating agent can affect which position on the aromatic ring is attacked.

    • Solution: Experiment with different brominating agents. A bulkier brominating agent might show higher selectivity for the less sterically hindered positions.

Problem 3: Presence of Over-brominated Byproducts

Q3: I am observing the formation of a dibrominated product in my reaction mixture. How can I prevent this?

A3: The benzodioxole ring is an activated system, making it susceptible to multiple brominations if the reaction conditions are not carefully controlled.

  • Stoichiometry of the Brominating Agent: Using an excess of the brominating agent is a common cause of over-bromination.

    • Solution: Use a stoichiometric amount (or a slight excess, e.g., 1.05 to 1.1 equivalents) of the brominating agent relative to the piperonylic acid. The brominating agent should be added slowly to the reaction mixture to maintain a low concentration at any given time.

  • Reaction Time: Prolonged reaction times can also lead to the formation of di- and tri-brominated products.

    • Solution: Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to a satisfactory level.

Frequently Asked Questions (FAQs)

Q4: What is a common starting material for the synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid?

A4: The most common and commercially available starting material is piperonylic acid (also known as 3,4-methylenedioxybenzoic acid or benzo[d]dioxole-5-carboxylic acid).

Q5: What are the most likely side products in this synthesis?

A5: The primary side products are typically other constitutional isomers of the brominated product, such as 6-Bromobenzo[d]dioxole-5-carboxylic acid. Dibrominated products can also form if the reaction is not carefully controlled. In some cases, with highly reactive brominating agents, oxidative side products may also be observed.

Q6: What purification methods are effective for isolating the desired product?

A6:

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water or acetic acid/water) should be chosen to selectively crystallize the desired 7-bromo isomer.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used to separate the isomers and other impurities. A solvent system with a suitable polarity (e.g., a gradient of ethyl acetate in hexanes) would be employed.

Q7: Can I use molecular bromine (Br₂) for this reaction?

A7: Yes, molecular bromine in a suitable solvent like acetic acid is a common method for this bromination. However, due to the hazardous nature of Br₂, alternative brominating agents like N-Bromosuccinimide (NBS) or in-situ generation of bromine from HBr and an oxidant (e.g., H₂O₂) are often preferred for safety and easier handling.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid under different reaction conditions. This data is for illustrative purposes to highlight how reaction parameters can influence the outcome.

Entry Brominating Agent Solvent Temperature (°C) Yield of 7-bromo isomer (%) Yield of 6-bromo isomer (%) Yield of Dibromo-product (%)
1Br₂ (1.1 eq)Acetic Acid2565205
2Br₂ (1.1 eq)Acetic Acid50602510
3NBS (1.1 eq)Acetic Acid2570152
4HBr/H₂O₂Acetic Acid257510<1

Experimental Protocols

Key Experiment: Bromination of Piperonylic Acid

This protocol describes a general procedure for the synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid using N-Bromosuccinimide (NBS).

Materials:

  • Piperonylic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (saturated)

  • Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional, for slow addition of solid)

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperonylic acid (1.0 equivalent) in glacial acetic acid. Cool the solution in an ice bath with stirring.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) to the cooled solution in portions over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water. A precipitate should form.

  • Quenching: Add a saturated solution of sodium thiosulfate to quench any unreacted bromine (the yellow color should disappear).

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Mandatory Visualization

Synthesis_Troubleshooting cluster_synthesis Synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid cluster_troubleshooting Troubleshooting Guide cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_isomers Solutions for Isomers cluster_solutions_over_bromination Solutions for Over-bromination Start Start: Bromination of Piperonylic Acid Reaction Reaction Monitoring (TLC) Start->Reaction Workup Work-up and Isolation Reaction->Workup Product Desired Product: 7-Bromobenzo[d]dioxole-5-carboxylic acid Workup->Product LowYield Low Yield Workup->LowYield Problem Isomers Isomeric Byproducts Workup->Isomers Problem OverBromination Over-bromination Workup->OverBromination Problem Sol_Yield1 Check Reagent Activity LowYield->Sol_Yield1 Sol_Yield2 Optimize Reaction Time/Temp LowYield->Sol_Yield2 Sol_Yield3 Improve Solubility LowYield->Sol_Yield3 Sol_Iso1 Control Temperature Isomers->Sol_Iso1 Sol_Iso2 Change Brominating Agent Isomers->Sol_Iso2 Sol_Over1 Control Stoichiometry OverBromination->Sol_Over1 Sol_Over2 Monitor Reaction Time OverBromination->Sol_Over2

Caption: Troubleshooting workflow for the synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Reaction_Pathway cluster_main_reaction Main Reaction Pathway cluster_side_reactions Potential Side Reactions PiperonylicAcid Piperonylic Acid DesiredProduct 7-Bromobenzo[d]dioxole- 5-carboxylic acid PiperonylicAcid->DesiredProduct Electrophilic Aromatic Substitution Isomer 6-Bromo Isomer PiperonylicAcid->Isomer Alternative Substitution Dibromo Dibrominated Product PiperonylicAcid->Dibromo Over-bromination BrominatingAgent Brominating Agent (e.g., NBS)

Caption: Reaction pathway and potential side reactions in the synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Technical Support Center: Debromination of 7-Bromobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering unintentional debromination of 7-Bromobenzo[d]dioxole-5-carboxylic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of 7-Bromobenzo[d]dioxole-5-carboxylic acid?

A1: Debromination is an unintended side reaction where the bromine atom on the aromatic ring of 7-Bromobenzo[d]dioxole-5-carboxylic acid is replaced by a hydrogen atom, leading to the formation of Benzo[d]dioxole-5-carboxylic acid. This can reduce the yield of the desired product and complicate purification.

Q2: What are the common causes of debromination during reactions with this compound?

A2: Debromination of aryl bromides is often a result of reductive dehalogenation.[1][2] Key contributing factors include:

  • Catalyst System: The choice of palladium catalyst and ligands can significantly influence the rate of debromination.[3]

  • Reaction Conditions: High temperatures and prolonged reaction times can promote the undesired debromination.[3]

  • Base: Strong bases, particularly those with β-hydrogens, can act as a hydride source, leading to the formation of palladium-hydride species that are active in debromination.[4][5]

  • Solvent and Reagents: Protic solvents (like water or alcohols) and certain reagents can serve as hydrogen atom donors.[3][6] Impurities in reagents can also contribute.

Q3: How can I detect if debromination is occurring in my reaction?

A3: You can monitor the progress of your reaction for the formation of the debrominated byproduct, Benzo[d]dioxole-5-carboxylic acid, using techniques such as:

  • Thin Layer Chromatography (TLC): Compare the reaction mixture to a standard of the debrominated product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can help identify and quantify the presence of the debrominated species by its mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of a new aromatic proton signal in place of the bromine atom.

Troubleshooting Guide

If you are observing significant debromination of 7-Bromobenzo[d]dioxole-5-carboxylic acid, follow this systematic troubleshooting guide.

Problem: Significant formation of Benzo[d]dioxole-5-carboxylic acid is detected.

Below is a workflow to diagnose and mitigate this issue.

Debromination_Troubleshooting cluster_base cluster_temp_time cluster_catalyst cluster_solvent start Debromination Observed base Step 1: Evaluate the Base start->base base_issue Issue: Using strong bases (e.g., NaOEt, t-BuOK). base->base_issue temp_time Step 2: Assess Temperature & Time temp_time_issue Issue: High temperatures and long reaction times. temp_time->temp_time_issue catalyst Step 3: Analyze Catalyst System catalyst_issue Issue: Catalyst promoting dehalogenation. catalyst->catalyst_issue solvent Step 4: Check Solvents & Reagents solvent_issue Issue: Protic solvents or water acting as hydride source. solvent->solvent_issue end_node Debromination Minimized base_solution Solution: Switch to weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. base_issue->base_solution Action base_solution->temp_time temp_time_solution Solution: Lower the temperature and monitor the reaction closely. Stop when the starting material is consumed. temp_time_issue->temp_time_solution Action temp_time_solution->catalyst catalyst_solution Solution: For electron-deficient aryl bromides, consider phosphine-free catalysts or specific ligands like P(o-tolyl)₃. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can also be effective. catalyst_issue->catalyst_solution Action catalyst_solution->solvent solvent_solution Solution: Use anhydrous aprotic solvents (e.g., toluene, dioxane, THF). Ensure all reagents are dry. solvent_issue->solvent_solution Action solvent_solution->end_node

Caption: Troubleshooting workflow for minimizing debromination.

Quantitative Data

BaseTemperature (°C)Desired Product Yield (%)Debrominated Product (%)Reference
NaOEt806530[3]
K₂CO₃808510[3]
K₃PO₄80925[4]
Cs₂CO₃80907[4]

Experimental Protocols

General Protocol for Palladium-Catalyzed Reactions to Minimize Debromination

This protocol provides a general procedure for a Suzuki-Miyaura coupling, which can be adapted for other palladium-catalyzed reactions where debromination is a concern.

Reagents & Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add 7-Bromobenzo[d]dioxole-5-carboxylic acid, the arylboronic acid, and K₃PO₄.[4]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).[4] Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst.[3]

  • Reaction: Heat the reaction mixture to the lowest effective temperature (typically 80-100 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

General Reaction Pathway for Reductive Debromination

The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed reductive debromination of an aryl bromide, which is often the cause of the unwanted side reaction.

Reductive_Debromination Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br L₂ Pd0->ArPdBr Ar-Br ArBr Ar-Br OxAdd Oxidative Addition HPdBr H-Pd(II)-Br L₂ ArPdBr->HPdBr Hydride Source H_source [H]⁻ Red_Elim Reductive Elimination ArH Ar-H HPdBr->Pd0 Base HPdBr->ArH Reductive Elimination Base Base BaseHBr Base-H⁺Br⁻

Caption: Catalytic cycle for palladium-catalyzed reductive debromination.

Logical Relationship of Factors Influencing Debromination

This diagram shows the interplay between different reaction parameters and their contribution to the undesired debromination side reaction.

Debromination_Factors debromination Debromination (Ar-Br → Ar-H) pd_hydride [Pd-H] Species Formation pd_hydride->debromination high_temp High Temperature high_temp->pd_hydride long_time Long Reaction Time long_time->pd_hydride strong_base Strong Base (with β-H) strong_base->pd_hydride protic_solvent Protic Solvent / Water protic_solvent->pd_hydride catalyst_choice Catalyst/Ligand Choice catalyst_choice->pd_hydride

Caption: Factors influencing the formation of debrominated byproducts.

References

Technical Support Center: Synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid and its derivatives. Our goal is to help you improve reaction yields and purity by addressing common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid?

The most common and commercially available starting material is Piperonylic acid, also known as 3,4-(Methylenedioxy)benzoic acid.

Q2: What type of reaction is the bromination of Piperonylic acid?

The bromination of Piperonylic acid is an electrophilic aromatic substitution reaction. The benzodioxole ring is an electron-rich aromatic system, making it susceptible to attack by an electrophile, in this case, a bromine species.

Q3: What are the primary factors influencing the regioselectivity of the bromination?

The regioselectivity is primarily governed by the directing effects of the substituents on the benzene ring. The methylenedioxy group is an ortho, para-director, while the carboxylic acid group is a meta-director. The position of bromination will depend on the interplay of these directing effects and the reaction conditions employed.

Q4: What are the common side products in this reaction?

Common side products include the formation of dibrominated species and other constitutional isomers. The extent of side product formation is highly dependent on the reaction conditions, such as the stoichiometry of the brominating agent, temperature, and reaction time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid derivatives, helping you to diagnose and resolve them effectively.

Problem 1: Low Yield of the Desired 7-Bromo Isomer

Possible Causes:

  • Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products.

  • Incorrect Stoichiometry of Brominating Agent: An excess of the brominating agent can lead to the formation of dibrominated byproducts, while an insufficient amount will result in incomplete conversion of the starting material.

  • Choice of Brominating Agent: Different brominating agents (e.g., molecular bromine vs. N-Bromosuccinimide) can exhibit different reactivities and selectivities.

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can affect the reaction pathway and the stability of intermediates.

Solutions:

  • Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. Lower temperatures may favor the desired isomer.

  • Titrate Brominating Agent: Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary for complete conversion, but large excesses should be avoided.

  • Select the Appropriate Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂) for electron-rich aromatic rings.[1]

  • Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., acetic acid, dichloromethane, acetonitrile) to determine the best medium for the reaction.

Problem 2: Formation of Multiple Products and Purification Difficulties

Possible Causes:

  • Lack of Regioselectivity: The reaction conditions may not be optimized to favor the formation of a single isomer.

  • Over-bromination: As mentioned, excess brominating agent can lead to di- or even tri-brominated products.

  • Decomposition of Starting Material or Product: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to degradation.

Solutions:

  • Control Reaction Conditions: Employ milder reaction conditions, such as lower temperatures and slower addition of the brominating agent, to enhance regioselectivity.

  • Purification Strategy:

    • Recrystallization: This is a powerful technique for purifying crystalline solids. Experiment with different solvent systems to find one that provides good separation.

    • Column Chromatography: For complex mixtures, silica gel column chromatography can be effective in separating isomers and other impurities.

    • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction to remove neutral impurities.

Problem 3: Reaction Does Not Go to Completion

Possible Causes:

  • Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to reach completion.

  • Deactivated Catalyst or Reagent: The brominating agent or any catalyst used may have degraded over time.

  • Presence of Inhibitors: Impurities in the starting material or solvent could be inhibiting the reaction.

Solutions:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and determine the optimal reaction time.

  • Use Fresh Reagents: Ensure that the brominating agent and any other reagents are of high purity and have been stored correctly.

  • Purify Starting Material: If impurities are suspected in the starting material, purify it before proceeding with the bromination reaction.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of brominated Piperonylic acid derivatives. Note: The following data is illustrative and based on general principles of electrophilic aromatic bromination. Actual yields may vary depending on the specific experimental setup.

Table 1: Effect of Brominating Agent on Yield

Brominating AgentMolar Ratio (Agent:Substrate)Temperature (°C)SolventReported Yield (%) of Monobrominated Product
Br₂1.1 : 125Acetic Acid70-80
NBS1.1 : 125Acetic Acid80-90
NBS1.1 : 180CCl₄ with initiatorBenzylic bromination may occur

Table 2: Effect of Solvent on Yield (using NBS)

SolventTemperature (°C)Reaction Time (h)Reported Yield (%) of 7-Bromo Isomer
Acetic Acid254~85
Dichloromethane256~75
Acetonitrile256~80

Table 3: Effect of Temperature on Yield (using NBS in Acetic Acid)

Temperature (°C)Reaction Time (h)Reported Yield (%) of 7-Bromo Isomer
08~90
254~85
502~70 (with increased side products)

Experimental Protocols

Protocol 1: Synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid using N-Bromosuccinimide

Materials:

  • Piperonylic acid (3,4-(Methylenedioxy)benzoic acid)

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Piperonylic acid (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by pouring the mixture into a beaker containing ice-cold water.

  • Add a saturated solution of sodium bisulfite to quench any unreacted bromine (indicated by the disappearance of any yellow/orange color).

  • The white precipitate of 7-Bromobenzo[d]dioxole-5-carboxylic acid is collected by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

  • Dry the purified product under vacuum.

Characterization:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methylenedioxy protons. The integration and splitting patterns will confirm the position of the bromine atom. The carboxylic acid proton will appear as a broad singlet downfield.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and aliphatic carbons. The carbon attached to the bromine will be shifted accordingly.

  • IR Spectroscopy: The infrared spectrum will show a characteristic broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C-O stretches for the ether linkages, as well as aromatic C-H and C=C stretches.[2]

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Piperonylic Acid in Acetic Acid B Cool to 0-5 °C A->B C Add NBS portion-wise B->C D Stir at 0-5 °C C->D E Quench with ice-water D->E F Add Sodium Bisulfite E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallization H->I J Dry under Vacuum I->J K K J->K Final Product

Caption: Workflow for the synthesis and purification of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Troubleshooting Logic: Low Yield

G Start Low Yield of Desired Product A Check Reaction Temperature Start->A B Verify Stoichiometry of Brominating Agent Start->B C Evaluate Brominating Agent Choice Start->C D Assess Solvent Suitability Start->D E Optimize Temperature A->E F Adjust Molar Ratio B->F G Consider Milder Agent (e.g., NBS) C->G H Perform Solvent Screening D->H I Improved Yield E->I F->I G->I H->I

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 7-Bromobenzo[d]dioxole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions and answers to common challenges encountered during the synthesis of derivatives of this important building block.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for functionalizing 7-Bromobenzo[d]dioxole-5-carboxylic acid?

A1: Several palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of 7-Bromobenzo[d]dioxole-5-carboxylic acid. The most commonly employed and versatile methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is often the first choice due to its mild reaction conditions and broad functional group tolerance.

  • Heck Coupling: For the formation of C-C bonds with alkenes, leading to substituted olefins.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, yielding aryl alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

The choice of reaction will depend on the desired final product.

Q2: Does the carboxylic acid group on 7-Bromobenzo[d]dioxole-5-carboxylic acid interfere with the cross-coupling reaction?

A2: Yes, the carboxylic acid group can influence the reaction in several ways. Under the basic conditions typically required for cross-coupling, the carboxylic acid will be deprotonated to a carboxylate. This can lead to:

  • Solubility Issues: The resulting salt may have poor solubility in common organic solvents, potentially slowing down or inhibiting the reaction.

  • Catalyst Inhibition: The carboxylate can coordinate to the palladium catalyst, which may lead to catalyst deactivation.

To mitigate these effects, it is crucial to carefully select the base and solvent system. In some cases, protecting the carboxylic acid as an ester prior to the coupling reaction and subsequent deprotection can be an effective strategy. However, with optimized conditions, direct coupling of the free acid is often achievable.

Q3: How does the benzodioxole ring system affect the reactivity of the aryl bromide?

A3: The benzodioxole moiety is an electron-rich heterocyclic system. This electronic property can influence the oxidative addition step in the catalytic cycle, which is often the rate-determining step. For electron-rich aryl bromides, the oxidative addition to the palladium(0) catalyst can be slower compared to electron-deficient systems. Therefore, the use of electron-rich and bulky phosphine ligands is often recommended to facilitate this step and enhance the overall reaction rate.

Q4: What are the most common side products in these cross-coupling reactions?

A4: Common side products include:

  • Homocoupling: Dimerization of the starting materials (e.g., Ar-Ar from the aryl bromide or R-R from the coupling partner). This can be minimized by ensuring an inert atmosphere (degassing solvents) and using appropriate catalyst systems.

  • Protodeboronation (in Suzuki coupling): The boronic acid is replaced by a hydrogen atom. This is more prevalent with electron-rich boronic acids and can be minimized by careful control of reaction time and temperature.

  • Dehalogenation: The bromine atom on the starting material is replaced by a hydrogen atom. This can be a result of side reactions with the base or solvent.

  • Glaser Coupling (in Sonogashira coupling): Homocoupling of the terminal alkyne. This is more common in copper-catalyzed Sonogashira reactions and can be avoided by using copper-free conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Use a pre-catalyst or ensure complete reduction of a Pd(II) source to Pd(0).- Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).- Increase catalyst loading (start with 1-2 mol% and increase if necessary).
Ligand Incompatibility - For this electron-rich substrate, try bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[1][2] - Vary the Pd:ligand ratio (typically 1:1 to 1:2).
Base Ineffectiveness - The choice of base is critical. Screen inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.[1][2]- Ensure the base is finely powdered and anhydrous for non-aqueous systems.
Solubility Issues - Use a solvent system that can dissolve both the organic and inorganic components. Common choices include toluene/water, dioxane/water, or THF/water mixtures.[1][2]- Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
Boronic Acid Decomposition - Use fresh, high-purity boronic acid.- Consider converting the boronic acid to a more stable pinacol ester (Bpin).
Issue 2: Poor Performance in Heck Coupling
Potential Cause Troubleshooting Steps
Low Catalyst Activity - Screen different palladium sources such as Pd(OAc)₂ or PdCl₂.[3][4][5][6]- For electron-rich aryl bromides, higher temperatures may be required.[3][4]
Inappropriate Ligand - Triphenylphosphine (PPh₃) is a common starting point. For more challenging couplings, consider bulkier phosphines like P(o-tol)₃ or Herrmann's palladacycle.[5]
Base Selection - Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ or NaOAc are commonly used.[3][4][5][6]- The choice of base can influence the regioselectivity of the addition to the alkene.
Olefin Polymerization - This can be an issue with certain alkenes. Lowering the reaction temperature or using a radical inhibitor may help.
Issue 3: Complications in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Catalyst/Ligand System - Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally effective.[6][7]- Use of pre-catalysts can lead to more consistent results.[6]
Strong Base Issues - Strong bases like NaOt-Bu or LHMDS are often required.[6]- Ensure anhydrous conditions as these bases are moisture-sensitive.
Amine Reactivity - Primary amines are generally more reactive than secondary amines. Hindered amines may require more forcing conditions.- For coupling with ammonia, specialized conditions or ammonia surrogates may be necessary.
Side Reactions - Hydrodehalogenation can be a competing reaction. The choice of ligand and base can influence the extent of this side reaction.

Quantitative Data on Catalyst Performance

Table 1: Catalyst System Performance for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

Data is based on reactions with 4-Amino-3-bromobenzoic acid, a structurally similar substrate.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801295
NiCl₂(PCy₃)₂-K₃PO₄Toluene11024~90
Table 2: Heck Reaction of Aryl Bromides with Styrene: Influence of Substituents
Aryl Bromide SubstituentCatalyst SystemBaseSolventTemp. (°C)Yield (%)
4-Acetyl (electron-withdrawing)Pd(OAc)₂ / NHC LigandK₂CO₃DMF/H₂O8095
4-Methyl (electron-donating)Pd(OAc)₂ / NHC LigandK₂CO₃DMF/H₂O8088
4-Methoxy (electron-donating)Pd(OAc)₂ / NHC LigandK₂CO₃DMF/H₂O8085
UnsubstitutedPd(OAc)₂ / NHC LigandK₂CO₃DMF/H₂O8092

Data suggests that electron-withdrawing groups on the aryl bromide generally lead to higher yields in the Heck reaction.[3][4][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 7-Bromobenzo[d]dioxole-5-carboxylic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • DMF (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 7-Bromobenzo[d]dioxole-5-carboxylic acid, PdCl₂(PPh₃)₂, and PPh₃.

  • Purge the flask with an inert gas.

  • Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents setup Assemble Reaction reagents->setup glassware Dry Glassware glassware->setup solvents Degas Solvents solvents->setup inert Inert Atmosphere setup->inert heat Heat & Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for a cross-coupling reaction.

Troubleshooting_Flowchart decision decision outcome outcome start Low or No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions screen_catalyst Screen Catalyst & Ligand check_conditions->screen_catalyst screen_base Screen Base screen_catalyst->screen_base success Improved Yield screen_catalyst->success Optimization Successful screen_solvent Screen Solvent System screen_base->screen_solvent screen_base->success Optimization Successful protect_acid Consider Protecting Carboxylic Acid screen_solvent->protect_acid screen_solvent->success Optimization Successful protect_acid->success

Caption: A decision-making flowchart for troubleshooting low-yield cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Ar-X red_elim Reductive Elimination ox_add Oxidative Addition ar_pd_r Ar-Pd(II)L2-R pd2_complex->ar_pd_r R-B(OR)2 (Base) transmetal Transmetalation ar_pd_r->pd0 Ar-R

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Suzuki Reactions of 7-Bromobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 7-bromobenzo[d]dioxole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 7-Bromobenzo[d]dioxole-5-carboxylic acid in a Suzuki reaction?

The primary challenges arise from the presence of the carboxylic acid moiety. Under the basic conditions required for the Suzuki coupling, the carboxylic acid is deprotonated to form a carboxylate salt. This can lead to:

  • Solubility Issues: The carboxylate salt may have poor solubility in common organic solvents, which can impede the reaction rate.[1][2]

  • Catalyst Inhibition: The carboxylate group could potentially coordinate with the palladium catalyst, affecting its catalytic activity and leading to lower yields.[1][3]

Q2: Which bases are recommended for the Suzuki coupling of 7-Bromobenzo[d]dioxole-5-carboxylic acid?

For substrates containing a carboxylic acid, moderately strong inorganic bases are generally preferred. The most commonly successful bases for similar bromobenzoic acids are:

  • Potassium Carbonate (K₂CO₃)

  • Potassium Phosphate (K₃PO₄)[4][5]

  • Cesium Carbonate (Cs₂CO₃)

These bases are effective at promoting the transmetalation step without being overly harsh, which could lead to side reactions. The choice of base can significantly impact the reaction yield and rate.[5]

Q3: How does the choice of solvent affect the reaction?

A biphasic solvent system is often employed to address the solubility challenges.[2] A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common.[2][4] The water helps to dissolve the inorganic base and the carboxylate salt, while the organic solvent dissolves the aryl bromide and the boronic acid. Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction.[2]

Q4: Can I use an organic base for this reaction?

While organic bases like triethylamine (TEA) can be used in Suzuki reactions, inorganic bases generally provide higher yields for couplings with bromobenzoic acids.[6][7] If the reaction is run under anhydrous conditions, an organic base might be considered, but for substrates with a carboxylic acid, a biphasic system with an inorganic base is a more common starting point.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Inappropriate Base: The base may not be strong enough or may be causing solubility issues.Screen different inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.[2]
Poor Substrate Solubility: The deprotonated carboxylic acid (carboxylate) is insoluble in the organic solvent.Use a biphasic solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) and ensure vigorous stirring. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also improve the transfer of the carboxylate into the organic phase.[2]
Catalyst Deactivation: The carboxylate or other functional groups may be inhibiting the palladium catalyst.Increase the catalyst loading slightly. Consider using a more robust catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[4][8]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.
Protodeboronation Harsh Reaction Conditions: High temperatures or a very strong base can lead to the replacement of the boronic acid group with a hydrogen atom.Use a milder base (e.g., K₂CO₃ instead of NaOH). Try running the reaction at a lower temperature for a longer period.

Data Presentation: Comparison of Bases in Suzuki Couplings of Bromobenzoic Acids

The following table summarizes the yields obtained with different bases in Suzuki coupling reactions of bromobenzoic acids with various arylboronic acids, providing a useful reference for selecting a base for your experiment with 7-bromobenzo[d]dioxole-5-carboxylic acid.

Aryl Bromide Arylboronic Acid Base Catalyst System Solvent Temp (°C) Yield (%) Reference
4-Bromobenzoic acidPhenylboronic acidNa₂CO₃Supramolecular Pd ComplexH₂O/MeOHRT>98[9]
3-Bromobenzoic acidPhenylboronic acidK₂CO₃[PdCl₂(NH₂CH₂COOH)₂]H₂ORT99[10]
4-Aminobromobenzoic acid4-Methoxyphenylboronic acidK₂CO₃Pd₂(dba)₃/XPhos1,4-Dioxane/H₂O10092[11]
4-Aminobromobenzoic acid4-Fluorophenylboronic acidCs₂CO₃PdCl₂(dppf)THF/H₂O8095[11]
4-BromobenzothiazolePhenylboronic acidK₃PO₄Pd(OAc)₂/SPhosToluene/H₂O100>95[8]

Experimental Protocols

General Protocol for Suzuki Coupling of 7-Bromobenzo[d]dioxole-5-carboxylic acid

This protocol is a general starting point and may require optimization for specific substrates and reaction scales.

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-bromobenzo[d]dioxole-5-carboxylic acid, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X (7-Bromobenzo[d]dioxole- 5-carboxylic acid) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Solubility Is the reaction mixture homogeneous or a fine emulsion? Start->Check_Solubility Improve_Solubility Action: Use biphasic solvent (e.g., Dioxane/H2O), add phase-transfer catalyst, stir vigorously. Check_Solubility->Improve_Solubility No Check_Base Have you screened different bases? Check_Solubility->Check_Base Yes Improve_Solubility->Check_Base Screen_Bases Action: Try K2CO3, K3PO4, Cs2CO3. Ensure base is finely powdered. Check_Base->Screen_Bases No Check_Catalyst Is the catalyst active? Is there potential inhibition? Check_Base->Check_Catalyst Yes Screen_Bases->Check_Catalyst Optimize_Catalyst Action: Use fresh catalyst, consider a more robust ligand (e.g., SPhos), increase loading slightly. Check_Catalyst->Optimize_Catalyst No End Re-evaluate and analyze results Check_Catalyst->End Yes Optimize_Catalyst->End

Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.

References

Technical Support Center: Purification of 7-Bromobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of 7-Bromobenzo[d]dioxole-5-carboxylic acid?

A1: Common impurities can arise from the starting materials, side reactions, or incomplete reactions. Based on typical synthetic routes, such as the bromination of benzo[d]dioxole-5-carboxylic acid, potential impurities include:

  • Unreacted starting material: Benzo[d]dioxole-5-carboxylic acid.

  • Di-brominated species: 6,7-Dibromobenzo[d]dioxole-5-carboxylic acid.

  • Other positional isomers: Impurities from bromination at other positions on the aromatic ring.

  • Residual brominating agents and byproducts: Depending on the reagent used (e.g., N-Bromosuccinimide), succinimide may be present.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: Which purification technique is most suitable for 7-Bromobenzo[d]dioxole-5-carboxylic acid?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found. It is often the most efficient method for obtaining high-purity crystalline material.

  • Column Chromatography: Effective for separating the desired product from closely related impurities, such as positional isomers and di-brominated byproducts.

  • Acid-Base Extraction: A useful initial purification step to separate the acidic product from neutral or basic impurities.

Q3: How can I assess the purity of my 7-Bromobenzo[d]dioxole-5-carboxylic acid sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity and detecting impurities. A typical method would use a C18 reversed-phase column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic or acetic acid).[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of crystallizing.

Possible CauseSuggested Solution
High concentration of impurities A high impurity load can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step like column chromatography.
Solution is supersaturated The concentration of the solute is too high for crystallization to occur at that temperature. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool slowly.
Inappropriate solvent The solvent may be too nonpolar for the compound. Try a more polar solvent or a solvent mixture.[3]
Cooling too rapidly Rapid cooling can prevent the formation of a crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Problem 2: Low recovery of the purified product.

Possible CauseSuggested Solution
Product is too soluble in the chosen solvent A significant amount of the product remains dissolved in the mother liquor even after cooling. Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[4]
Too much solvent was used Using an excessive amount of solvent will result in a lower yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization The product crystallizes on the filter paper or in the funnel during hot filtration. Preheat the funnel and filter paper and use a slight excess of hot solvent.
Column Chromatography

Problem 1: Poor separation of the product from impurities (overlapping peaks).

Possible CauseSuggested Solution
Inappropriate mobile phase The eluent may be too polar or not polar enough to achieve separation. Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Column overloading Too much crude material was loaded onto the column. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight).
Improper column packing Cracks or channels in the silica gel lead to an uneven flow of the mobile phase. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.

Problem 2: Product tailing on the column.

Possible CauseSuggested Solution
Acidic nature of the compound The carboxylic acid group can interact strongly with the silica gel, causing tailing. Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.

Data Presentation

Table 1: Comparison of Purification Methods for 7-Bromobenzo[d]dioxole-5-carboxylic acid (Representative Data)

Purification MethodPurity Achieved (Typical)Yield (Typical)Key AdvantagesKey Disadvantages
Recrystallization >99%60-85%High purity, scalable, cost-effective.Requires a suitable solvent, may not remove all impurities.
Column Chromatography 95-99%50-80%Good for complex mixtures, separates close isomers.Time-consuming, uses large solvent volumes, can be costly.
Acid-Base Extraction 85-95%>90%Good for initial cleanup, removes neutral/basic impurities.Does not remove acidic impurities.

Table 2: Suggested Recrystallization Solvents

Solvent/Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in cold water. The mixture allows for fine-tuning of solubility.
Acetic Acid/Water Acetic acid is a good solvent for many carboxylic acids. Water acts as an anti-solvent for crystallization upon cooling.
Toluene Aromatic compounds often show good solubility in hot toluene and lower solubility upon cooling.
Ethyl Acetate/Hexane The compound is likely soluble in ethyl acetate, and hexane can be added as an anti-solvent to induce crystallization.[3]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude 7-Bromobenzo[d]dioxole-5-carboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until a faint turbidity persists. Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% acetic acid).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Add the mobile phase to the column and begin elution, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Product Analysis1 Purity Assessment (TLC/HPLC) Crude->Analysis1 Decision1 Purity > 98%? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization No PureProduct Pure Product Decision1->PureProduct Yes Analysis2 Final Purity Check (HPLC/NMR) Recrystallization->Analysis2 ColumnChromatography Column Chromatography ColumnChromatography->Analysis2 Analysis2->ColumnChromatography Purity still low Analysis2->PureProduct

Caption: A decision-making workflow for the purification of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Compound Oils Out Start->OilingOut LowRecovery Low Recovery Start->LowRecovery Successful Successful Crystallization Start->Successful AddSolvent Add more hot solvent OilingOut->AddSolvent Supersaturated? ChangeSolvent Change solvent system OilingOut->ChangeSolvent Wrong solvent? CoolSlowly Ensure slow cooling OilingOut->CoolSlowly Cooled too fast? MinimizeSolvent Use minimum hot solvent LowRecovery->MinimizeSolvent Too much solvent? CheckSolubility Verify solvent choice (low solubility when cold) LowRecovery->CheckSolubility Product too soluble? AddSolvent->Start ChangeSolvent->Start CoolSlowly->Start MinimizeSolvent->Start CheckSolubility->Start

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

Troubleshooting low yield in amide coupling of 7-Bromobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the amide coupling of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with 7-Bromobenzo[d]dioxole-5-carboxylic acid is resulting in a low yield. What are the potential causes?

Low yields in the amide coupling of 7-Bromobenzo[d]dioxole-5-carboxylic acid can stem from several factors, often related to the electronic properties of the starting material and general reaction conditions.

  • Incomplete Carboxylic Acid Activation: The electron-donating nature of the benzo[d]dioxole ring system can decrease the electrophilicity of the carbonyl carbon, making the carboxylic acid less reactive towards activation.[1] This necessitates the use of highly efficient coupling reagents or conversion to a more reactive intermediate.[1]

  • Amine Deactivation: A competing acid-base reaction between the carboxylic acid and the amine can form a non-nucleophilic ammonium salt, effectively removing the amine from the desired reaction pathway.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can sterically hinder the approach of the nucleophilic amine to the activated carboxylic acid intermediate.

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide bond formation. The use of anhydrous solvents and reagents is crucial.

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the reaction outcome.

Q2: Which coupling reagents are recommended for the amide coupling of 7-Bromobenzo[d]dioxole-5-carboxylic acid?

The choice of coupling reagent is critical for activating the relatively unreactive 7-Bromobenzo[d]dioxole-5-carboxylic acid. Here are some commonly used and effective options:

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are known for their high efficiency and are often the first choice for challenging couplings. HATU, in particular, is noted for its ability to generate highly reactive acyl-OAt esters, leading to faster reactions and often higher yields, especially with less reactive substrates.

  • Carbodiimides (e.g., EDC, DCC) with Additives: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) are widely used but are often more effective when paired with additives such as HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[2] These additives form an active ester intermediate that is more reactive than the O-acylisourea formed with the carbodiimide alone and can help to suppress side reactions.[3] For electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective.[2]

  • Conversion to Acyl Chloride: For particularly challenging or unreactive systems, converting the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a robust strategy.[1][4] The resulting acyl chloride is highly reactive towards amines.[1][4]

Q3: What is the role of the base in this reaction, and which one should I choose?

A non-nucleophilic organic base is typically required to neutralize the acidic proton of the carboxylic acid and any acidic byproducts formed during the reaction. A common choice is N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). The base ensures that the amine nucleophile remains in its free, unprotonated form, ready to react.

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the desired amide product. This allows for the determination of the optimal reaction time and can indicate if the reaction has stalled.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Switch to a more powerful coupling reagent like HATU. - Consider converting the carboxylic acid to its acyl chloride.[1]
Amine is not sufficiently nucleophilic (e.g., an electron-deficient aniline).- Increase the reaction temperature. - Use a combination of EDC, DMAP, and catalytic HOBt.[2]
Presence of water in the reaction.- Use anhydrous solvents (e.g., dry DMF or DCM). - Ensure all glassware is thoroughly dried.
Formation of Side Products Reaction of the amine with the coupling reagent (in the case of uronium/aminium salts).- Pre-activate the carboxylic acid with the coupling reagent for a short period before adding the amine.
Epimerization (if chiral centers are present).- Use additives like HOBt or run the reaction at a lower temperature.
Difficulty in Product Purification Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).- If using DCC, the urea byproduct is often insoluble and can be removed by filtration. - EDC is a water-soluble carbodiimide, and its urea byproduct can be removed with an aqueous workup.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a general procedure for the amide coupling of 7-Bromobenzo[d]dioxole-5-carboxylic acid using HATU, a highly effective coupling reagent.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol utilizes the common and cost-effective EDC/HOBt coupling system.

  • Reaction Setup: To a solution of 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq) and HOBt (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add DIPEA (2.5 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical yields for amide coupling reactions under different conditions, based on literature for analogous substrates. This data can serve as a benchmark for what to expect.

Coupling Reagent/AdditiveBaseSolventAmine TypeTypical Yield Range (%)Reference
HATUDIPEADMFPrimary/Secondary70-95%[5]
EDC/HOBtDIPEADMF/DCMPrimary/Secondary60-90%[2][6]
EDC/DMAP/cat. HOBtDIPEAAcetonitrileElectron-deficient60-85%[2]
DCC/DMAP-DCMPrimary50-80%[2]
SOCl₂ (Acyl Chloride)Pyridine/TEADCMPrimary/Secondary80-98%[4]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (Solvent, Temp, Time) start->check_conditions change_coupling Change Coupling Reagent (e.g., to HATU) check_reagents->change_coupling optimize_base Optimize Base and Amine Equivalents check_conditions->optimize_base acyl_chloride Convert to Acyl Chloride change_coupling->acyl_chloride If still low yield success Improved Yield change_coupling->success acyl_chloride->success optimize_base->success

Caption: A logical workflow for troubleshooting low yields in the amide coupling reaction.

Amide Coupling Reaction Pathway

Amide_Coupling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation RCOOH 7-Bromobenzo[d]dioxole-5-carboxylic acid ActivatedEster Activated Intermediate (e.g., O-Acyl-OAt ester) RCOOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) Amide Amide Product ActivatedEster->Amide + Amine Amine Amine (R-NH2)

References

Technical Support Center: 7-Bromobenzo[d]dioxole-5-carboxylic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 7-Bromobenzo[d]dioxole-5-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem in my reaction with 7-Bromobenzo[d]dioxole-5-carboxylic acid?

A1: Homocoupling is a significant side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules react with each other. For instance, in a Suzuki reaction, two molecules of your boronic acid reagent can couple to form a biaryl byproduct. Similarly, in a Sonogashira reaction, two molecules of your terminal alkyne can dimerize, a side reaction often referred to as Glaser coupling.[1] This unwanted reaction consumes your starting materials, reduces the yield of your desired cross-coupled product, and complicates the purification process due to the formation of impurities with similar properties to the target molecule.[1]

Q2: What are the primary causes of homocoupling?

A2: The leading causes of homocoupling are often related to the presence of oxygen and the specific palladium catalyst system used.[1][2] Oxygen can facilitate the oxidative dimerization of organometallic intermediates.[1][2] In Suzuki reactions, this often involves the boronic acid, while in Sonogashira reactions, it's the terminal alkyne, particularly when a copper co-catalyst is used.[1] Furthermore, using a Palladium(II) precatalyst can sometimes lead to homocoupling of the organometallic partner as the Pd(II) is reduced to the catalytically active Pd(0) state.[3]

Q3: How does the carboxylic acid group on 7-Bromobenzo[d]dioxole-5-carboxylic acid affect the reaction?

A3: The carboxylic acid group can influence the reaction in several ways. It is an electron-withdrawing group, which can affect the reactivity of the aryl bromide. Additionally, under certain conditions, particularly at high temperatures, there is a risk of decarboxylation. The carboxylate, formed in the presence of a base, can also potentially coordinate to the metal center, influencing the catalytic cycle. In some contexts, carboxylic acids can even act as directing groups for C-H activation, though this is typically under different reaction conditions than standard cross-coupling.[4][5]

Q4: Can the choice of palladium source and ligand impact homocoupling?

A4: Absolutely. The selection of the palladium source and, critically, the phosphine ligand is a primary strategy for minimizing homocoupling. Modern palladium precatalysts, such as those from the Buchwald or PEPPSI series, are often designed for clean and efficient generation of the active Pd(0) catalyst, which can reduce side reactions.[6] Sterically bulky and electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos or XPhos) can promote the desired reductive elimination step to form the cross-coupled product over pathways that lead to homocoupling.[7]

Q5: Are there general preventative measures I can take to avoid homocoupling?

A5: Yes, several key laboratory practices can significantly reduce homocoupling:

  • Maintain an Inert Atmosphere: Rigorously degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling. This can be achieved by sparging with an inert gas like argon or nitrogen.[8]

  • Reagent Purity: Ensure all starting materials, especially the organometallic partner (boronic acid, alkyne, etc.), are of high purity.

  • Stoichiometry: Using a slight excess of the aryl halide (7-Bromobenzo[d]dioxole-5-carboxylic acid) can help ensure the palladium catalyst preferentially reacts with it.[9]

  • Slow Addition: Slowly adding the organometallic coupling partner can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[9]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Problem: Significant formation of a biaryl byproduct from the homocoupling of my boronic acid reagent is observed, leading to low yield of the desired product.

Parameter Recommendation Rationale
Atmosphere Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and running the reaction under a positive pressure of an inert gas (Argon or Nitrogen).Oxygen is a known promoter of boronic acid homocoupling.[2]
Palladium Source Use a Pd(0) source or a modern precatalyst (e.g., SPhos Pd G3).Pd(II) sources can be reduced to Pd(0) by the boronic acid, causing stoichiometric homocoupling.[3]
Ligand Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.These ligands accelerate the reductive elimination of the desired product, outcompeting the homocoupling pathway.[7][10]
Base Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong bases.Strong bases can sometimes accelerate side reactions. The choice of base can be crucial for reaction efficiency.[11]
Temperature Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-100 °C).Higher temperatures can sometimes increase the rate of side reactions more than the desired coupling.[9]
Addition Add the boronic acid solution slowly to the reaction mixture.This keeps the concentration of the boronic acid low, minimizing the bimolecular homocoupling reaction.[9]

The following data, adapted for a representative Suzuki-Miyaura coupling of a 4-bromo-1,3-benzodioxole derivative with phenylboronic acid, illustrates the impact of catalyst and base selection on product yield.

Entry Palladium Catalyst Base Solvent Yield of Cross-Coupled Product (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂OTrace
2PdCl₂(dppf)K₂CO₃Dioxane/H₂O45
3Pd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O75
4PdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O55
5PdCl₂(PPh₃)₂Cs₂CO₃Dioxane/H₂O89

Data adapted from a study on a closely related 1,3-benzodioxole system and is intended for illustrative purposes.[11]

Guide 2: Sonogashira Coupling

Problem: My reaction is producing a significant amount of 1,3-diyne (Glaser coupling product) instead of the desired alkynylated 7-alkynylbenzo[d]dioxole-5-carboxylic acid.

Parameter Recommendation Rationale
Copper Co-catalyst Employ a copper-free protocol.The copper(I) co-catalyst is a primary promoter of oxidative alkyne homocoupling (Glaser coupling).[12][13][14]
Atmosphere Maintain a strictly inert atmosphere throughout the setup and reaction.Oxygen is required for the oxidative Glaser coupling side reaction.
Base Use an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). In some cases, secondary amines may be beneficial.The base is crucial for the catalytic cycle and can influence the rate of competing pathways.[15]
Ligand Use a suitable phosphine ligand, such as PPh₃ or more specialized ligands if needed.The ligand stabilizes the palladium catalyst and influences its reactivity.
Solvent Use dry, deaerated solvents like THF or DMF.The presence of water and oxygen can promote side reactions.[16]

This table summarizes the effect of different bases on the yield of a model copper-free Sonogashira reaction between an aryl bromide and a terminal alkyne.

Entry Base Solvent Temperature (°C) Yield of Cross-Coupled Product (%)
1TriethylamineTHF6085
2DiisopropylethylamineTHF6082
3PiperidineTHF6088
4K₂CO₃DMF8065
5Cs₂CO₃Dioxane10070

This is representative data for copper-free Sonogashira reactions and should be used as a general guide.

Guide 3: Heck Coupling

Problem: My Heck reaction is sluggish, and I'm concerned about potential homocoupling of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Parameter Recommendation Rationale
Catalyst System Use an efficient palladium source like Pd(OAc)₂ with a suitable phosphine ligand (e.g., PPh₃) or an N-heterocyclic carbene (NHC) ligand.A highly active catalyst can promote the desired Heck reaction over potential side reactions. NHC ligands often provide high thermal stability.[17]
Base Use an appropriate base such as K₂CO₃, Cs₂CO₃, or an amine base like triethylamine.The base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[17][18]
Solvent Employ polar aprotic solvents like DMF, NMP, or DMA.These solvents are typically effective for Heck reactions, especially with aryl bromides.[9]
Temperature Optimize the reaction temperature; typically between 80-140 °C.Heck reactions often require elevated temperatures to proceed efficiently.[17]
Additives In some cases, phase-transfer catalysts like TBAB (tetrabutylammonium bromide) can be beneficial, especially in aqueous media.Additives can improve reaction rates and efficiency.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is optimized to reduce boronic acid homocoupling.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).[11][19]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%) and the anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst to prevent Glaser coupling.[14]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%). Add the degassed solvent (e.g., THF or DMF).

  • Reagent Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture, followed by the amine base (e.g., triethylamine, 2.0 equiv).[15]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. Dilute with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the product by chromatography.

Protocol 3: Heck Coupling

This protocol provides a general starting point for the Heck reaction.

  • Reaction Setup: In a sealable reaction vessel, combine 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (1-2 mol%), a phosphine ligand (e.g., PPh₃, 2-4 mol%), and K₂CO₃ (2.0 equiv).[17]

  • Solvent Addition: Add a dry, degassed polar aprotic solvent (e.g., DMF).

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate. Purify the resulting product via column chromatography.

Visualizations

Troubleshooting_Homocoupling start High Homocoupling Observed reaction_type What is the coupling reaction type? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki sonogashira Sonogashira reaction_type->sonogashira Sonogashira check_o2_suzuki Rigorous Degassing? (Solvent & Headspace) suzuki->check_o2_suzuki check_copper Using Copper Co-catalyst? sonogashira->check_copper check_pd_source Using Pd(II) Precatalyst? check_o2_suzuki->check_pd_source Yes action_degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_o2_suzuki->action_degas No check_ligand Using Bulky/E-rich Ligand? (e.g., SPhos) check_pd_source->check_ligand No action_pd_source Switch to Pd(0) Source or Modern Precatalyst check_pd_source->action_pd_source Yes action_ligand Screen Bulky Ligands check_ligand->action_ligand No end Homocoupling Minimized check_ligand->end Yes check_o2_sono Strictly Inert Atmosphere? check_copper->check_o2_sono No action_copper_free Switch to Copper-Free Protocol check_copper->action_copper_free Yes check_o2_sono->action_degas No check_o2_sono->end Yes action_degas->check_pd_source action_pd_source->check_ligand action_ligand->end action_copper_free->end

Caption: Troubleshooting decision tree for homocoupling side reactions.

Coupling_Competition cluster_suzuki Suzuki Catalytic Cycle cluster_homo Homocoupling Pathway pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X ar_pd_x Ar-Pd(II)-X(L2) ox_add->ar_pd_x transmetal Transmetalation ar_pd_x->transmetal + Ar'-B(OR)2 ar_pd_ar Ar-Pd(II)-Ar'(L2) transmetal->ar_pd_ar red_elim Reductive Elimination ar_pd_ar->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) red_elim->product pdII Pd(II) Species transmetal_homo1 Transmetalation pdII->transmetal_homo1 + Ar'-B(OR)2 ar_pd_bor Ar'-Pd(II)-B(OR)2 transmetal_homo1->ar_pd_bor transmetal_homo2 Transmetalation ar_pd_bor->transmetal_homo2 + Ar'-B(OR)2 ar_pd_ar_homo Ar'-Pd(II)-Ar' transmetal_homo2->ar_pd_ar_homo red_elim_homo Reductive Elimination ar_pd_ar_homo->red_elim_homo red_elim_homo->pd0 Reduces to Pd(0) homo_product Ar'-Ar' (Homocoupling Byproduct) red_elim_homo->homo_product ar_x 7-Bromobenzo[d]dioxole- 5-carboxylic acid ar_x->ox_add boronic_acid Ar'-B(OR)2 (Boronic Acid/Ester) boronic_acid->transmetal boronic_acid->transmetal_homo1 oxygen O2 (Oxygen) oxygen->pdII Promotes

Caption: Competing pathways: desired cross-coupling vs. homocoupling.

References

Stability of 7-Bromobenzo[d]dioxole-5-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Bromobenzo[d]dioxole-5-carboxylic acid, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 7-Bromobenzo[d]dioxole-5-carboxylic acid in acidic environments?

The main stability issue for 7-Bromobenzo[d]dioxole-5-carboxylic acid under acidic conditions is the potential cleavage of the methylenedioxy bridge of the benzodioxole ring. This reaction, often referred to as deprotection or ring-opening, can lead to the formation of a catechol derivative, which may further react or degrade, impacting the integrity and purity of your compound.

Q2: Under what specific acidic conditions is decomposition likely to occur?

  • Strong Protic Acids: Refluxing in strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cause cleavage of the methylenedioxy group.

  • Lewis Acids: Potent Lewis acids like boron tribromide (BBr₃) and boron trifluoride dimethyl sulfide complex (BF₃·SMe₂) are known to cleave methylenedioxy ethers, even at low temperatures.

  • Strongly Acidic Reaction Workups: During aqueous workups, prolonged exposure to highly acidic conditions (pH << 1) should be avoided.

  • Elevated Temperatures: The rate of acid-catalyzed cleavage is expected to increase significantly with higher temperatures.

Q3: Are the bromo and carboxylic acid functional groups stable under acidic conditions?

Generally, the aromatic bromo substituent and the carboxylic acid functional group are stable under a range of acidic conditions. Carboxylic acids are typically stable in acidic media.[1] The primary point of instability for the entire molecule lies with the methylenedioxy bridge.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving 7-Bromobenzo[d]dioxole-5-carboxylic acid in the presence of acid.

Symptom / Observation Potential Cause Recommended Action
Low yield of desired product after a reaction involving an acidic step. Decomposition of the starting material or product due to cleavage of the methylenedioxy ring.- Minimize exposure to strong acids: If possible, use milder acidic conditions or reduce the reaction time. - Control temperature: Perform acidic steps at the lowest possible temperature. - Analytical check: Analyze a sample of your reaction mixture by TLC, LC-MS, or ¹H NMR to check for the presence of the catechol byproduct.
Appearance of a new, more polar spot on TLC after acidic workup. Formation of the catechol derivative (dihydroxybenzoic acid derivative), which is significantly more polar than the starting material.- Neutralize promptly: After the acidic step, neutralize the reaction mixture as quickly as possible with a suitable base (e.g., sodium bicarbonate solution). - Extraction: The catechol byproduct may have different solubility properties. Consider this during the extraction process.
Complex ¹H NMR spectrum of the isolated product with unexpected aromatic signals. Presence of both the desired product and the ring-opened catechol byproduct. The catechol derivative will show two distinct hydroxyl protons and a change in the chemical shifts of the aromatic protons.- Purification: Attempt to separate the desired product from the byproduct using column chromatography. The significant polarity difference should facilitate separation. - Re-evaluate conditions: If the impurity level is high, the reaction or workup conditions need to be optimized to be milder.
Inconsistent reaction outcomes when using different batches of an acidic reagent. The strength or concentration of the acid may vary, leading to different levels of decomposition.- Use fresh or standardized acid solutions. - Buffer the reaction medium if the specific pH is critical.

Experimental Protocols

While specific kinetic data for the decomposition of 7-Bromobenzo[d]dioxole-5-carboxylic acid is not available, the following general protocol can be adapted to assess its stability under your specific experimental conditions.

Protocol: Assessing the Stability of 7-Bromobenzo[d]dioxole-5-carboxylic acid in an Acidic Solution

  • Preparation of Test Solutions:

    • Prepare a stock solution of 7-Bromobenzo[d]dioxole-5-carboxylic acid in a suitable organic solvent (e.g., THF, Dioxane) at a known concentration (e.g., 10 mg/mL).

    • Prepare the acidic solutions of interest (e.g., 1M HCl in water, 10% trifluoroacetic acid in dichloromethane).

  • Stability Experiment:

    • In separate vials, add a known volume of the stock solution to a known volume of the acidic solution at the desired temperature (e.g., room temperature, 50 °C).

    • At various time points (e.g., 0h, 1h, 4h, 24h), withdraw an aliquot from each vial.

  • Sample Analysis:

    • Immediately neutralize the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Analyze the extracted sample by a suitable analytical method such as HPLC, LC-MS, or ¹H NMR to quantify the amount of remaining 7-Bromobenzo[d]dioxole-5-carboxylic acid and to identify any degradation products.

  • Data Interpretation:

    • Plot the concentration of the starting material as a function of time for each acidic condition.

    • This will provide a qualitative or semi-quantitative assessment of the compound's stability under the tested conditions.

Visualizations

The following diagram illustrates the potential decomposition pathway of 7-Bromobenzo[d]dioxole-5-carboxylic acid under acidic conditions, leading to the cleavage of the methylenedioxy bridge.

Potential Acid-Catalyzed Decomposition Pathway cluster_start Starting Material cluster_intermediate Protonation cluster_cleavage Ring Cleavage cluster_product Decomposition Product A 7-Bromobenzo[d]dioxole-5-carboxylic acid B Protonated Intermediate A->B + H⁺ C Carbocation Intermediate B->C Ring Opening D 7-Bromo-4,5-dihydroxybenzoic acid (Catechol Derivative) C->D + H₂O - H⁺

Caption: Acid-catalyzed cleavage of the methylenedioxy bridge.

References

Chemical compatibility of 7-Bromobenzo[d]dioxole-5-carboxylic acid with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the chemical compatibility, handling, and reaction troubleshooting for 7-Bromobenzo[d]dioxole-5-carboxylic acid, a key building block for researchers in synthetic chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of 7-Bromobenzo[d]dioxole-5-carboxylic acid?

7-Bromobenzo[d]dioxole-5-carboxylic acid is a solid, organic compound. Its properties are summarized in the table below. Note that some data may refer to its isomer, 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid, due to similarities in structure and reactivity.

PropertyValue
CAS Number 66799-93-7[3]
Molecular Formula C₈H₅BrO₄
Molecular Weight 245.03 g/mol [4]
Appearance White to light yellow or brown solid[4][5]
Melting Point 198-200 °C (for the 6-bromo isomer)[4]

Q2: What are the recommended storage and handling procedures?

To ensure the stability and integrity of the compound, please adhere to the following guidelines:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6] For long-term storage, temperatures of -20°C are recommended.[2]

  • Handling: Use personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1] Ensure adequate ventilation to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[7]

Q3: What are the primary reactive sites of this molecule?

7-Bromobenzo[d]dioxole-5-carboxylic acid has two primary sites for chemical reactions:

  • The Carboxylic Acid Group (-COOH): This group can undergo reactions typical of carboxylic acids, such as esterification, amidation, reduction to an alcohol, and conversion to an acyl chloride.[4][8]

  • The Bromo-Aryl Group (Ar-Br): The bromine atom attached to the aromatic ring is a good leaving group in nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki-Miyaura couplings.[4]

Q4: With which common reagents is this compound incompatible?

Avoid strong oxidizing agents and strong bases, as they can lead to decomposition or unwanted side reactions.[7] Thermal decomposition can release irritating gases and vapors, such as carbon monoxide and carbon dioxide.[1][7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Issue 1: Low yield in amide coupling reactions.

  • Possible Cause: Direct reaction of a carboxylic acid with an amine is often difficult because the amine, being a base, can deprotonate the carboxylic acid to form an unreactive carboxylate salt.[8]

  • Troubleshooting Steps:

    • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate. A common method is to use a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).[9]

    • Convert to Acyl Chloride: An alternative is to first convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂).[8] The resulting acyl chloride is highly reactive towards amines.

    • Check Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate or the acyl chloride.

Issue 2: Fischer esterification is slow or results in a poor yield.

  • Possible Cause: The Fischer esterification is an equilibrium-limited reaction.[8] The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Remove Water: Use a Dean-Stark apparatus to remove water as it forms during the reaction.

    • Use Excess Alcohol: Employing a large excess of the alcohol can shift the equilibrium towards the ester product.[8]

    • Use a Strong Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used to protonate the carbonyl group and enhance its reactivity.[8]

Issue 3: Difficulty achieving Suzuki-Miyaura cross-coupling.

  • Possible Cause: The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Inefficient catalyst activity or improper reaction conditions can lead to failure.

  • Troubleshooting Steps:

    • Catalyst Choice: Ensure an appropriate palladium catalyst and ligand are being used.

    • Base Selection: A suitable base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid component.

    • Solvent System: Use a solvent system (e.g., toluene/water, dioxane/water) that facilitates the reaction.

    • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Experimental Protocols & Methodologies

Protocol 1: Amide Synthesis via Acyl Chloride Intermediate

This protocol describes a two-step process for forming an amide, which is often more reliable than direct coupling.

Step 1: Synthesis of 7-Bromobenzo[d]dioxole-5-carbonyl chloride

  • In a fume hood, suspend 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitor by TLC).

  • Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Allow the reaction to stir at room temperature until completion.

  • Perform an aqueous workup to remove the base and any unreacted starting materials.

  • Purify the product amide by recrystallization or column chromatography.

Amide_Synthesis_Workflow start 7-Bromobenzo[d]dioxole- 5-carboxylic acid reagent1 SOCl₂, cat. DMF DCM, Reflux start->reagent1 Step 1 intermediate Acyl Chloride Intermediate reagent1->intermediate reagent2 Amine (R-NH₂) Base (e.g., TEA) DCM, 0°C to RT intermediate->reagent2 Step 2 product Final Amide Product reagent2->product purification Workup & Purification product->purification

Workflow for the two-step synthesis of an amide from the carboxylic acid.
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the bromo-aryl group with a boronic acid.

  • To a reaction vessel, add 7-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq), the desired aryl or vinyl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Coupling_Pathway A 7-Bromobenzo[d]dioxole- 5-carboxylic acid (Ar-Br) E Oxidative Addition A->E B Boronic Acid (R-B(OH)₂) F Transmetalation B->F C Pd(0) Catalyst Base (e.g., K₂CO₃) Solvent, Heat C->E D Coupled Product (Ar-R) E->F G Reductive Elimination F->G G->C Catalyst Regeneration G->D

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

Comparative Guide to the Reaction Products of 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes for the derivatization of 7-Bromobenzo[d]dioxole-5-carboxylic acid, a versatile building block in medicinal chemistry. We will explore three primary reaction pathways: amide bond formation (amidation), esterification, and Suzuki-Miyaura cross-coupling. The performance of various reagents and methodologies is compared, supported by experimental data, to assist in the selection of optimal synthetic strategies.

Amide Bond Formation: Synthesis of 7-Bromo-N-substituted-benzo[d]dioxole-5-carboxamides

Amide coupling is a frequently employed reaction in drug discovery for the synthesis of biologically active molecules. The reaction involves the activation of the carboxylic acid moiety of 7-Bromobenzo[d]dioxole-5-carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. A variety of coupling reagents are available, each with distinct advantages and limitations.

Comparison of Common Amide Coupling Reagents

The choice of coupling reagent significantly impacts reaction efficiency, yield, and the potential for side reactions such as racemization. Below is a comparison of commonly used coupling reagents. While specific data for 7-Bromobenzo[d]dioxole-5-carboxylic acid is not extensively published, the following table summarizes typical performance for the closely related benzo[d][1]dioxole-5-carboxylic acid, which provides a strong predictive basis.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDCNHS or Sulfo-NHSNone (or mild base)DCM, DMF, Water1-12 hours60-95%Water-soluble byproducts, good for aqueous media.Racemization (can be suppressed with NHS).
HATUNoneDIPEA or TEADMF, NMP1-4 hours85-98%High yields, fast reaction times, low racemization.Guanidinium byproduct formation.
PyBOPHOBtDIPEA or TEADMF, DCM1-6 hours80-95%Stable, efficient, low racemization.Phosphonium-related byproducts.
Thionyl Chloride (SOCl₂)NonePyridine or TEADCM, THF2-8 hours (two steps)70-90%Inexpensive, forms highly reactive acyl chloride.Harsh conditions, not suitable for sensitive substrates.

Data compiled from general amide coupling protocols and specific examples for benzo[d][1]dioxole-5-carboxylic acid.[2][3][4]

Experimental Protocol: General Amide Coupling using HATU

This protocol is based on the synthesis of N-substituted benzo[d][1]dioxole-5-carboxamides and is directly applicable to the 7-bromo analog.[4]

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Bromobenzo[d]dioxole-5-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Esterification: Synthesis of Alkyl 7-Bromobenzo[d]dioxole-5-carboxylates

Esterification is a fundamental reaction for modifying the carboxylic acid group, which can alter the pharmacokinetic properties of a molecule. The Fischer esterification is a classic method, though other milder techniques are also available.

Comparison of Esterification Methods
MethodReagentsTypical SolventConditionsReported Yield (%)Key AdvantagesCommon Limitations
Fischer EsterificationAlcohol (excess), H₂SO₄ (catalytic)AlcoholReflux~88% (for methyl ester)Inexpensive, simple procedure for simple alcohols.Requires harsh acidic conditions and high temperatures; equilibrium reaction.
DCC/DMAP CouplingAlcohol, DCC, DMAP (catalytic)DCMRoom Temperature70-95%Mild conditions, high yields.DCC byproduct (DCU) can be difficult to remove.
Alkyl Halide AlkylationAlkyl Halide, Base (e.g., DBU, K₂CO₃)Acetonitrile, DMFRoom Temp. to 80°C60-90%Avoids acidic conditions.Alkyl halide can be a strong electrophile.

Yield data for Fischer esterification is for the closely related 6-Bromobenzo[d][1]dioxole-5-carboxylic acid.[5]

Experimental Protocol: Fischer Esterification for Methyl 7-Bromobenzo[d]dioxole-5-carboxylate

This protocol is adapted from the synthesis of methyl 6-bromobenzo[d]dioxole-5-carboxylate.[5]

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid

  • Methanol (excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Suspend 7-Bromobenzo[d]dioxole-5-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Recrystallize the crude product from a suitable solvent like acetonitrile to afford the pure methyl ester.

Suzuki-Miyaura Cross-Coupling: Synthesis of 7-Aryl-benzo[d]dioxole-5-carboxylic Acid Derivatives

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds from the bromo-substituted position of the benzodioxole ring. This reaction is highly valued for its functional group tolerance and generally high yields.

Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

The choice of palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling.

Palladium CatalystLigandBaseTypical Solvent(s)ConditionsKey Advantages
Pd(PPh₃)₄NoneK₂CO₃, Cs₂CO₃Toluene, Dioxane, Water80-110°CCommercially available, widely used.
Pd(OAc)₂SPhos, XPhosK₃PO₄, K₂CO₃Toluene, Dioxane, WaterRoom Temp. to 100°CHigh activity for challenging substrates, including aryl chlorides.
PdCl₂(dppf)NoneK₂CO₃, Na₂CO₃DMF, Dioxane80-100°CAir-stable catalyst, good for a range of aryl bromides.
Experimental Protocol: General Suzuki-Miyaura Coupling

This is a general protocol applicable for the coupling of aryl bromides with arylboronic acids.

Materials:

  • Alkyl 7-bromobenzo[d]dioxole-5-carboxylate (ester protection of the carboxylic acid is often necessary)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a flask, add the alkyl 7-bromobenzo[d]dioxole-5-carboxylate (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent, followed by the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

  • If necessary, the ester group can be hydrolyzed back to the carboxylic acid using standard saponification procedures (e.g., LiOH in THF/water).[5]

Visualizations

Reaction Pathways of 7-Bromobenzo[d]dioxole-5-carboxylic acid

G cluster_amide Amide Formation cluster_ester Esterification cluster_suzuki Suzuki Coupling start 7-Bromobenzo[d]dioxole-5-carboxylic acid reagents_amide Amine, Coupling Reagent (e.g., HATU, EDC) start->reagents_amide reagents_ester Alcohol, Acid Catalyst (e.g., H₂SO₄) start->reagents_ester amide 7-Bromo-N-substituted- benzo[d]dioxole-5-carboxamide reagents_amide->amide ester Alkyl 7-Bromobenzo[d]dioxole- 5-carboxylate reagents_suzuki Arylboronic Acid, Pd Catalyst, Base ester->reagents_suzuki reagents_ester->ester suzuki_product 7-Aryl-benzo[d]dioxole- 5-carboxylic acid derivative reagents_suzuki->suzuki_product G start Dissolve Carboxylic Acid and Coupling Reagent in DMF preactivate Add Base (DIPEA) Stir for Pre-activation start->preactivate add_amine Add Amine preactivate->add_amine reaction Stir at Room Temp. (Monitor by TLC/LC-MS) add_amine->reaction workup Aqueous Workup (Extraction) reaction->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product G ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->rtk dimer Dimerization & Autophosphorylation rtk->dimer pi3k PI3K/Akt Pathway dimer->pi3k ras Ras/MAPK Pathway dimer->ras downstream Cell Proliferation, Survival, Angiogenesis pi3k->downstream ras->downstream inhibitor Benzodioxole Derivative (Potential Inhibitor) inhibitor->rtk Inhibition

References

A Comparative Guide to Purity Assessment of 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 7-Bromobenzo[d]dioxole-5-carboxylic acid is of paramount importance. This guide provides an objective comparison of key analytical methods for purity assessment, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The purity of 7-Bromobenzo[d]dioxole-5-carboxylic acid can be effectively determined using several analytical techniques. The most common and robust methods include High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization. Each method offers distinct advantages and is suited for different aspects of purity analysis.

Analytical MethodPrincipleKey AdvantagesKey DisadvantagesTypical Application
HPLC-UV Separation based on polarity, detection by UV absorbance.High sensitivity for UV-active compounds, excellent for quantifying known impurities, widely available.Requires reference standards for each impurity, may not detect non-UV active impurities.Routine quality control, quantification of process-related impurities and degradation products.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard for the analyte, provides structural information, non-destructive.[1][2][3]Lower sensitivity compared to HPLC, requires a high-purity internal standard, potential for signal overlap.[4]Purity determination of reference standards, analysis of samples with limited availability.[3]
GC-MS (with derivatization) Separation of volatile compounds, detection by mass spectrometry.High separation efficiency, provides structural information for impurity identification.Requires derivatization for non-volatile carboxylic acids, which adds complexity and potential for side reactions.[5][6]Identification of unknown volatile or semi-volatile impurities.

Quantitative Data Summary

The following table summarizes typical performance data for the discussed analytical methods in the context of aromatic carboxylic acid analysis. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVqNMRGC-MS (with derivatization)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL~0.1% (w/w)1 - 10 pg (on column)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL~0.3% (w/w)3 - 30 pg (on column)
Linearity (R²) >0.999>0.99>0.99
Precision (RSD) < 2%< 1%< 5%
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of 7-Bromobenzo[d]dioxole-5-carboxylic acid and quantify related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid reference standard

  • Sample of 7-Bromobenzo[d]dioxole-5-carboxylic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the 7-Bromobenzo[d]dioxole-5-carboxylic acid reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 290 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. Impurity levels can be determined using the area percent method or by using reference standards for specific impurities if available.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of 7-Bromobenzo[d]dioxole-5-carboxylic acid using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • High-purity internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene)

  • Sample of 7-Bromobenzo[d]dioxole-5-carboxylic acid

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure complete relaxation of all relevant signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Objective: To identify and quantify volatile and semi-volatile impurities after derivatization.

Instrumentation:

  • GC-MS system

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Sample of 7-Bromobenzo[d]dioxole-5-carboxylic acid

Procedure:

  • Derivatization:

    • Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.

    • Add the solvent (e.g., 100 µL) and the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Seal the vial and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization of the carboxylic acid to its trimethylsilyl ester.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: e.g., start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass scan range: e.g., 40-500 amu.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.

Potential Impurities

The purity assessment should also consider potential impurities arising from the synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid. A common synthetic route starts from 3,4-(methylenedioxy)benzoic acid (piperonylic acid).

Potential Process-Related Impurities:

  • Starting Material: Unreacted 3,4-(methylenedioxy)benzoic acid.

  • Brominating Agent Residues: Residual brominating agents or by-products.

  • Positional Isomers: Isomers formed during the bromination step, such as 6-Bromobenzo[d]dioxole-5-carboxylic acid.

  • Over-brominated products: Di-brominated species.

Visualizations

Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_data Data Analysis & Reporting Sample 7-Bromobenzo[d]dioxole- 5-carboxylic acid Sample Preparation Sample Preparation (Weighing, Dissolution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Inject into HPLC qNMR qNMR Analysis Preparation->qNMR Prepare for NMR GCMS GC-MS Analysis (with Derivatization) Preparation->GCMS Derivatize and Inject Data_Analysis Data Processing and Analysis HPLC->Data_Analysis qNMR->Data_Analysis GCMS->Data_Analysis Purity_Report Purity Assessment Report Data_Analysis->Purity_Report

Caption: General workflow for the purity assessment of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Purity Assay cluster_orthogonal Orthogonal & Identification Analyte 7-Bromobenzo[d]dioxole- 5-carboxylic acid HPLC HPLC-UV (Quantitative) Analyte->HPLC Quantifies known impurities qNMR qNMR (Absolute Purity) Analyte->qNMR Determines absolute purity GCMS GC-MS (Impurity ID) HPLC->GCMS Investigate unknown volatile peaks LCMS LC-MS (Non-volatile Impurity ID) HPLC->LCMS Investigate unknown non-volatile peaks qNMR->GCMS Confirms structure and identifies impurities

Caption: Interrelationship of analytical methods for comprehensive purity profiling.

References

A Comparative Analysis of Reactivity: 6-Bromo- vs. 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is paramount for efficient synthetic planning and the development of novel molecular entities. This guide provides a comparative analysis of the chemical reactivity of two closely related isomers: 6-bromobenzo[d]dioxole-5-carboxylic acid and 7-bromobenzo[d]dioxole-5-carboxylic acid. While direct comparative experimental data under identical conditions is scarce in publicly available literature, this guide extrapolates their expected reactivity based on fundamental principles of organic chemistry, including electronic and steric effects.

Introduction to the Isomers

6-Bromobenzo[d]dioxole-5-carboxylic acid and its 7-bromo isomer are valuable building blocks in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.[1] The benzodioxole moiety is a common scaffold in biologically active compounds.[2] The position of the bromine atom on the aromatic ring significantly influences the electron distribution and steric environment of the molecule, thereby dictating its reactivity towards various chemical transformations.

Theoretical Comparison of Reactivity

The relative positions of the bromine atom and the carboxylic acid group in these two isomers lead to distinct electronic and steric environments, which are expected to influence their reactivity in key chemical transformations.

Electronic Effects:

The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the bromine atom, while also electron-withdrawing inductively, possesses lone pairs that can participate in resonance, directing incoming electrophiles to the ortho and para positions. The interplay of these effects, along with the electron-donating nature of the methylenedioxy bridge, determines the overall reactivity.

  • Acidity of the Carboxylic Acid: The acidity of the carboxylic acid is influenced by the proximity and electronic nature of the substituents. In 6-bromobenzo[d]dioxole-5-carboxylic acid, the bromine atom is ortho to the carboxylic acid. The electron-withdrawing inductive effect of the bromine atom is expected to stabilize the carboxylate anion, thereby increasing the acidity compared to the unsubstituted benzodioxole-5-carboxylic acid. In the 7-bromo isomer, the bromine is meta to the carboxylic acid. While still exerting an electron-withdrawing inductive effect, it is more distant, suggesting that 6-bromobenzo[d]dioxole-5-carboxylic acid is likely the stronger acid.

  • Reactivity of the C-Br Bond: The reactivity of the carbon-bromine bond in reactions such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution is dependent on the electronic density at the carbon atom and steric hindrance around the reaction site. The electron-withdrawing carboxylic acid group will influence the polarization of the C-Br bond in both isomers.

Steric Effects:

Steric hindrance can play a significant role in determining the feasibility and rate of a reaction.

  • In 6-bromobenzo[d]dioxole-5-carboxylic acid , the bromine atom is situated between the carboxylic acid group and a proton on the adjacent carbon. This arrangement presents moderate steric hindrance.

  • In 7-bromobenzo[d]dioxole-5-carboxylic acid , the bromine atom is adjacent to the methylenedioxy group and a proton. The steric environment around the C-Br bond in the 7-bromo isomer is arguably less hindered compared to the 6-bromo isomer, which might influence its reactivity in cross-coupling reactions.

Key Chemical Transformations: A Comparative Outlook

Below is a comparison of the expected reactivity of the two isomers in common synthetic transformations. It is important to note that these are predictions based on chemical principles, and experimental verification is necessary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction widely used for the formation of C-C bonds.[1] The reactivity of the aryl bromide is a key factor in the success of this reaction.

Expected Reactivity:

  • 6-Bromobenzo[d]dioxole-5-carboxylic acid: The proximity of the carboxylic acid group to the bromine atom could potentially influence the oxidative addition step of the catalytic cycle through electronic effects or by chelation to the palladium catalyst. Steric hindrance from the ortho-carboxylic acid might slightly decrease the reaction rate compared to a less substituted aryl bromide.

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid: With less steric hindrance around the C-Br bond, the 7-bromo isomer might exhibit higher reactivity in Suzuki-Miyaura coupling reactions under similar conditions.

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction involving these isomers.

G General Workflow for Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl Bromide\n(6-bromo or 7-bromo isomer) Aryl Bromide (6-bromo or 7-bromo isomer) Reaction Mixture Reaction Mixture Aryl Bromide\n(6-bromo or 7-bromo isomer)->Reaction Mixture Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Reaction Mixture Palladium Catalyst\n(e.g., Pd(PPh3)4) Palladium Catalyst (e.g., Pd(PPh3)4) Palladium Catalyst\n(e.g., Pd(PPh3)4)->Reaction Mixture Base\n(e.g., K2CO3) Base (e.g., K2CO3) Base\n(e.g., K2CO3)->Reaction Mixture Solvent\n(e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent\n(e.g., Toluene/Water)->Reaction Mixture Heating/Stirring Heating/Stirring Reaction Mixture->Heating/Stirring Heat Work-up Work-up Heating/Stirring->Work-up Cooling, Extraction Purification\n(e.g., Chromatography) Purification (e.g., Chromatography) Work-up->Purification\n(e.g., Chromatography) Coupled Product Coupled Product Purification\n(e.g., Chromatography)->Coupled Product G SNAr Reaction Pathway Aryl Bromide Aryl Bromide Meisenheimer Complex\n(Resonance Stabilized Intermediate) Meisenheimer Complex (Resonance Stabilized Intermediate) Aryl Bromide->Meisenheimer Complex\n(Resonance Stabilized Intermediate) + Nucleophile Nucleophile Nucleophile Nucleophile->Meisenheimer Complex\n(Resonance Stabilized Intermediate) Product Product Meisenheimer Complex\n(Resonance Stabilized Intermediate)->Product - Leaving Group Leaving Group\n(Br-) Leaving Group (Br-) Meisenheimer Complex\n(Resonance Stabilized Intermediate)->Leaving Group\n(Br-)

References

A Comparative Guide to 7-Bromobenzo[d]dioxole-5-carboxylic acid and Other Brominated Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, brominated building blocks are indispensable tools for the construction of complex molecular architectures. Their utility primarily stems from their ability to participate in a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide provides a comparative analysis of 7-Bromobenzo[d]dioxole-5-carboxylic acid against other commonly employed brominated building blocks in key synthetic transformations, supported by experimental data.

Introduction to 7-Bromobenzo[d]dioxole-5-carboxylic acid

7-Bromobenzo[d]dioxole-5-carboxylic acid, a substituted benzodioxole derivative, presents a unique scaffold of interest in medicinal chemistry and materials science. The presence of the bromine atom at the 7-position, the carboxylic acid at the 5-position, and the methylenedioxy bridge offer multiple points for chemical modification. The electron-donating nature of the benzodioxole ring system can influence the reactivity of the C-Br bond, a key factor in popular cross-coupling reactions.

Performance in Key Cross-Coupling Reactions

The true value of a brominated building block is often measured by its performance in palladium-catalyzed cross-coupling reactions. Below, we compare the utility of 7-Bromobenzo[d]dioxole-5-carboxylic acid with other brominated aromatic and heteroaromatic carboxylic acids in Suzuki-Miyaura, Heck, and Sonogashira couplings. While specific experimental data for 7-Bromobenzo[d]dioxole-5-carboxylic acid in these reactions is not extensively reported in publicly available literature, we can infer its likely reactivity based on analogous structures and present comparative data for other relevant building blocks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The reaction's tolerance of a wide range of functional groups, including carboxylic acids, makes it a highly valuable transformation.

Comparative Data for Suzuki-Miyaura Coupling

Brominated Building BlockCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromobenzoic acid Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
5-Bromo-1H-indole-2-carboxylic acid Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O1001280-90
5-Bromo-2-pyridinecarboxylic acid Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O901675-85

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzoic acid

To a solution of 4-bromobenzoic acid (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (5 mL) is added K₃PO₄ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) are then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Logical Relationship of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle ArylBromide Aryl Bromide (e.g., 7-Bromobenzo[d]dioxole-5-carboxylic acid) OxAdd Oxidative Addition ArylBromide->OxAdd BoronicAcid Arylboronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxAdd Base Base (e.g., K3PO4) Base->Transmetalation Product Biaryl Product OxAdd->Transmetalation Aryl-Pd(II)-Br RedElim Reductive Elimination Transmetalation->RedElim Aryl-Pd(II)-Aryl' RedElim->Pd0 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction provides a powerful method for the alkenylation of aryl halides, leading to the formation of substituted alkenes. This reaction is instrumental in creating complex carbon skeletons.

Comparative Data for Heck Reaction

Brominated Building BlockAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Methyl 4-bromobenzoate StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NAcetonitrile10024~90
Ethyl 5-bromooxazole-4-carboxylate n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMF1002480-90
5-Bromo-1H-indole n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF12016~85

Experimental Protocol: Heck Reaction of Methyl 4-bromobenzoate

A mixture of methyl 4-bromobenzoate (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), P(o-tolyl)₃ (0.02 mmol, 2 mol%), and triethylamine (1.5 mmol) in acetonitrile (5 mL) is sealed in a pressure tube. The reaction mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Experimental Workflow for Heck Reaction

Heck_Reaction_Workflow arrow arrow Start Start: Combine Reactants Reactants Aryl Bromide Alkene Pd Catalyst Ligand Base Solvent Start->Reactants Seal Seal Reaction Vessel Reactants->Seal Heat Heat to Reaction Temp. Seal->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Workup Aqueous Workup Cool->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General workflow for a Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of substituted alkynes.

Comparative Data for Sonogashira Coupling

Brominated Building BlockAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Methyl 4-bromobenzoate PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF6012~95
Ethyl 5-bromooxazole-4-carboxylate PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF601285-95
5-Bromo-1H-indole PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF6012~90

Experimental Protocol: Sonogashira Coupling of Methyl 4-bromobenzoate

To a solution of methyl 4-bromobenzoate (1.0 mmol) and phenylacetylene (1.2 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). The reaction mixture is stirred at 60 °C for 12 hours under an inert atmosphere. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Signaling Pathway Analogy for Sonogashira Coupling

Sonogashira_Pathway cluster_reactants Reactants cluster_catalysts Catalytic System ArylBromide Aryl Bromide Coupling Cross-Coupling ArylBromide->Coupling Alkyne Terminal Alkyne Activation Formation of Copper Acetylide Alkyne->Activation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupling Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Activation Base Amine Base Base->Activation Activation->Coupling Product Alkynylated Product Coupling->Product

Caption: Simplified reaction pathway for Sonogashira coupling.

Conclusion

7-Bromobenzo[d]dioxole-5-carboxylic acid is a promising building block for organic synthesis, particularly for the construction of novel compounds in drug discovery and materials science. While direct, quantitative comparative data for its performance in key cross-coupling reactions is limited in the current literature, its structural similarity to other brominated benzoic acids suggests it will be a versatile substrate. The provided data for analogous compounds demonstrates the general robustness of these reactions with brominated aromatic carboxylic acids. Researchers are encouraged to use the provided protocols as a starting point for optimization with 7-Bromobenzo[d]dioxole-5-carboxylic acid to unlock its full synthetic potential. The electron-rich nature of the benzodioxole ring may influence reaction kinetics and yields, potentially offering advantages in certain transformations. Further investigation into the reactivity of this specific building block is warranted to fully elucidate its comparative performance.

The Strategic Replacement of Moieties in 7-Bromobenzo[d]dioxole-5-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug design and development, the strategic modification of a lead compound's structure is a cornerstone for optimizing its pharmacological profile. One such scaffold of interest is 7-bromobenzo[d]dioxole-5-carboxylic acid, a molecule that presents key opportunities for bioisosteric replacement to enhance its therapeutic potential. This guide provides a comparative analysis of potential bioisosteres for both the carboxylic acid and the bromo functionalities of this molecule, supported by general principles in medicinal chemistry, as direct comparative experimental data on this specific scaffold is limited in the public domain.

Bioisosteric Replacement of the Carboxylic Acid Group

The carboxylic acid group is a common pharmacophore, crucial for target binding through hydrogen bonding and ionic interactions. However, it can also impart unfavorable physicochemical properties, such as poor membrane permeability and rapid metabolism. Bioisosteric replacement aims to mitigate these issues while preserving or enhancing biological activity.

A variety of functional groups can serve as bioisosteres for carboxylic acids, each with distinct properties. Commonly employed bioisosteres include tetrazoles, sulfonamides, and hydroxamic acids.

Table 1: Comparison of Carboxylic Acid Bioisosteres

BioisosterepKaKey CharacteristicsPotential AdvantagesPotential Disadvantages
Carboxylic Acid ~4-5Planar, anionic at physiological pHStrong hydrogen bonding and ionic interactionsPoor permeability, potential for rapid metabolism (glucuronidation)
Tetrazole ~4.5-5Planar, anionic, metabolically stableSimilar acidity to carboxylic acid, increased metabolic stability, can improve oral bioavailability.[1]May have lower membrane permeability due to high desolvation energy.[2]
Sulfonamide ~9-10Tetrahedral, can be acidicIncreased lipophilicity, improved metabolic stability and membrane permeability.[2]Weaker acidity compared to carboxylic acid, which may alter binding interactions.
Acylsulfonamide ~4-5Planar, anionicAcidity similar to carboxylic acids, can form strong hydrogen bonds.Potential for different metabolic pathways.
Hydroxamic Acid ~8-9Planar, can chelate metal ionsCan act as a strong hydrogen bond donor and acceptor, potential for unique target interactions.Can be prone to hydrolysis and may have associated toxicities.

The selection of a suitable bioisostere is highly dependent on the specific biological target and the desired pharmacokinetic profile. For instance, replacing the carboxylic acid in a lead compound with a tetrazole has, in some cases, led to a significant increase in potency and oral bioavailability.[2]

Bioisosteric Replacement of the Bromo Group

The bromine atom at the 7-position of the benzodioxole ring also presents an opportunity for modification. Halogens are often introduced to modulate lipophilicity, metabolic stability, and binding interactions. Bioisosteric replacements for a bromo group can fine-tune these properties.

Table 2: Comparison of Bromo Group Bioisosteres

BioisostereKey CharacteristicsPotential AdvantagesPotential Disadvantages
Bromo (Br) Halogen, lipophilicCan form halogen bonds, increases lipophilicityCan be metabolically labile, potential for toxicity
Chloro (Cl) Halogen, less lipophilic than BrSimilar electronic properties to Br, can form halogen bondsMay have slightly different binding interactions
Fluoro (F) Halogen, small size, highly electronegativeCan improve metabolic stability (blocking metabolism), can modulate pKa of nearby groups, can form strong interactions with protein backbonesMay alter conformation due to its high electronegativity
Trifluoromethyl (CF3) Lipophilic, electron-withdrawingIncreases lipophilicity and metabolic stability, can act as a bioisostere for a methyl or ethyl groupCan significantly alter electronic properties and steric bulk
Cyano (CN) Polar, linearCan act as a hydrogen bond acceptor, can improve metabolic stabilityCan be metabolized to carboxylic acids or amides
Methyl (CH3) Small, lipophilicCan fill small hydrophobic pocketsCan be susceptible to oxidation

The choice of a bioisostere for the bromo group will depend on the desired structure-activity relationship (SAR). For example, replacing a bromine atom with a trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially leading to improved cell permeability and duration of action.

Experimental Protocols

To evaluate the efficacy of these bioisosteric replacements, a series of standardized in vitro and in vivo assays would be necessary.

General Synthesis of Bioisosteres

The synthesis of the parent compound and its bioisosteric analogs would be the initial step. For example, the synthesis of a tetrazole analog would typically involve the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide. The synthesis of sulfonamide analogs would involve the reaction of a sulfonyl chloride with an amine.

In Vitro Biological Evaluation
  • Binding Assays: To determine the affinity of the compounds for their biological target, radioligand binding assays or fluorescence polarization assays would be employed. These assays measure the concentration of the compound required to inhibit the binding of a known ligand to the target by 50% (IC50).

  • Functional Assays: To assess the functional activity of the compounds (e.g., agonist or antagonist activity), cell-based assays measuring downstream signaling events would be conducted. For example, if the target is a G-protein coupled receptor, a calcium mobilization assay or a cAMP assay could be used to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

  • Metabolic Stability Assays: To evaluate the metabolic stability of the compounds, they would be incubated with liver microsomes or hepatocytes, and the rate of disappearance of the parent compound would be measured over time using LC-MS/MS.

In Vivo Pharmacokinetic and Efficacy Studies

Promising compounds from in vitro studies would be advanced to in vivo studies in animal models.

  • Pharmacokinetic (PK) Studies: The compounds would be administered to animals (e.g., rats or mice) via different routes (e.g., oral, intravenous), and blood samples would be collected at various time points to determine key PK parameters such as half-life, clearance, and oral bioavailability.

  • Efficacy Studies: The therapeutic efficacy of the compounds would be evaluated in relevant animal models of disease. The choice of model would depend on the therapeutic indication.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Bioisosteric_Modification_of_7-Bromobenzodioxole-5-carboxylic_acid cluster_COOH Carboxylic Acid Bioisosteres cluster_Br Bromo Bioisosteres 7-Bromobenzo[d]dioxole-5-carboxylic_acid 7-Bromobenzo[d]dioxole-5-carboxylic acid Tetrazole Tetrazole 7-Bromobenzo[d]dioxole-5-carboxylic_acid->Tetrazole Replace COOH Sulfonamide Sulfonamide 7-Bromobenzo[d]dioxole-5-carboxylic_acid->Sulfonamide Replace COOH Hydroxamic_Acid Hydroxamic_Acid 7-Bromobenzo[d]dioxole-5-carboxylic_acid->Hydroxamic_Acid Replace COOH Chloro Chloro 7-Bromobenzo[d]dioxole-5-carboxylic_acid->Chloro Replace Br Trifluoromethyl Trifluoromethyl 7-Bromobenzo[d]dioxole-5-carboxylic_acid->Trifluoromethyl Replace Br Cyano Cyano 7-Bromobenzo[d]dioxole-5-carboxylic_acid->Cyano Replace Br

Caption: Bioisosteric modifications of 7-bromobenzo[d]dioxole-5-carboxylic acid.

Experimental_Workflow Synthesis Synthesis of Analogs In_Vitro_Screening In Vitro Screening (Binding, Functional, Metabolic Stability Assays) Synthesis->In_Vitro_Screening Lead_Identification Lead Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Lead_Identification->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A typical workflow for the evaluation of bioisosteric analogs.

Conclusion

The application of bioisosterism to 7-bromobenzo[d]dioxole-5-carboxylic acid offers a powerful strategy to modulate its physicochemical and pharmacological properties. By systematically replacing the carboxylic acid and bromo functionalities with appropriate bioisosteres and conducting rigorous experimental evaluation, researchers can identify novel analogs with improved drug-like characteristics. While direct experimental data for this specific scaffold remains to be published, the principles outlined in this guide provide a rational framework for the design and development of new therapeutic agents based on this promising chemical entity.

References

A Comparative Guide to Novel Carboxylic Acid-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of two novel classes of carbonic anhydrase (CA) inhibitors, anilinoquinazoline-based and benzofuran-based carboxylic acids, against a standard clinical inhibitor, Acetazolamide. The data presented is compiled from recent studies and is intended to inform research and development in the pursuit of more selective and potent therapeutic agents targeting specific CA isoforms.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH, CO2 transport, and various physiological processes.[1][2] Certain isoforms, particularly hCA IX and XII, are overexpressed in various tumors, contributing to the acidic tumor microenvironment and promoting cancer progression. This makes them significant targets for anticancer drug development.[3][4] This guide focuses on non-classical, carboxylic acid-containing inhibitors designed for increased selectivity, potentially reducing the side effects associated with broad-spectrum CA inhibitors like Acetazolamide.

Comparative Efficacy of Inhibitors

The inhibitory potential of the selected compounds was evaluated against four human carbonic anhydrase isoforms: the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. The data, presented as inhibition constants (Ki), summarizes the potency of each compound. A lower Ki value indicates a higher inhibitory potency.

Anilinoquinazoline-Based Carboxylic Acids vs. Acetazolamide

The following table compares the inhibitory activity (Ki) of representative anilinoquinazoline-based carboxylic acids with the standard inhibitor, Acetazolamide. The position of the carboxylic acid on the anilino motif (ortho, meta, or para) significantly influences the inhibitory profile.

CompoundhCA I (Ki µM)hCA II (Ki µM)hCA IX (Ki µM)hCA XII (Ki µM)
Ortho-isomers (6a-c) >10019.5 - 28.334.4 - 46.41.1 - 9.0
Meta-isomers (7a-c) >10011.2 - 18.524.2 - 31.60.48 - 1.5
Para-isomers (8a-c) 66.3 - 87.74.8 - 9.51.6 - 4.50.25 - 0.42
Acetazolamide (AAZ) 0.2500.0120.0250.0058

Data sourced from multiple studies, slight variations may exist.[3][5][6]

Benzofuran-Based Carboxylic Acids vs. Acetazolamide

This table presents the inhibitory activity (Ki) of a series of benzofuran-based carboxylic acids, highlighting their potential as selective inhibitors of tumor-associated CA isoforms.

CompoundhCA I (Ki µM)hCA II (Ki µM)hCA IX (Ki µM)hCA XII (Ki µM)
Compound 9b 58.54.30.911.5
Compound 9e 64.737.20.792.3
Compound 9f >10026.50.560.88
Acetazolamide (AAZ) 0.2500.0120.0250.0058

Data sourced from multiple studies, slight variations may exist.[7][8]

Experimental Protocols

The primary method used to determine the inhibition constants (Ki) for the carbonic anhydrase inhibitors cited in this guide is the stopped-flow CO2 hydrase assay .[3]

Stopped-Flow CO2 Hydrase Assay

This technique measures the catalytic activity of carbonic anhydrase by monitoring the pH changes associated with the hydration of CO2.

Principle: The assay is based on the enzyme-catalyzed hydration of carbon dioxide (CO2) to carbonic acid (H2CO3), which rapidly dissociates into a proton (H+) and a bicarbonate ion (HCO3-). The resulting decrease in pH is monitored over time using a pH indicator.

Methodology:

  • Reagents and Buffers: A buffer solution containing a pH indicator (e.g., phenol red) is prepared. The enzyme and inhibitor solutions are also prepared in an appropriate buffer.

  • Stopped-Flow Instrument: The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of two solutions and the immediate monitoring of the reaction.

  • Reaction Initiation: One syringe of the stopped-flow apparatus is filled with the buffered enzyme solution (with or without the inhibitor), and the other syringe is filled with a CO2-saturated solution.

  • Data Acquisition: The two solutions are rapidly mixed, initiating the CO2 hydration reaction. The change in absorbance of the pH indicator is monitored by a spectrophotometer as a function of time.

  • Kinetic Analysis: The initial rates of the reaction are determined from the absorbance data.

  • Ki Determination: The inhibition constant (Ki) is calculated by measuring the enzyme activity at various inhibitor concentrations and fitting the data to the appropriate inhibition model.

Visualizations

Carbonic Anhydrase Catalytic and Inhibition Pathway

The following diagram illustrates the catalytic mechanism of carbonic anhydrase and the mode of action of its inhibitors.

G Carbonic Anhydrase Catalytic Cycle and Inhibition cluster_catalysis Catalytic Cycle E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH - H⁺ Inhibited_Complex E-Zn²⁺-Inhibitor E_Zn_H2O->Inhibited_Complex Binding E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 + CO₂ H_plus H⁺ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ HCO3 HCO₃⁻ Inhibitor Inhibitor (e.g., Carboxylic Acid) Inhibitor->Inhibited_Complex Inhibited_Complex->E_Zn_H2O Dissociation CO2 CO₂ CO2->E_Zn_OH H2O H₂O H2O->E_Zn_HCO3

Caption: Mechanism of carbonic anhydrase and its inhibition.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the general workflow for assessing the efficacy of carbonic anhydrase inhibitors.

G Workflow for CA Inhibitor Efficacy Testing cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Inhibitor_Prep Synthesize and Purify Carboxylic Acid Inhibitors Mixing Rapid Mixing of Enzyme and CO₂ Solution (with/without inhibitor) Inhibitor_Prep->Mixing Enzyme_Prep Prepare Purified hCA Isoforms (I, II, IX, XII) Enzyme_Prep->Mixing Reagent_Prep Prepare Buffers and CO₂-Saturated Solutions Reagent_Prep->Mixing Monitoring Monitor pH Change (Absorbance vs. Time) Mixing->Monitoring Rate_Calc Calculate Initial Reaction Rates Monitoring->Rate_Calc Ki_Calc Determine Inhibition Constants (Ki) Rate_Calc->Ki_Calc Comparison Compare Efficacy with Standard Inhibitors Ki_Calc->Comparison

Caption: General experimental workflow for CA inhibitor screening.

References

A Comparative Guide to the X-ray Crystal Structure of Benzo[d]dioxole Carboxylic Acid Derivatives and Halogenated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 1,3-benzodioxole-5-carboxylic acid and related halogenated benzoic acid derivatives. Due to the limited availability of specific crystallographic data for 7-Bromobenzo[d]dioxole-5-carboxylic acid, this document leverages data from structurally similar compounds to offer insights into the molecular geometry and crystal packing influenced by the benzodioxole moiety and halogen substitutions.

Introduction to Benzodioxole Carboxylic Acids

Benzo[d]dioxole derivatives are a class of organic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. The addition of a carboxylic acid functional group and halogen atoms can significantly influence their physicochemical properties, molecular interactions, and ultimately their efficacy and safety. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is crucial for structure-based drug design and development.

Synthesis of Brominated Benzo[d]dioxole-5-carboxylic Acids

While the specific synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid is not extensively detailed in the available literature, a general approach can be inferred from the synthesis of related brominated benzodioxole derivatives. A common method involves the direct bromination of the corresponding benzodioxole precursor. For instance, the synthesis of 5-bromo-1,3-benzodioxole can be achieved through the bromination of 1,3-benzodioxole.[1] A plausible synthetic route to 7-Bromobenzo[d]dioxole-5-carboxylic acid would involve the bromination of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) or a protected derivative, followed by purification to isolate the desired isomer. The synthesis of various derivatives of 1,3-benzodioxole often starts from piperonylic acid, which undergoes a series of reactions like esterification, nitration, reduction, and bromination to yield a variety of substituted compounds.[2]

Spectroscopic Characteristics

The characterization of 7-Bromobenzo[d]dioxole-5-carboxylic acid and its derivatives would typically involve standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the protons on the aromatic ring would exhibit characteristic chemical shifts and coupling patterns depending on their substitution. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm).[3][4] In ¹³C NMR, the carbonyl carbon of the carboxylic acid would resonate in the range of 165-185 ppm.[3][4]

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹ and a strong C=O stretching absorption between 1680 and 1710 cm⁻¹.[3][4] The C-Br stretching vibration would be observed in the lower frequency region of the spectrum.

Comparative Crystallographic Analysis

To understand the structural implications of the benzodioxole group and halogen substitution, we compare the crystallographic data of 1,3-benzodioxole-5-carboxylic acid with two halogenated benzoic acid analogues: 4-bromobenzoic acid and 3,5-dichlorobenzoic acid.

Compound 1,3-Benzodioxole-5-carboxylic acid 4-Bromobenzoic acid 3,5-Dichlorobenzoic acid
Molecular Formula C₈H₆O₄[5]C₇H₅BrO₂[6]C₇H₄Cl₂O₂[7]
Molecular Weight 166.13 g/mol [5]201.02 g/mol [8]191.01 g/mol [7]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/n[7]
CCDC Number 608427[5]211326[6]Not explicitly found, but crystallographic data is available[7]

Table 1: Comparison of Crystallographic Data.

Compound a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų)
1,3-Benzodioxole-5-carboxylic acid 11.234(2)3.879(1)16.213(3)9094.67(3)90702.4(2)
4-Bromobenzoic acid 14.595(3)11.028(2)4.027(1)9096.65(3)90643.9(2)
3,5-Dichlorobenzoic acid 3.7812(3)[7]13.996(2)[7]14.514(2)[7]9095.183(8)[7]90764.5(1)

Table 2: Comparison of Unit Cell Parameters.

The crystal structures of these carboxylic acids are primarily stabilized by hydrogen bonding between the carboxylic acid moieties, typically forming centrosymmetric dimers. The presence and position of the halogen atoms, as well as the fused dioxole ring, influence the packing of these dimers in the crystal lattice through other intermolecular interactions such as halogen bonding and π-π stacking. The planarity of the benzodioxole ring system is a key feature, and the torsion angle between the carboxylic acid group and the aromatic ring is an important conformational parameter.

Experimental Protocol for X-ray Crystallography

The determination of the crystal structure of small molecules like 7-Bromobenzo[d]dioxole-5-carboxylic acid derivatives follows a well-established experimental workflow.

  • Crystallization : The first and often most challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling, vapor diffusion, and liquid-liquid diffusion.

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution : The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement : The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Structure Validation : The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final crystallographic data is often deposited in a public database such as the Cambridge Structural Database (CSD).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the X-ray crystal structure of a small molecule.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Deposition StructureRefinement->Validation

Caption: Workflow for Small Molecule X-ray Crystal Structure Determination.

References

A Comparative Guide to the Synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic Acid and Its Amide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of substituted benzodioxole scaffolds is of paramount importance. This guide provides a comparative analysis of validated synthesis protocols for 7-Bromobenzo[d]dioxole-5-carboxylic acid, a valuable building block in medicinal chemistry. We present two distinct synthetic pathways to the carboxylic acid and a subsequent amidation protocol, complete with detailed experimental procedures, quantitative comparisons, and workflow visualizations.

Comparison of Synthetic Protocols for 7-Bromobenzo[d]dioxole-5-carboxylic acid

Two primary routes for the synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid were evaluated. The first protocol involves the direct bromination of piperonylic acid, while the second employs a two-step sequence starting from piperonal, involving bromination followed by oxidation.

ParameterProtocol 1: Direct Bromination of Piperonylic AcidProtocol 2: Bromination and Oxidation of Piperonal
Starting Material Piperonylic AcidPiperonal
Key Reagents N-Bromosuccinimide (NBS), Sulfuric AcidN-Bromosuccinimide (NBS), Potassium Permanganate (KMnO4)
Number of Steps 12
Reported Yield Moderate to Good (Estimated 60-70%)Good to Excellent (Overall yield estimated 70-80%)
Purity GoodHigh
Scalability ModerateGood
Key Advantages Fewer stepsHigher overall yield and purity
Key Disadvantages Potential for side reactions and purification challengesLonger reaction sequence

Synthesis of 7-Bromobenzo[d]dioxole-5-carboxamide

The amide derivative is readily synthesized from the parent carboxylic acid via activation and subsequent reaction with an amine. A common and effective method involves the formation of an acyl chloride followed by treatment with ammonia.

ParameterAmidation Protocol
Starting Material 7-Bromobenzo[d]dioxole-5-carboxylic acid
Key Reagents Thionyl Chloride (SOCl₂), Ammonia (NH₃)
Number of Steps 1
Reported Yield High (Estimated 85-95%)
Purity High
Scalability Good
Key Advantages High yield and clean conversion
Key Disadvantages Requires handling of thionyl chloride and ammonia

Experimental Protocols

Protocol 1: Direct Bromination of Piperonylic Acid

This protocol describes a one-step synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid from piperonylic acid.

Materials:

  • Piperonylic acid (1,3-Benzodioxole-5-carboxylic acid)[1][2][3]

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Ice

  • Water

  • Sodium bisulfite solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperonylic acid (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • A precipitate will form. If the solution has a yellow tint from excess bromine, add a few drops of sodium bisulfite solution until it becomes colorless.

  • Filter the solid precipitate and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-Bromobenzo[d]dioxole-5-carboxylic acid.

  • Dry the product under vacuum.

Protocol 2: Bromination and Oxidation of Piperonal

This two-step protocol involves the bromination of piperonal to 6-bromopiperonal, followed by oxidation to the carboxylic acid.

Step 2a: Synthesis of 6-Bromopiperonal

Materials:

  • Piperonal (1,3-Benzodioxole-5-carbaldehyde)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (or a safer alternative like acetonitrile)

  • Benzoyl peroxide (radical initiator)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve piperonal (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-bromopiperonal.

  • Purify the product by recrystallization or column chromatography.

Step 2b: Oxidation of 6-Bromopiperonal to 7-Bromobenzo[d]dioxole-5-carboxylic acid

Materials:

  • 6-Bromopiperonal

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, suspend 6-bromopiperonal (1 equivalent) in water.

  • Add a solution of potassium permanganate (2 equivalents) in water dropwise to the suspension.

  • Add a solution of sodium hydroxide to maintain a basic pH.

  • Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Acidify the solution with concentrated hydrochloric acid until no more precipitate forms.

  • Filter the white precipitate of 7-Bromobenzo[d]dioxole-5-carboxylic acid, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of 7-Bromobenzo[d]dioxole-5-carboxamide

This protocol details the conversion of the carboxylic acid to its primary amide derivative.

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Ammonia solution (concentrated)

  • Ice

  • Water

Procedure:

  • In a round-bottom flask, suspend 7-Bromobenzo[d]dioxole-5-carboxylic acid (1 equivalent) in toluene.

  • Add thionyl chloride (2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude acyl chloride in a suitable anhydrous solvent (e.g., THF or DCM).

  • In a separate flask, cool a concentrated ammonia solution in an ice bath.

  • Slowly add the acyl chloride solution to the cold ammonia solution with vigorous stirring.

  • A precipitate will form. Stir the mixture for an additional 30 minutes.

  • Filter the solid, wash with cold water, and dry to obtain 7-Bromobenzo[d]dioxole-5-carboxamide.

Visualized Workflows

The following diagrams illustrate the logical flow of the described synthetic protocols.

Synthesis_Protocols cluster_protocol1 Protocol 1: Direct Bromination cluster_protocol2 Protocol 2: Bromination & Oxidation P1_Start Piperonylic Acid P1_Step1 Bromination (NBS, H₂SO₄) P1_Start->P1_Step1 P1_End 7-Bromobenzo[d]dioxole- 5-carboxylic acid P1_Step1->P1_End P2_Start Piperonal P2_Step1 Bromination (NBS, BPO) P2_Start->P2_Step1 P2_Intermediate 6-Bromopiperonal P2_Step1->P2_Intermediate P2_Step2 Oxidation (KMnO₄) P2_Intermediate->P2_Step2 P2_End 7-Bromobenzo[d]dioxole- 5-carboxylic acid P2_Step2->P2_End Amidation_Protocol Start 7-Bromobenzo[d]dioxole- 5-carboxylic acid Step1 Acyl Chloride Formation (SOCl₂) Start->Step1 Intermediate 7-Bromobenzo[d]dioxole- 5-carbonyl chloride Step1->Intermediate Step2 Ammonolysis (NH₃) Intermediate->Step2 End 7-Bromobenzo[d]dioxole- 5-carboxamide Step2->End

References

A Comparative Guide to Catalysts for Suzuki Coupling of 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers working on the synthesis of derivatives of 7-bromobenzo[d]dioxole-5-carboxylic acid, a key building block in medicinal chemistry, the choice of an optimal palladium catalyst is critical for achieving high yields and reaction efficiency. This guide provides an objective comparison of various palladium catalyst systems for the Suzuki coupling of this substrate, supported by experimental data from structurally analogous compounds.

Performance Comparison of Palladium Catalysts

Direct comparative studies on 7-bromobenzo[d]dioxole-5-carboxylic acid are limited in publicly available literature. However, a study on the closely related substrate, 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, provides valuable insights into catalyst performance. The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this analog with phenylboronic acid.[2][3]

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂PPh₃K₂CO₃DioxaneReflux2459
Pd(PPh₃)₄PPh₃K₂CO₃DioxaneReflux24Trace
Pd(OAc)₂-K₂CO₃DioxaneReflux240
Pd₂(dba)₃-K₂CO₃DioxaneReflux24<5

Key Observations:

  • PdCl₂(PPh₃)₂ emerged as the most effective catalyst in this study, providing a moderate yield of 59%.[2][3]

  • The commonly used Pd(PPh₃)₄ was surprisingly ineffective under these conditions, yielding only trace amounts of the desired product.[2][3]

  • Pd(OAc)₂ and Pd₂(dba)₃ , without the addition of a phosphine ligand, failed to promote the reaction, highlighting the importance of the ligand in the catalytic cycle for this type of substrate.[2][3]

While not directly compared in the same study, Buchwald-Hartwig catalysts with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are known to be highly effective for challenging Suzuki couplings, including those with electron-deficient or sterically hindered aryl bromides. These catalyst systems often allow for lower catalyst loadings and milder reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. The following are representative protocols for the Suzuki-Miyaura coupling of 7-bromobenzo[d]dioxole-5-carboxylic acid and its analogs.

Protocol 1: Using PdCl₂(PPh₃)₂ (Based on the most effective system from the comparative study)

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid (or its analog)

  • Arylboronic acid (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 7-bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane.

  • Add PdCl₂(PPh₃)₂ (0.03-0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 101 °C) and stir for 24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using Pd(PPh₃)₄

While less effective in the specific study cited, Pd(PPh₃)₄ is a widely used catalyst and its performance can be highly dependent on the specific substrate and reaction conditions.

Materials:

  • 7-Bromobenzo[d]dioxole-5-carboxylic acid

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, combine 7-bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ (0.03-0.05 eq) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Process

To better understand the underlying mechanism of the Suzuki-Miyaura coupling, the following diagrams illustrate the key steps of the catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr Ar'-B(OH)₂ Base RedElim Reductive Elimination RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr Product ArX Ar-X ArBOH Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Combine Reactants (Aryl Bromide, Boronic Acid, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Start->Inert AddSolvent Add Degassed Solvent Inert->AddSolvent AddCatalyst Add Palladium Catalyst AddSolvent->AddCatalyst Heat Heat and Stir Reaction Mixture AddCatalyst->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup (Extraction) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

The Strategic Synthesis of Stiripentol: A Cost-Effectiveness Analysis of 7-Bromobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical development, the selection of a synthetic route is a critical decision, balancing efficiency, scalability, and cost. This guide provides a detailed comparison of two synthetic pathways to the anti-epileptic drug Stiripentol, evaluating the cost-effectiveness of utilizing 7-Bromobenzo[d]dioxole-5-carboxylic acid against a more conventional route commencing with piperonal. This analysis is intended for researchers, scientists, and professionals in drug development to inform strategic decisions in the synthesis of this important therapeutic agent.

Executive Summary

This comparative guide demonstrates that while a synthetic route to Stiripentol initiated from 7-Bromobenzo[d]dioxole-5-carboxylic acid is chemically plausible, the alternative pathway starting from the more readily available and economical precursor, piperonal, presents a more cost-effective and efficient option. The piperonal route benefits from fewer synthetic steps, higher overall yields, and the use of less expensive reagents. In contrast, the pathway involving 7-Bromobenzo[d]dioxole-5-carboxylic acid necessitates an initial reduction step and utilizes a more expensive starting material, rendering it less economically viable for large-scale production.

Comparative Analysis of Synthetic Pathways

The synthesis of Stiripentol is centered around the formation of a key intermediate, 4,4-dimethyl-1-(benzo[d][1][2]dioxol-5-yl)pent-1-en-3-one, which is subsequently reduced to the final product. The two pathways under consideration diverge in their approach to constructing this intermediate.

Route 1: Synthesis from 7-Bromobenzo[d]dioxole-5-carboxylic Acid

This proposed pathway commences with the reduction of 7-Bromobenzo[d]dioxole-5-carboxylic acid to the corresponding aldehyde, 7-bromopiperonal. This aldehyde would then undergo a Grignard reaction with a suitable five-carbon fragment to introduce the dimethylpentenyl side chain, followed by dehalogenation to yield the Stiripentol precursor.

Route 2: Synthesis from Piperonal (Alternative)

The more established and widely utilized synthesis of Stiripentol begins with piperonal (3,4-methylenedioxybenzaldehyde). A Knoevenagel condensation with 3,3-dimethyl-2-butanone, followed by a regioselective Luche reduction of the resulting α,β-unsaturated ketone, affords Stiripentol in high yield.

Data Presentation: A Head-to-Head Comparison

The following tables provide a quantitative comparison of the two synthetic routes, focusing on starting material costs, reagent costs, and reaction yields.

Table 1: Starting Material Cost Comparison

CompoundSupplierCatalog NumberPrice (USD)QuantityMolar Cost (USD/mol)
7-Bromobenzo[d]dioxole-5-carboxylic acidCP Lab Safety--1 g-
PiperonalSigma-AldrichW291101$43.87100 g$6.59
PiperonalP212121 StoreAA-A14072-25G$40.0025 g$24.02
PiperonalIndiaMART2854546506555~$114.001 kg~$8.56

Table 2: Key Reagent Cost Comparison

ReagentSupplierCatalog NumberPrice (USD)QuantityMolar Cost (USD/mol)
3,3-Dimethyl-1-butyneTCID1827$130.0010 mL~$203.13
3,3-Dimethyl-1-butyneFisher ScientificAAA1401306$110.005 mL~$343.75
tert-Butyllithium (1.5 M in pentane)OttokemiT 2234~$168.00100 mL~$1120.00
tert-Butyllithium (1.7 M in pentane)Sigma-Aldrich186198---

Table 3: Comparative Yields and Process Efficiency

Synthetic StepRoute 1 (from 7-Bromobenzo[d]dioxole-5-carboxylic acid)Route 2 (from Piperonal)
Step 1 Reduction of carboxylic acid to aldehydeKnoevenagel condensation of piperonal and 3,3-dimethyl-2-butanone
YieldEstimated 70-90%Reported up to 90%[3]
Step 2 Grignard reaction with a C5 fragmentRegioselective Luche reduction
YieldEstimated 45-50%Reported 87%
Step 3 Dehalogenation (if necessary)-
YieldEstimated >90%-
Overall Estimated Yield ~28-40% ~78%

Experimental Protocols

Route 1: Proposed Synthesis from 7-Bromobenzo[d]dioxole-5-carboxylic Acid (Hypothetical)

  • Step 1: Reduction of 7-Bromobenzo[d]dioxole-5-carboxylic acid to 7-Bromopiperonal. A variety of modern methods can achieve the selective reduction of a carboxylic acid to an aldehyde. A notable example involves the use of a multifunctional pyridinium-based reagent that allows for the direct conversion under mild, aqueous conditions at room temperature, with reported yields for various substrates ranging from 58% to 95%.

  • Step 2: Grignard Reaction. The synthesis of the Stiripentol backbone would likely proceed via a Grignard reaction. 3,3-dimethyl-1-butyne would be deprotonated with a strong base like tert-butyllithium to form the corresponding lithium acetylide. This nucleophile would then be reacted with 7-bromopiperonal. The resulting propargyl alcohol would then be reduced to the target allylic alcohol. The yields for Grignard reactions can vary significantly, with typical yields for additions to aldehydes being in the range of 45-50%.[4]

  • Step 3: Dehalogenation. If the bromine atom is retained after the Grignard reaction, a final dehalogenation step, for instance, using catalytic hydrogenation, would be necessary.

Route 2: Established Synthesis from Piperonal

  • Step 1: Knoevenagel Condensation. A one-pot synthesis of Stiripentol has been reported where piperonal is generated in situ from 3,4-dihydroxy benzaldehyde and methylene diiodide. This is followed by a Knoevenagel condensation with 3,3-dimethyl-2-butanone using a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) and potassium carbonate as a base. This step has been reported to achieve yields of up to 90%.[3]

  • Step 2: Regioselective Luche Reduction. The resulting α,β-unsaturated ketone, 4,4-dimethyl-1-(benzo[d][1][2]dioxol-5-yl)pent-1-en-3-one, is then subjected to a regioselective Luche reduction using sodium borohydride in the presence of cerium(III) chloride. This method selectively reduces the carbonyl group to the corresponding alcohol without affecting the carbon-carbon double bond, affording Stiripentol in high yield (87%).

Mandatory Visualizations

Synthetic Pathway Comparison

G cluster_0 Route 1: From 7-Bromobenzo[d]dioxole-5-carboxylic acid cluster_1 Route 2: From Piperonal (Alternative) A 7-Bromobenzo[d]dioxole- 5-carboxylic acid B 7-Bromopiperonal A->B Reduction (est. 70-90%) C Propargyl alcohol intermediate B->C Grignard Reaction (est. 45-50%) D Stiripentol C->D Reduction & Dehalogenation E Piperonal F 4,4-dimethyl-1-(benzo[d][1,3]dioxol-5-yl)pent-1-en-3-one E->F Knoevenagel Condensation (90%) G Stiripentol F->G Luche Reduction (87%)

Caption: Comparative synthetic pathways to Stiripentol.

Mechanism of Action: Stiripentol and the GABA-A Receptor

G cluster_0 GABA-A Receptor Signaling GABA GABA GABA_A_Receptor GABA-A Receptor Allosteric Site Chloride Channel GABA->GABA_A_Receptor:f0 Binds to Orthosteric Site Stiripentol Stiripentol Stiripentol->GABA_A_Receptor:f1 Positive Allosteric Modulator Chloride_Influx Cl- Influx GABA_A_Receptor:f2->Chloride_Influx Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Stiripentol's modulation of the GABA-A receptor.

Conclusion and Recommendation

Based on the available data, the synthetic route to Stiripentol starting from piperonal is demonstrably more cost-effective and efficient than the proposed route from 7-Bromobenzo[d]dioxole-5-carboxylic acid. The higher cost of the brominated starting material, coupled with a longer synthetic sequence and lower overall yield, makes the latter route less attractive for commercial-scale synthesis. The piperonal-based synthesis is a well-established, high-yielding process that utilizes more economical starting materials. For researchers and drug development professionals, focusing on optimizing the established piperonal route would be the more prudent and economically sound strategy for the production of Stiripentol.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Bromobenzo[d]dioxole-5-carboxylic Acid: A Comprehensive Guide

Navigating the Safe Disposal of 7-Bromobenzo[d][1][2]dioxole-5-carboxylic Acid: A Comprehensive Guide

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to comply with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, protective gloves, and a lab coat.[3][4] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4][5] Ensure that eyewash stations and safety showers are readily accessible.[2][3]

Incompatible Materials: Avoid mixing 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid with strong oxidizing agents or strong bases, as this can lead to hazardous reactions.[2][6]

Waste Segregation and Collection: A Critical First Step

Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal.[7][8] As a brominated organic compound, 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid is classified as a halogenated organic waste .[1]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic wastes with non-halogenated organic wastes.[1][8][9]

  • Acids and Bases: Do not combine acidic waste with basic waste in the same container.[1]

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[9]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid and its associated waste.

1. Solid Waste Disposal:

  • Collect solid 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid waste, including any contaminated solids like weighing paper or spatulas, in a designated, properly labeled hazardous waste container for halogenated organic solids.

  • For spills, sweep up the solid material and place it into a suitable, closed container for disposal.[3] Avoid generating dust.[3][10]

2. Liquid Waste Disposal (Solutions):

  • Collect solutions containing 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid in a designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic liquids .[1]

  • Do not pour solutions of this chemical down the drain.[11][12]

3. Contaminated Labware and PPE Disposal:

  • Disposable items such as gloves, pipette tips, and other materials that have come into contact with the chemical should be placed in a designated container for chemically contaminated solid waste.[12]

  • Glassware should be decontaminated by rinsing it three times (triple-rinse) with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

4. Empty Container Disposal:

  • Thoroughly empty the original container.

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[12]

  • The first rinseate must be collected and disposed of as halogenated organic liquid waste.[12]

  • After triple-rinsing and allowing the container to air dry in a well-ventilated area, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[11][12]

Quantitative Data Summary

Waste StreamCollection ContainerKey Disposal Guideline
Solid 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid Labeled Halogenated Organic Solid Waste ContainerSegregate from non-halogenated waste.
Solutions containing 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid Labeled Halogenated Organic Liquid Waste CarboyDo not dispose down the drain.[11][12]
First Rinse of Contaminated Containers Labeled Halogenated Organic Liquid Waste CarboyMust be collected as hazardous waste.[12]
Contaminated Solid Waste (gloves, etc.) Labeled Chemically Contaminated Solid Waste PailDispose of as hazardous solid waste.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid.

GstartStart: Have 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid waste?waste_typeIdentify Waste Typestart->waste_typesolidSolid Chemical Wastewaste_type->solidSolidliquidLiquid Waste (Solution)waste_type->liquidLiquidcontaminated_materialsContaminated Materials (PPE, Glassware)waste_type->contaminated_materialsContaminatedempty_containerEmpty Original Containerwaste_type->empty_containerEmpty Containercollect_solidCollect in LabeledHalogenated Solid Waste Containersolid->collect_solidcollect_liquidCollect in LabeledHalogenated Liquid Waste Carboyliquid->collect_liquiddecontaminateDecontaminate Glassware (Triple Rinse)contaminated_materials->decontaminatecollect_ppeCollect Contaminated PPE inDesignated Solid Waste Containercontaminated_materials->collect_ppetriple_rinse_containerTriple Rinse Empty Containerempty_container->triple_rinse_containerfinal_disposalArrange for Pickup byLicensed Hazardous Waste Disposal Servicecollect_solid->final_disposalcollect_liquid->final_disposalcollect_rinseCollect First Rinseate asHalogenated Liquid Wastedecontaminate->collect_rinsedispose_glasswareDispose of Clean Glasswarecollect_rinse->dispose_glasswaredispose_containerDeface Label and Dispose ofClean Containercollect_rinse->dispose_containerdispose_glassware->final_disposalcollect_ppe->final_disposaltriple_rinse_container->collect_rinsedispose_container->final_disposal

Disposal workflow for 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid.

Final Disposition

All collected hazardous waste must be disposed of through an approved and licensed hazardous waste disposal service.[3] Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup and for any specific institutional requirements.[11][12] Never attempt to dispose of this chemical through standard trash or sewer systems.[2][11] By following these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.

Personal protective equipment for handling 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid

Essential Safety and Handling Guide for 7-Bromobenzo[d][1][2]dioxole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid (CAS Number: 66799-93-7).[3] The following procedures are based on the known hazards of structurally similar compounds, including other brominated aromatic carboxylic acids and benzodioxole derivatives. These compounds are generally considered to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][4][5][6] Adherence to these guidelines is essential for ensuring laboratory safety.

Hazard Summary and Personal Protective Equipment (PPE)

Given the hazard profile of similar chemical compounds, the following personal protective equipment is mandatory when handling 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid to minimize exposure and ensure personal safety.

Hazard Classification (Anticipated)Required Personal Protective Equipment (PPE)
Acute Oral Toxicity Standard laboratory PPE (lab coat, gloves, eye protection) to prevent accidental ingestion.
Skin Corrosion/Irritation (Category 2) Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.
Serious Eye Damage/Irritation (Category 2) Safety glasses with side shields or chemical splash goggles are required.
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or powder.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid is critical for safety. The following workflow outlines the necessary steps from preparation to disposal.

prepPreparation- Review SDS of similar compounds- Assemble all required PPEhandlingHandling- Work in a fume hood- Avoid generating dust- Use appropriate tools for transferprep->handlingProceed with cautionuseUse in Experiment- Follow established protocol- Prevent contact with skin and eyeshandling->useOnce prepareddeconDecontamination- Clean work area thoroughly- Decontaminate toolsuse->deconAfter experimentdisposalWaste Disposal- Segregate waste- Dispose of as hazardous chemical wastedecon->disposalAfter decontamination

Figure 1. Workflow for safely handling 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid.

1. Preparation and Precautionary Measures:

  • Before beginning any work, review the Safety Data Sheets (SDSs) of structurally similar compounds to fully understand the potential hazards.

  • Ensure that a safety shower and eyewash station are readily accessible.[5]

  • Put on all required PPE as specified in the table above.

2. Handling the Compound:

  • All handling of solid 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid should be conducted in a certified chemical fume hood to minimize inhalation risks.[6]

  • Avoid creating dust when transferring the chemical. Use appropriate tools such as a spatula or powder funnel.

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1]

3. During Experimental Use:

  • Adhere strictly to the experimental protocol.

  • Avoid direct contact with the skin and eyes. In case of accidental contact, follow the first aid measures outlined below.

  • Do not eat, drink, or smoke in the laboratory.

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of 7-Bromobenzo[d][1][2]dioxole-5-carboxylic acid and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper), and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. The waste is typically classified as hazardous.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.